molecular formula C10H6FNO2 B049480 6-Fluoroquinoline-3-carboxylic acid CAS No. 116293-90-4

6-Fluoroquinoline-3-carboxylic acid

Cat. No.: B049480
CAS No.: 116293-90-4
M. Wt: 191.16 g/mol
InChI Key: WZTBLZIAYMSIOJ-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-3-carboxylic acid is a high-value, multifunctional heteroaromatic building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a quinoline scaffold substituted with a fluorine atom at the 6-position and a carboxylic acid functional group at the 3-position. This specific substitution pattern renders it a privileged precursor for the synthesis of diverse bioactive molecules, particularly in the development of kinase inhibitors, antibacterial agents, and other small-molecule therapeutics. The carboxylic acid moiety serves as a versatile handle for amide coupling reactions, enabling its facile incorporation into larger molecular architectures, while the electron-withdrawing fluorine atom can significantly influence the compound's physicochemical properties, metabolic stability, and binding affinity to biological targets. Researchers leverage this compound as a critical intermediate in constructing compound libraries for high-throughput screening and in the structure-activity relationship (SAR) optimization of lead candidates targeting various diseases. Its mechanism of action is context-dependent on the final synthesized molecule, but it frequently contributes to the core pharmacophore responsible for target engagement. Supplied with rigorous quality control (HPLC, NMR), this reagent ensures reliability and reproducibility in your most demanding synthetic and investigative applications.

Properties

IUPAC Name

6-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTBLZIAYMSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588889
Record name 6-Fluoroquinoline-3-carboxylic acid
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Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116293-90-4
Record name 6-Fluoroquinoline-3-carboxylic acid
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Record name 6-Fluoroquinoline-3-carboxylic acid
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Foundational & Exploratory

"6-Fluoroquinoline-3-carboxylic acid" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinoline-3-carboxylic Acid: Pathways, Mechanisms, and Practical Insights

Introduction

This compound is a cornerstone scaffold in medicinal chemistry, forming the core of the highly successful fluoroquinolone class of antibiotics. Its strategic fluorine substitution at the C-6 position significantly enhances antibacterial potency by improving cellular penetration and interaction with bacterial DNA gyrase. This guide, intended for researchers, chemists, and professionals in drug development, provides a detailed exploration of the principal synthetic pathways to this critical intermediate, focusing on the underlying chemical logic, detailed mechanisms, and practical experimental protocols. We will delve into the classic Gould-Jacobs reaction, explore modern alternatives, and provide the technical grounding necessary for informed synthetic strategy and execution.

The Gould-Jacobs Reaction: The Foundational Pathway

The most established and widely utilized method for constructing the this compound core is the Gould-Jacobs reaction.[1][2][3] This robust sequence builds the quinoline ring system from an appropriately substituted aniline and a malonic ester derivative, offering a reliable route to the 4-hydroxyquinoline precursor.

Causality and Strategic Rationale

The logic of the Gould-Jacobs reaction lies in its convergent assembly of the bicyclic quinoline system. It strategically combines two key fragments:

  • 4-Fluoroaniline: This provides the benzene ring and the nitrogen atom (N-1) of the final quinoline, pre-installing the crucial C-6 fluorine substituent.

  • Diethyl ethoxymethylenemalonate (DEEM): This three-carbon component serves as the precursor for the pyridinone ring, containing the atoms that will become C-2, C-3 (with its carboxylate handle), and C-4.

The reaction proceeds through two main stages: an initial condensation to form an enamine-like intermediate, followed by a high-temperature thermal cyclization to forge the second ring.[3][4]

Reaction Mechanism

The synthesis unfolds through a well-understood sequence of steps:

  • Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of the amino group of 4-fluoroaniline on the electrophilic vinylic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield the key intermediate, diethyl N-(4-fluorophenyl)aminomethylenemalonate.[1][3]

  • Thermal Electrocyclization: The intermediate undergoes a thermal 6-electron electrocyclization reaction. This intramolecular cyclization occurs at high temperatures (typically >250 °C), where the phenyl ring attacks the ester carbonyl group to form the new heterocyclic ring. This step is the defining feature of the Gould-Jacobs pathway and is often the most demanding, requiring high-boiling point solvents like diphenyl ether or specialized heating methods like microwave irradiation to achieve the necessary activation energy.[5]

  • Saponification: The resulting ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is then hydrolyzed, typically under basic conditions using sodium hydroxide. This saponification step converts the ethyl ester into the sodium carboxylate salt.

  • Acidification: Finally, acidification of the reaction mixture protonates the carboxylate and the 4-oxo group, precipitating the target product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Note that the product exists in tautomeric equilibrium, predominantly as the 4-oxo form rather than the 4-hydroxy form.[1]

Visualization of the Gould-Jacobs Pathway

Gould_Jacobs_Pathway Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Hydrolysis A 4-Fluoroaniline C Diethyl N-(4-fluorophenyl)aminomethylenemalonate A->C Condensation (-EtOH) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (High Temp, >250°C) E 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Final Product) D->E 1. Saponification (NaOH) 2. Acidification (HCl)

Caption: Key stages of the Gould-Jacobs reaction pathway.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative synthesis. Each step includes checks and expected outcomes to ensure the process is self-validating.

Step 1: Synthesis of Diethyl N-(4-fluorophenyl)aminomethylenemalonate (1)

  • Procedure: In a round-bottom flask equipped with a condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours.

  • Causality: This temperature is sufficient to drive the condensation reaction and remove the ethanol byproduct without causing premature cyclization. An excess of DEEM ensures complete consumption of the aniline.

  • Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture should solidify upon cooling. The crude product can be recrystallized from ethanol to yield a pure white solid.

Step 2: Cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (2)

  • Procedure: Add the intermediate (1) to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260 °C with stirring for 30-60 minutes.

  • Causality: The high temperature provides the required energy for the 6-electron electrocyclization to occur, forming the quinoline ring system.[5]

  • Validation: The product will precipitate from the hot solvent upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether. The identity and purity can be confirmed by melting point and NMR spectroscopy.

Step 3: Saponification and Isolation of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (3)

  • Procedure: Suspend the ester (2) in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until a clear solution is obtained. Cool the solution and adjust the pH to ~2-3 with concentrated hydrochloric acid.

  • Causality: The basic hydrolysis cleaves the ethyl ester to the carboxylate salt. Subsequent acidification protonates the salt, causing the final product to precipitate due to its lower solubility in acidic aqueous media.

  • Validation: A voluminous precipitate should form upon acidification. The solid is collected by filtration, washed with water until the washings are neutral, and dried under vacuum. The final product's structure and purity are confirmed via NMR, IR spectroscopy, and elemental analysis.

StepReactantsKey ConditionsProductTypical Yield
1 4-Fluoroaniline, DEEM110-120 °C, neatDiethyl N-(4-fluorophenyl)aminomethylenemalonate85-95%
2 Intermediate from Step 1250-260 °C, Diphenyl etherEthyl 6-fluoro-4-hydroxyquinoline-3-carboxylate70-85%
3 Intermediate from Step 2NaOH (aq), Reflux; then HCl6-Fluoro-4-hydroxyquinoline-3-carboxylic acid90-98%

Alternative Synthetic Pathways: Enaminone-Based Strategies

While the Gould-Jacobs reaction is a workhorse, modern synthetic chemistry has developed alternative routes, often utilizing enaminones, which can offer milder conditions or different substrate scopes.[6][7]

Principle of Enaminone Cyclocondensation

This approach involves the reaction of a pre-formed N,N-dimethyl enaminone with an ortho-functionalized aniline, such as an o-aminobenzyl alcohol.[6] The reaction proceeds via a transition-metal-free oxidative cyclocondensation.

Proposed Mechanism
  • Transamination: The o-aminobenzyl alcohol reacts with the N,N-dimethyl enaminone, displacing dimethylamine to form a new N-aryl enaminone intermediate.

  • Oxidation & Intramolecular Cyclization: An oxidizing agent (e.g., K₂S₂O₈) converts the benzylic alcohol to an aldehyde. This is followed by an intramolecular cyclization where the enamine nitrogen attacks the newly formed aldehyde.

  • Dehydration & Aromatization: The cyclized intermediate eliminates a molecule of water and undergoes oxidative aromatization to yield the final quinoline product.[6]

Visualization of an Enaminone-Based Workflow

Enaminone_Pathway Enaminone-Based Quinoline Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Product R1 N,N-dimethyl enaminone P1 Transamination (Intermediate Formation) R1->P1 R2 o-aminobenzyl alcohol R2->P1 P2 Oxidative Cyclization (K₂S₂O₈) P1->P2 TsOH catalyst P3 Dehydration & Aromatization P2->P3 FP Substituted Quinoline P3->FP

Caption: A generalized workflow for quinoline synthesis via enaminone cyclocondensation.

This method provides an important alternative, particularly when the harsh thermal conditions of the Gould-Jacobs reaction are incompatible with other functional groups on the starting materials.

Conclusion and Future Directions

The synthesis of this compound is a mature field, dominated by the highly reliable Gould-Jacobs reaction. This pathway remains the method of choice in many industrial and academic settings due to its scalability and use of readily available starting materials. However, ongoing research into alternative methods, such as those based on enaminone cyclizations, continues to provide milder and more versatile options for chemists.[6] Understanding the mechanistic underpinnings and practical considerations of these core synthetic routes is essential for professionals engaged in the development of novel fluoroquinolone antibiotics and other medicinally important quinoline derivatives.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Frontiers. Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. [Link]

  • YAKHAK HOEJI. The Synthesis of 6-Fluoroquinolone Carboxamidopenicillin Derivatives. [Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • ResearchGate. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • Warren, S. & Wyatt, P. Quinolones also come from anilines by cyclization to an ortho position. Workbook for Organic Synthesis: The Disconnection Approach, 2nd Edition.
  • ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • ResearchGate. Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. [Link]

  • Google Patents.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

Sources

physicochemical properties of "6-Fluoroquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal molecular scaffold in modern medicinal chemistry. Its true significance is realized not as an end-product, but as a critical intermediate in the synthesis of numerous antibacterial agents, most notably the second, third, and fourth-generation fluoroquinolones. The strategic placement of a fluorine atom at the C-6 position of the quinoline ring system is a foundational structural feature that dramatically enhances the potency and antibacterial spectrum of these drugs by influencing their interaction with bacterial DNA gyrase and topoisomerase IV.[1] This guide provides a comprehensive analysis of the core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. It is designed to equip researchers and drug development professionals with the technical and field-proven insights necessary to effectively utilize this compound in synthetic and medicinal chemistry programs.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and the pharmacokinetic profile of its derivatives. These parameters dictate its solubility, which is crucial for reaction conditions, and influence how its derivatives are absorbed, distributed, metabolized, and excreted (ADME) in biological systems.

Key Data Summary

The essential physicochemical and identifying data for this compound are summarized in the table below. While a precise experimental melting point is not widely reported in the literature, values for structurally similar quinolone carboxylic acids typically fall in the range of 240-250 °C.[2] Similarly, specific solubility and pKa values are inferred from related structures and general chemical principles.

PropertyValueSource(s)
IUPAC Name 6-fluoro-3-quinolinecarboxylic acid
CAS Number 116293-90-4[3][4]
Molecular Formula C₁₀H₆FNO₂[3][4]
Molecular Weight 191.16 g/mol [3]
Physical Form Solid
Boiling Point 352.1 ± 27.0 °C (at 760 mmHg)
Predicted XlogP 1.8[5]
Solubility Expected to be soluble in organic solvents like DMSO and DMF; sparingly soluble in water and ethanol.[6][7]
pKa (Carboxylic Acid) Estimated range: 4.0 - 5.5[8][9]
Structural Representation

The two-dimensional structure of this compound is fundamental to understanding its reactivity.

Figure 1: Chemical Structure of this compound.

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-9.5 ppm). The protons on the quinoline ring will appear as doublets and multiplets, with coupling patterns influenced by the fluorine atom. The most deshielded proton is likely H2, adjacent to the nitrogen and alpha to the carboxylic acid, appearing as a singlet or narrow doublet furthest downfield. The carboxylic acid proton (-COOH) itself will be a broad singlet, typically appearing far downfield in the 10-12 ppm range, which disappears upon D₂O exchange.[12]

  • ¹³C NMR: The carbon spectrum will show ten signals. The carboxyl carbon (C=O) is the most deshielded, expected in the 160-180 ppm region.[12] The carbon atom attached to the fluorine (C6) will appear as a doublet due to C-F coupling, a characteristic feature. Other aromatic carbons will resonate in the 110-150 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxylic acid group. A very broad O-H stretching band is expected from 2500-3300 cm⁻¹.[13] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear around 1690-1730 cm⁻¹.[13][14] Additionally, characteristic C-F stretching bands (around 1045 cm⁻¹) and aromatic C=C stretching bands (1495-1615 cm⁻¹) will be present.[11]

  • Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191.038.[5] Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z 174) and the loss of -COOH (m/z 146).

Synthesis and Chemical Reactivity

Synthetic Pathway: The Gould-Jacobs Reaction

A classical and highly effective method for constructing the 4-hydroxyquinoline core of this molecule is the Gould-Jacobs reaction.[15][16] This pathway utilizes a readily available aniline, in this case, 4-fluoroaniline, and an ethoxymethylenemalonate ester. The reaction proceeds via a condensation followed by a thermally induced cyclization. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. Microwave-assisted synthesis can significantly improve yields and reduce reaction times for this transformation.[17]

Synthesis Aniline 4-Fluoroaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate CyclizedEster Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (High Temp / Microwave) Product 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid CyclizedEster->Product Saponification (NaOH) then Acidification (HCl)

Figure 2: Workflow for the Gould-Jacobs synthesis of the quinoline core.

Note: The direct synthesis to this compound (the aromatic, not 4-hydroxy form) involves subsequent chemical modifications not detailed in this simplified workflow.

Key Chemical Reactivity

The primary site of reactivity for drug synthesis is the carboxylic acid group . It can be readily converted into more reactive species to facilitate amide bond formation, which is the key step in attaching various side chains (often piperazine derivatives) at the C-7 position in many fluoroquinolone syntheses.[18][19]

Common activation methods include:

  • Acyl Chloride Formation: Reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Mixed Anhydride Formation: Reacting with reagents like ethyl chloroformate.

  • Active Ester Formation: Using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Application in Drug Development: The Fluoroquinolone Pharmacophore

This compound is a quintessential example of a pharmacophore building block. The core structure, particularly the 4-pyridone-3-carboxylic acid moiety, is essential for antibacterial activity. This region chelates with Mg²⁺ ions in the active site of bacterial enzymes, mediating the drug-enzyme-DNA ternary complex.[17]

The fluorine atom at the C-6 position is not arbitrary; it is a critical modification that defines modern fluoroquinolones. Its introduction leads to:

  • Enhanced Enzyme Inhibition: The electron-withdrawing nature of fluorine boosts the potency against DNA gyrase.

  • Increased Cell Penetration: It improves the lipophilicity and ability of the drug to penetrate bacterial cell walls.

  • Broadened Spectrum of Activity: It extends the drug's effectiveness against a wider range of Gram-positive and Gram-negative bacteria.[1]

The mechanism of action for all drugs derived from this core involves the inhibition of two essential bacterial Type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV . These enzymes are responsible for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription. By inhibiting these enzymes, fluoroquinolones cause a rapid cessation of DNA synthesis, leading to bacterial cell death.

MOA FQ Fluoroquinolone (Derived from Core) Complex Stable Ternary Complex (FQ-Enzyme-DNA) FQ->Complex Gyrase Bacterial DNA Gyrase & Topoisomerase IV Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication Blocked Complex->Replication Prevents DNA re-ligation Death Bacterial Cell Death Replication->Death Leads to

Figure 3: Mechanism of Action (MOA) of derived fluoroquinolones.

Experimental Protocols & Safe Handling

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.45 µm filter and degas.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in a suitable solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO), to make a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Analysis: Inject the standard solution and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as causing serious eye irritation (H319). Related structures may also cause skin and respiratory irritation.[20] The GHS pictogram is GHS07 (Exclamation Mark) and the signal word is "Warning".

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the solid or its solutions.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container at room temperature in a dry, well-ventilated place.[4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a cornerstone of antibacterial drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for medicinal chemists. Understanding its role as a key pharmacophore, particularly the impact of the C-6 fluorine atom, provides critical insight into the rational design of potent antibacterial agents. The protocols and safety information provided herein serve as a practical foundation for researchers aiming to leverage this powerful building block for the development of next-generation therapeutics.

References

  • MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved January 12, 2026, from [Link]

  • PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 12, 2026, from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved January 12, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 12, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C10H6FNO2). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved January 12, 2026, from [Link]

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Retrieved January 12, 2026, from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 12, 2026, from [Link]

  • ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved January 12, 2026, from [Link]

  • University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2023). Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method. Retrieved January 12, 2026, from [Link]

Sources

The Cornerstone of a Generation: A Technical Guide to 6-Fluoroquinoline-3-carboxylic Acid as a Fluoroquinolone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-fluoroquinoline-3-carboxylic acid, a pivotal intermediate in the synthesis of numerous life-saving fluoroquinolone antibiotics. We will delve into the strategic importance of the 6-fluoro substitution, detail robust synthetic methodologies for the quinoline core, provide comprehensive characterization protocols, and illustrate its conversion into prominent fluoroquinolone drugs. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Significance of the 6-Fluoro Substituent

The advent of fluoroquinolones marked a significant leap forward in antibacterial therapy. Their broad spectrum of activity and potent bactericidal action are largely attributed to their unique mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV[1][2][3][4][5]. The core pharmacophore responsible for this activity is the 4-pyridone-3-carboxylic acid fused to an aromatic ring.

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a watershed moment in the development of this class of antibiotics[6][7]. This single substitution dramatically enhances the molecule's potency by improving its penetration into bacterial cells and increasing its affinity for the target enzymes[1][7]. Consequently, this compound emerged as a critical building block, a foundational scaffold upon which a multitude of potent antibacterial agents are constructed.

Synthesis of the 6-Fluoroquinoline Core: A Tale of Two Cyclizations

The construction of the this compound core is a critical first step in the synthesis of many fluoroquinolones. Two primary strategies have proven to be robust and scalable: the Gould-Jacobs reaction and the cyclization of enaminones.

The Gould-Jacobs Reaction: A Classic and Reliable Approach

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its versatility and reliability[8][9][10]. The reaction proceeds through the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization[10][11].

Experimental Protocol: Synthesis of Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines the synthesis of the ethyl ester of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, a direct precursor to our target intermediate.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate can be used directly in the next step.

Causality Behind Experimental Choices: The slight excess of DEEM ensures the complete consumption of the starting aniline. The removal of ethanol drives the equilibrium towards the product.

Step 2: Thermal Cyclization

  • To the crude anilidomethylenemalonate, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to a vigorous reflux (around 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization. Diphenyl ether is an ideal solvent due to its high boiling point and inertness under the reaction conditions.

Step 3: Hydrolysis to 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The desired product, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: The basic hydrolysis cleaves the ester to the corresponding carboxylate salt. Acidification is then required to protonate the carboxylate and the 4-hydroxy group, leading to the precipitation of the final product. The molecule exists in tautomeric equilibrium, with the 4-oxo form being predominant.

Cyclization of Enaminones: A Modern and Efficient Alternative

A more contemporary approach to the quinoline core involves the cyclization of N-aryl enaminones. This method often offers milder reaction conditions and can be amenable to a wider range of substrates. The synthesis typically involves the initial formation of an enaminone from a β-ketoester and a dimethylformamide acetal, followed by reaction with a substituted aniline and subsequent cyclization.

Physicochemical Properties and Characterization

Thorough characterization of this compound is essential to ensure its purity and identity before proceeding to subsequent synthetic steps.

Property Value Source
Molecular Formula C₁₀H₆FNO₂[12]
Molecular Weight 191.16 g/mol [12]
CAS Number 116293-90-4[12]
Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹. For this compound, one would expect to see:

  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1720 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1620 cm⁻¹: C=O stretch of the quinolone ring.

  • ~1200-1300 cm⁻¹: C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum would show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The carboxylic acid proton is typically a broad singlet far downfield, often above 12 ppm.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the quinolone ring in the range of 165-185 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 191.16.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Norfloxacin

To illustrate the pivotal role of this compound, we will outline its conversion to Norfloxacin, a widely used fluoroquinolone antibiotic. This transformation involves two key steps: N-alkylation and nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of Norfloxacin

Step 1: Synthesis of 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This key intermediate is synthesized from a derivative of this compound. A common starting material for this step is ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

  • Suspend ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) and ethyl iodide (EtI) (1.5 eq).

  • Heat the mixture at 80-90°C for 18 hours.

  • After cooling, the reaction mixture is worked up by evaporation of the solvent, dissolution in water, and extraction with a suitable organic solvent like dichloromethane.

  • The resulting ethyl ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup, similar to the final step of the Gould-Jacobs synthesis described earlier.

Causality Behind Experimental Choices: The potassium carbonate acts as a base to deprotonate the nitrogen at the 1-position of the quinolone ring, facilitating the N-alkylation by ethyl iodide. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 2: Reaction with Piperazine to Yield Norfloxacin

  • In a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine, dissolve 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq).

  • Add an excess of piperazine (e.g., 3-4 equivalents).

  • Heat the reaction mixture, typically between 110°C and 140°C, for several hours.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude Norfloxacin can be purified by recrystallization.

Causality Behind Experimental Choices: The chlorine at the 7-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing groups on the quinolone ring. Piperazine acts as the nucleophile, displacing the chloride. An excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Gould_Jacobs_Reaction 4-Fluoroaniline 4-Fluoroaniline Anilidomethylenemalonate Anilidomethylenemalonate 4-Fluoroaniline->Anilidomethylenemalonate + DEEM 120-130°C Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate Anilidomethylenemalonate->Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate Diphenyl Ether ~250°C 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate->6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1. NaOH, Reflux 2. HCl

Caption: The Gould-Jacobs pathway to the 6-fluoroquinoline core.

Norfloxacin_Synthesis Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate->Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate EtI, K2CO3 DMF, 80-90°C 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate->7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1. NaOH, Reflux 2. HCl Norfloxacin Norfloxacin 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid->Norfloxacin + Piperazine DMSO, 110-140°C

Caption: Synthesis of Norfloxacin from a key quinoline intermediate.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides a reliable route to this essential scaffold. The profound impact of the 6-fluoro substituent on the biological activity of the resulting fluoroquinolones underscores the importance of this core structure. The methodologies and insights provided in this guide are intended to empower researchers and developers in their pursuit of novel and effective antibacterial agents. A thorough understanding of the synthesis and chemistry of this cornerstone intermediate is fundamental to innovation in this critical therapeutic area.

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The Expanding Therapeutic Landscape of 6-Fluoroquinoline-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Antibacterial Legacy

The 6-fluoroquinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, most famously embodied by the potent class of fluoroquinolone antibiotics.[1][2] For decades, these synthetic agents have been indispensable in combating a wide range of bacterial infections, a success largely attributed to their targeted inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, the biological activity of this privileged structure is not confined to the microbial world. A growing body of evidence reveals a rich and diverse pharmacology, with derivatives demonstrating significant potential in oncology, virology, and mycology.

This technical guide offers an in-depth exploration of the multifaceted biological activities of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to provide a causal understanding of experimental design, a validation-focused approach to protocols, and a robust grounding in the primary literature. We will dissect the key molecular targets, elucidate the mechanisms of action, and provide detailed methodologies for the evaluation of these versatile compounds.

Core Chemistry: Synthesis of the this compound Nucleus

The synthetic versatility of the this compound core allows for extensive structural modifications, which in turn modulates its biological activity. A common and effective route to the core nucleus is the Gould-Jacobs reaction. This process typically begins with a substituted aniline, in this case, a fluoroaniline, which undergoes condensation with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then subjected to thermal cyclization to form the quinoline ring system, followed by hydrolysis of the ester to yield the crucial carboxylic acid moiety.

Subsequent modifications, particularly at the N-1 and C-7 positions, are instrumental in fine-tuning the pharmacological profile of the derivatives.[3][4] For instance, the introduction of a cyclopropyl group at N-1 and a piperazinyl moiety at C-7 are classic modifications that enhance antibacterial potency.

Below is a generalized workflow for the synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, a representative and potent antibacterial agent.

Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Aniline 3-Chloro-4-fluoroaniline Condensation Condensation Aniline->Condensation EMME Diethyl ethoxymethylenemalonate EMME->Condensation Cyclopropylamine Cyclopropylamine N_Alkylation N-Alkylation Cyclopropylamine->N_Alkylation Piperazine Piperazine Nucleophilic_Substitution Nucleophilic Aromatic Substitution Piperazine->Nucleophilic_Substitution Intermediate1 Enamine Intermediate Condensation->Intermediate1 Step 1 Cyclization Thermal Cyclization Intermediate2 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate2 Step 3 Intermediate3 Ethyl 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate N_Alkylation->Intermediate3 Step 4 Intermediate4 Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate Nucleophilic_Substitution->Intermediate4 Step 5 Hydrolysis Ester Hydrolysis Final_Product Ciprofloxacin (Final Product) Hydrolysis->Final_Product Intermediate1->Cyclization Step 2 Intermediate2->N_Alkylation Intermediate3->Nucleophilic_Substitution Intermediate4->Hydrolysis Step 6 DNA_Gyrase_Inhibition Fluoroquinolone 6-Fluoroquinoline-3- carboxylic acid derivative DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Fluoroquinolone->DNA_Gyrase Binds to DNA Bacterial DNA DNA_Gyrase->DNA Acts on Cleavage_Complex Stable Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Stabilizes DNA->Cleavage_Complex Replication_Block Blockage of DNA Replication and Transcription Cleavage_Complex->Replication_Block DSB Double-Strand Breaks Cleavage_Complex->DSB Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DSB->Cell_Death VEGFR2_Inhibition Quinoline_Derivative 6-Fluoroquinoline-3- carboxylic acid derivative VEGFR2 VEGFR-2 Quinoline_Derivative->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates ATP ATP ATP->VEGFR2 Binds to ATP-binding site Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes Tumor_Growth Tumor Growth and Metastasis Angiogenesis->Tumor_Growth Supports

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

2. Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating numerous downstream targets. Q[5][6]uinolines have been identified as potent inhibitors of Pim-1 kinase.

[7][8]B. Data Presentation: IC50 Values in Cancer Cell Lines

The anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative (5c)MV4-11 (AML)< 1
Quinoxaline Derivative (5e)HCT-116 (Colorectal)< 1
Quinone Analog (Compound 7)DU-145 (Prostate)3.21

C. Experimental Protocols

1. MTT Assay for Cytotoxicity:

[9][10]* Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

2. In Vitro VEGFR-2 Kinase Assay:

[11][12][13]* Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Detection: Use a luminescence-based method, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

III. Antiviral and Other Biological Activities

The therapeutic potential of this compound derivatives extends to antiviral and antifungal applications, although this is a less explored area compared to their antibacterial and anticancer properties.

A. Antiviral Activity

Some quinoline derivatives have demonstrated inhibitory activity against a range of viruses, including Dengue virus and SARS-CoV-2. T[14][15][16]he mechanisms of antiviral action are often virus-specific and can involve the inhibition of viral enzymes or interference with viral entry or replication processes.

B. Data Presentation: Antiviral Efficacy

DerivativeVirusEC50 (µM)Reference
Quinoline Derivative 1Dengue Virus Serotype 2 (DENV2)3.03
Quinoline Derivative 2Dengue Virus Serotype 2 (DENV2)0.49
Quinoline-morpholine hybrid 1SARS-CoV-21.5

C. Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

[17]* Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in 96-well plates.

  • Compound and Virus Addition: Treat the cells with serial dilutions of the test compound, followed by infection with a specific multiplicity of infection (MOI) of the virus.

  • Incubation: Incubate the plates until a significant cytopathic effect (CPE) is observed in the virus control wells (infected cells without compound).

  • CPE Assessment: Quantify the cell viability using a method such as neutral red uptake or crystal violet staining.

  • EC50 Calculation: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the viral CPE by 50%.

Conclusion and Future Directions

The this compound scaffold represents a remarkable example of a privileged structure in medicinal chemistry. While its legacy is firmly rooted in the development of life-saving antibiotics, its therapeutic potential is far broader. The continued exploration of derivatives of this core has unveiled promising anticancer and antiviral agents, with mechanisms of action that are distinct from their antibacterial counterparts.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically optimize the scaffold for enhanced potency and selectivity against specific molecular targets in cancer and viral diseases.

  • Mechanism of Action Elucidation: To further unravel the intricate molecular interactions and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of novel derivatives and their potential for in vivo efficacy.

By leveraging the synthetic tractability and proven biological relevance of the this compound core, the scientific community is well-positioned to develop the next generation of therapeutics for a range of challenging diseases.

References

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  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. NIH, 2015.

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The Genesis of a Synthetic Antibacterial Powerhouse: A Technical Guide to the Discovery and Evolution of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the discovery and history of quinolone carboxylic acids, a class of synthetic antibacterial agents that have become indispensable in modern medicine. From a serendipitous discovery to rationally designed broad-spectrum therapeutics, the story of quinolones is a testament to the power of observation, chemical intuition, and relentless scientific inquiry. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a look into the scientific underpinnings and experimental methodologies that propelled this remarkable class of drugs forward.

An Accidental Discovery: The Birth of a New Antibacterial Scaffold

The journey of quinolone carboxylic acids began not with a targeted search for new antibiotics, but as an unexpected outcome of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, was an impurity in the manufacturing process.[3][4] This initial observation sparked a dedicated investigation into this new chemical scaffold, leading to the synthesis of the first clinically utilized quinolone, nalidixic acid.[2][5]

Nalidixic acid, technically a naphthyridone due to the presence of two nitrogen atoms in its core ring structure, exhibited activity primarily against Gram-negative bacteria and was introduced for the treatment of urinary tract infections in 1967.[2][6] While its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance, its discovery was a watershed moment, establishing a new class of synthetic antibacterial agents that did not originate from natural sources.[1]

Foundational Synthesis: The Gould-Jacobs Reaction

The synthesis of the quinolone core structure heavily relied on established organic chemistry reactions, with the Gould-Jacobs reaction being a cornerstone.[7][8] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline ring system.[8][9] Subsequent hydrolysis and decarboxylation yield the fundamental quinolone scaffold.[8]

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

For nearly two decades after the discovery of nalidixic acid, the development of new quinolones yielded only modest improvements. The true breakthrough came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[5][10] This seemingly simple modification led to the creation of the fluoroquinolones, a new generation of drugs with dramatically enhanced potency and a broader spectrum of activity.[11][12]

The addition of the fluorine atom at C-6 was found to significantly increase the drug's penetration into the bacterial cell and enhance its inhibitory activity against DNA gyrase, a key bacterial enzyme.[11][13] This pivotal discovery transformed the quinolones from a niche class of drugs for urinary tract infections into broad-spectrum agents capable of treating a wide range of systemic infections.[14][15] Norfloxacin was the first fluoroquinolone, followed by ciprofloxacin, which exhibited even greater potency, particularly against Pseudomonas aeruginosa.[12][16]

Structure-Activity Relationships: Rational Drug Design Takes Center Stage

The advent of fluoroquinolones ushered in an era of rational drug design, with researchers systematically modifying the quinolone scaffold to optimize its antibacterial properties. Two positions on the quinolone ring proved to be particularly crucial for activity:

  • C-6 Position: The introduction of a fluorine atom here is a hallmark of the fluoroquinolones and is critical for enhanced DNA gyrase inhibition and cell penetration.[13][17]

  • C-7 Position: The addition of a piperazine ring at this position markedly increased activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[13][18] Further modifications to the piperazine ring, such as the addition of a methyl group, were found to extend the serum half-life of the drug.[13]

The interplay between these and other substitutions allowed for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the fluoroquinolones, leading to the development of successive generations of drugs with progressively broader spectra of activity.[6][16]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][15] These enzymes are type II topoisomerases that play critical roles in DNA replication, transcription, and repair by managing the topological state of the bacterial chromosome.[9]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[6]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation, or unlinking, of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[19] In many Gram-positive bacteria, topoisomerase IV is the primary target.[6]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[19] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[19]

Diagram: Quinolone Mechanism of Action

G cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase DNA->Gyrase Introduces negative supercoils ReplicationFork Replication Fork Gyrase->ReplicationFork Enables unwinding GyraseComplex Gyrase-DNA-Quinolone Complex (Stable) TopoIV Topoisomerase IV SeparatedDNA Separated Daughter DNA TopoIV->SeparatedDNA TopoIVComplex TopoIV-DNA-Quinolone Complex (Stable) DaughterDNA Catenated Daughter DNA ReplicationFork->DaughterDNA Replication DaughterDNA->TopoIV Decatenation Quinolone Quinolone Carboxylic Acid Quinolone->GyraseComplex Quinolone->TopoIVComplex DSB Double-Strand DNA Breaks GyraseComplex->DSB TopoIVComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to double-strand DNA breaks and cell death.

Experimental Protocols: The Methodologies Behind the Discoveries

The development of quinolone carboxylic acids was underpinned by a suite of robust experimental protocols. These assays were crucial for screening new compounds, determining their potency, and elucidating their mechanism of action.

Antibacterial Susceptibility Testing: The Broth Microdilution Method

A fundamental technique for evaluating the efficacy of new antibacterial agents is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[20] The broth microdilution method is a widely used and standardized technique for determining MIC values.[20][21]

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the quinolone compound are prepared in a suitable broth medium in a 96-well microtiter plate.[20]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[21]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[21]

  • Reading of Results: The MIC is determined as the lowest concentration of the quinolone that shows no visible bacterial growth.[20] Control wells (no drug) should show clear evidence of bacterial growth.

Target-Based Assays: Measuring Inhibition of DNA Gyrase and Topoisomerase IV

To confirm that new quinolone analogs were acting on their intended targets, in vitro assays measuring the inhibition of DNA gyrase and topoisomerase IV were essential.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and a suitable buffer.[22]

  • Inhibitor Addition: Varying concentrations of the test quinolone are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for DNA supercoiling by the gyrase.

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.[22] Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Quantification: The intensity of the supercoiled DNA band is quantified to determine the concentration of the quinolone required to inhibit 50% of the enzyme's activity (IC50).[23]

Experimental Protocol: Topoisomerase IV Decatenation Assay

  • Reaction Setup: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IV, ATP, and a suitable buffer.[19][23]

  • Inhibitor Addition: Different concentrations of the test quinolone are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for the decatenation of the kDNA by topoisomerase IV.[19]

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.[19] Decatenated, monomeric DNA migrates faster than the large, catenated kDNA network.

  • Quantification: The amount of decatenated DNA is quantified to determine the IC50 of the quinolone inhibitor.[19]

The Evolution of Quinolone Generations

The continuous refinement of the quinolone structure has led to the classification of these drugs into distinct generations, each characterized by an expanded spectrum of activity.

GenerationRepresentative DrugsKey Spectrum of Activity
First Nalidixic acid, CinoxacinPrimarily Gram-negative bacteria (Enterobacteriaceae), limited to urinary tract infections.[6][16]
Second Ciprofloxacin, Norfloxacin, OfloxacinExpanded Gram-negative activity, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[6][16]
Third Levofloxacin, GatifloxacinEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[6][16]
Fourth Trovafloxacin, MoxifloxacinBroad-spectrum activity, including anaerobic bacteria.[6][16]

Diagram: Evolution of the Quinolone Core Structure

Caption: The structural evolution of quinolones across generations, highlighting key modifications.

Conclusion and Future Perspectives

The discovery and development of quinolone carboxylic acids represent a landmark achievement in medicinal chemistry and infectious disease treatment. From an accidental finding to a cornerstone of antibacterial therapy, the journey of the quinolones exemplifies the principles of scientific discovery and rational drug design. While the emergence of bacterial resistance remains a significant challenge, the foundational knowledge of the structure-activity relationships and mechanism of action of quinolones continues to guide the development of new derivatives and strategies to combat this ever-evolving threat. The legacy of the quinolones serves as a powerful reminder of the potential for transformative discoveries that lies at the intersection of chemistry, biology, and medicine.

References

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  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]

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  • Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials. PubMed. [Link]

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A Comprehensive Spectroscopic Guide to 6-Fluoroquinoline-3-carboxylic acid: Principles, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoroquinoline-3-carboxylic acid (6-FQCA) is a pivotal heterocyclic compound, serving as a key intermediate and structural motif in medicinal chemistry. Its quinoline core, substituted with a fluorine atom and a carboxylic acid group, makes it a fundamental building block for the synthesis of numerous pharmaceuticals, most notably the potent class of fluoroquinolone antibiotics.[1][2][3] The precise placement of the fluorine atom at the C-6 position is known to significantly enhance the antimicrobial activity of these drugs by improving their interaction with bacterial enzymes like DNA gyrase.[1][3]

Given its critical role in drug development, the unambiguous identification and characterization of 6-FQCA are paramount. This requires a multi-faceted analytical approach, leveraging a suite of spectroscopic techniques to confirm its molecular structure, purity, and integrity. This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the core spectroscopic methods used to analyze 6-FQCA. We will delve into the theoretical underpinnings, provide field-proven experimental protocols, and offer detailed interpretations of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Profile and Structural Elucidation Workflow

Before delving into individual techniques, it is essential to establish the foundational properties of the molecule and the logical workflow for its characterization.

  • IUPAC Name: this compound

  • CAS Number: 116293-90-4[4][5]

  • Molecular Formula: C₁₀H₆FNO₂[5]

  • Molecular Weight: 191.16 g/mol [5]

  • Physical Form: Solid[4]

The analytical workflow is designed as a self-validating system, where each spectroscopic technique provides complementary information, culminating in a comprehensive and definitive structural confirmation.

G cluster_0 Spectroscopic Characterization Workflow cluster_data Data Integration Sample Sample: this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation Molecular Skeleton Atom Connectivity MS->Confirmation Molecular Weight Elemental Formula IR->Confirmation Functional Groups (-COOH, C=C, C-F) UV->Confirmation Conjugated System Chromophore ID

Figure 1: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of the molecule. For a fluorinated compound like 6-FQCA, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over deuteriochloroform (CDCl₃) for carboxylic acids. This is because the acidic proton of the carboxyl group is readily exchangeable and its signal can be broad or even disappear in the presence of trace water; DMSO-d₆ is a better solvent for these polar molecules and often yields a sharper, more observable -COOH proton signal.[6] Broadband proton decoupling is standard for ¹³C NMR to simplify the spectrum into single lines for each unique carbon, making assignments more straightforward.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 6-FQCA and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 15 ppm.

    • The acidic proton of the carboxylic acid is expected at a highly deshielded chemical shift, typically >10 ppm.[6][8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm. The carboxyl carbon is expected in the 165-185 ppm region.[6][9]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a common reference standard like CFCl₃ (0 ppm) or an external reference such as C₆F₆ (-164.9 ppm).[10]

    • The chemical shift for an aryl fluoride is typically observed in the range of +80 to +170 ppm relative to CFCl₃.[11]

Expected Spectral Data & Interpretation

The structure of 6-FQCA suggests a complex but interpretable set of spectra, with characteristic couplings between ¹H, ¹³C, and the ¹⁹F nucleus.

¹H NMR (DMSO-d₆):

  • -COOH Proton: A broad singlet is expected in the 12.0-14.0 ppm region, which would disappear upon adding a drop of D₂O to the sample.[6][12]

  • Quinoline Protons: Six aromatic protons will be present. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to proton-proton and proton-fluorine couplings. Protons H-2 and H-4 will be singlets or narrow doublets. Protons H-5, H-7, and H-8 will show splitting influenced by the C-6 fluorine atom.

¹³C NMR (DMSO-d₆):

  • Ten distinct carbon signals are expected.

  • The carboxylic acid carbonyl carbon (C-3) will be significantly deshielded, appearing around 165-170 ppm.[6]

  • The carbon directly bonded to fluorine (C-6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF > 240 Hz).[1]

  • Other carbons in the fluorinated ring (C-5, C-7, C-4a, C-8a) will show smaller two-bond (²JCF) or three-bond (³JCF) couplings.

¹⁹F NMR (DMSO-d₆):

  • A single resonance is expected for the C-6 fluorine atom.

  • The signal will be split into a multiplet due to couplings with adjacent aromatic protons (primarily H-5 and H-7).

  • The chemical shift is anticipated in the region of -100 to -120 ppm (relative to CFCl₃), consistent with a fluorine atom on an electron-deficient aromatic ring.[1]

Technique Expected Signal Approximate Chemical Shift / m/z Key Structural Correlation
¹H NMR Carboxylic Acid Proton12.0 - 14.0 ppm-COOH group
Aromatic Protons7.5 - 9.5 ppmQuinoline ring system
¹³C NMR Carboxyl Carbon165 - 170 ppmC=O of the acid
Fluorinated Carbon (C-6)155 - 165 ppm (large ¹JCF)C-F bond
Aromatic Carbons110 - 150 ppmQuinoline ring system
¹⁹F NMR Aryl Fluoride-100 to -120 ppmC-F on the aromatic ring
Mass Spec. Molecular Ion [M]⁺191Molecular Weight
Fragment [M-COOH]⁺146Loss of the carboxylic acid group

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, offers corroborating evidence for the molecular structure.

Expertise & Causality: Ionization Choices

Either Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that provides rich fragmentation data, which is excellent for structural confirmation. ESI is a softer technique, ideal for ensuring the molecular ion is observed, especially in high-resolution mass spectrometry (HRMS) for exact mass determination and formula confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Direct Infusion ESI-MS:

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ (m/z 192.17) is expected. In negative mode, the deprotonated molecule [M-H]⁻ (m/z 190.15) should be observed.

  • EI-MS (via GC-MS or solids probe):

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV.

    • The molecular ion peak [M]⁺ should be observed at m/z 191.

  • Fragmentation Analysis (MS/MS): Perform tandem MS on the molecular ion to analyze its fragmentation pathways. A characteristic loss would be that of the carboxyl group (-45 Da), leading to a fragment at m/z 146.[6][8]

G parent [M]⁺ m/z = 191 frag1 [M-COOH]⁺ m/z = 146 parent->frag1 - COOH (45 Da) frag2 [M-H₂O]⁺ m/z = 173 parent->frag2 - H₂O (18 Da)

Figure 2: Predicted primary fragmentation pathway for 6-FQCA under Electron Impact Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid 6-FQCA powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Expected Spectral Data & Interpretation

The IR spectrum of 6-FQCA is dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.

  • O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹. This band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and often overlaps with the C-H stretching region.[9][13][14]

  • C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker, sharp peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[15][16]

  • C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will be present between 1690-1720 cm⁻¹. Conjugation with the quinoline ring system lowers this frequency compared to a saturated carboxylic acid.[9][13]

  • C=C and C=N Stretches: Medium to strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the aromatic carbon-carbon and carbon-nitrogen stretching vibrations within the quinoline ring.[15][16]

  • C-O Stretch & O-H Bend: A medium C-O stretching band will appear in the 1210-1320 cm⁻¹ region, coupled with an in-plane O-H bending vibration.[13]

  • C-F Stretch: A strong band corresponding to the C-F stretch is expected in the 1000-1250 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
Aromatic C-H Stretch3000 - 3100Weak to Medium, Sharp
C=O Stretch (Carboxylic Acid)1690 - 1720Strong, Sharp
Aromatic C=C/C=N Stretches1450 - 1620Medium to Strong
C-O Stretch / O-H Bend1210 - 1320Medium
C-F Stretch1000 - 1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence and nature of the conjugated quinoline chromophore.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute stock solution of 6-FQCA in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank reference.

Expected Spectral Data & Interpretation

The extended π-conjugated system of the quinoline ring is a strong chromophore.

  • The UV spectrum is expected to show multiple absorption bands.

  • Based on data for similar fluoroquinolones, strong absorption maxima (λmax) are anticipated in the 270-290 nm and potentially a longer wavelength band around 320-340 nm.[17] These absorptions correspond to π→π* electronic transitions within the aromatic system. The carboxylic acid group acts as an auxochrome, modifying the absorption profile of the parent quinoline chromophore.

Conclusion

The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and the location of the fluorine atom. Mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy rapidly verifies the presence of key functional groups, particularly the defining carboxylic acid moiety. Finally, UV-Vis spectroscopy confirms the integrity of the conjugated aromatic core. Together, these techniques form a self-validating workflow that provides researchers with the highest degree of confidence in the identity and purity of this vital pharmaceutical intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubMed. (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • ChemicalBook. (n.d.). 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum.
  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group.
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
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  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.
  • ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • National Institutes of Health. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • PubMed Central. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin.
  • Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones).
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molecular structure of "6-Fluoroquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 6-Fluoroquinoline-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a foundational molecular scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and the structural basis for its profound impact on antibacterial drug discovery.

Introduction: The Significance of a Core Scaffold

This compound (CAS No: 116293-90-4) is a heterocyclic aromatic organic compound.[1][2] At its core, the molecule features a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. The structure is specifically functionalized with a fluorine atom at the C6 position and a carboxylic acid group at the C3 position.

This precise arrangement of atoms is not arbitrary; it forms the essential pharmacophore of the highly successful fluoroquinolone class of antibiotics.[3] The 4-pyridone-3-carboxylic acid moiety is critical for the molecule's mechanism of action, which involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV—enzymes vital for DNA replication and repair.[3][4] The addition of a fluorine atom at the C6 position was a pivotal discovery, dramatically increasing the compound's potency and broadening its spectrum of activity.[3]

This guide will dissect the molecule's structure, detail its synthesis via the Gould-Jacobs reaction, provide a framework for its spectroscopic characterization, and discuss its applications as a key intermediate in the development of life-saving therapeutics.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and biological function.

Chemical Structure

The molecule consists of a planar, rigid quinoline ring system. This rigidity is a key factor in its interaction with biological targets. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group significantly influences the electron density distribution across the aromatic system, impacting its reactivity and intermolecular interactions.

6_Fluoroquinoline_3_carboxylic_acid cluster_quinoline cluster_substituents C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C9 C4->C9 C5 C4->C5 C10 C9->C10 C10->C1 C6 C5->C6 C7 C6->C7 C7->C10 c1_label c1_label->C1 c2_label c2_label->C2 c3_label c3_label->C3 c4_label c4_label->C4 c5_label c5_label->C5 c6_label c6_label->C6 c7_label c7_label->C7 c9_label c9_label->C9 c10_label c10_label->C10 F_label F F_label->C6 COOH_label C(=O)OH COOH_label->C2 Gould_Jacobs_Workflow A 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Condensation (100-130°C) A->B Reactants C Intermediate: Anilidomethylenemalonate B->C Elimination of EtOH D Thermal Cyclization (>250°C or Microwave) C->D E Ethyl 6-Fluoro-4-hydroxy- quinoline-3-carboxylate D->E 6-Electron Electrocyclization F Saponification (e.g., NaOH, Reflux) E->F G Sodium 6-Fluoro-4-hydroxy- quinoline-3-carboxylate F->G Hydrolysis H Acidification (e.g., HCl) G->H I Final Product: 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid H->I Precipitation

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocols

The choice between classical heating and microwave-assisted synthesis depends on available equipment, scale, and desired reaction time. The microwave protocol offers significant advantages in speed and often, yield.

Protocol 1: Classical Thermal Synthesis [5]

  • Condensation: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.

  • Solvent Addition & Cyclization: To the cooled intermediate, add a high-boiling inert solvent (e.g., Dowtherm A). Heat the mixture to 250-260 °C and maintain for 20-30 minutes.

  • Isolation of Ester: Cool the reaction mixture. The product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate. Isolate the solid by filtration and wash with a non-polar solvent like hexane to remove the reaction solvent.

  • Saponification: Suspend the crude ester in a 10% (w/v) aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (as monitored by TLC).

  • Acidification & Final Product Isolation: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. The final product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, will precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis [5][6]

  • Reaction Setup: In a 10 mL microwave vial, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM serves as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300 °C and hold for 5-10 minutes. [6]Self-Validation Note: Optimization of time and temperature is crucial; higher temperatures may require shorter times to prevent degradation. [6]3. Isolation and Saponification: After cooling, a precipitate of the ethyl ester should form. Filter the solid, wash with ice-cold acetonitrile, and proceed with the saponification and acidification steps as described in Protocol 1 (Steps 4 & 5).

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Sample Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Validation Structure & Purity Confirmation NMR->Validation IR->Validation MS->Validation

Caption: General workflow for spectroscopic analysis.

Expected Spectroscopic Data

The following table summarizes the key signals and fragments expected from the analysis of this compound.

TechniqueExpected ObservationsRationale
¹H NMR - Very broad singlet > 12 ppm (1H)- Signals in aromatic region (7.5-9.0 ppm, 4H)- Singlet ~9.0 ppm (H2)- Doublet of doublets for H5, H7- Carboxylic acid proton (exchangeable).- Protons on the quinoline ring system.- H2 is adjacent to N and C=C.- H5 and H7 show coupling to each other and to the ¹⁹F atom.
¹³C NMR - Signal > 165 ppm- Signal ~160 ppm (with large ¹JC-F coupling)- ~8 other signals in aromatic region- Carbonyl carbon of the carboxylic acid.- C6 carbon directly bonded to fluorine.<[7]br>- Remaining carbons of the quinoline ring.
IR Spectroscopy - Very broad band: 2500-3300 cm⁻¹- Sharp, strong band: 1680-1710 cm⁻¹- Bands: 1500-1620 cm⁻¹- Strong band: 1200-1300 cm⁻¹- O-H stretch of the hydrogen-bonded carboxylic acid dimer.<[8]br>- C=O stretch of the carboxylic acid.<[8][9]br>- C=C and C=N stretches of the aromatic core.- C-F stretch.
Mass Spec (ESI) - [M+H]⁺ at m/z 192.04- [M-H]⁻ at m/z 190.03- Fragments: [M+H-H₂O]⁺, [M+H-CO₂]⁺- Molecular ion peak (positive mode).- Molecular ion peak (negative mode).- Characteristic loss of water and carbon dioxide from the carboxylic acid. [10]

Applications in Drug Development

The this compound structure is not merely a laboratory curiosity; it is the cornerstone of a generation of antibacterial agents.

  • Fluoroquinolone Antibiotics: This molecule serves as a key intermediate in the synthesis of numerous fluoroquinolones. The C7 position is a common site for modification, where the addition of various amine-containing heterocycles (like piperazine) dramatically modulates the drug's antibacterial spectrum, potency, and pharmacokinetic properties. [3][11][12]Synthesizing blockbuster drugs such as Ciprofloxacin and Norfloxacin involves the nucleophilic substitution of a leaving group (often another halogen) at the C7 position of a derivative of this core structure. [13][14]

  • Pharmacophore for Enzyme Inhibition: The planar ring system, the C4-keto group, and the C3-carboxylic acid are essential for binding to the active site of bacterial DNA gyrase and topoisomerase IV. These functional groups chelate with magnesium ions and form hydrogen bonds within the enzyme-DNA complex, effectively stalling the DNA replication process and leading to bacterial cell death. [3]

  • Platform for New Discovery: Beyond its established role in antibacterials, the quinoline scaffold is actively explored in other therapeutic areas. Derivatives are being investigated as potential anticancer, antiviral, and anti-inflammatory agents, making this core structure a versatile platform for drug discovery. [5][15]

Conclusion

This compound represents a triumph of medicinal chemistry, where strategic structural modifications to a natural scaffold led to a class of drugs with immense therapeutic value. Its molecular architecture is a masterclass in functional design: a rigid aromatic core for target binding, a carboxylic acid for chelation and interaction, and a strategically placed fluorine atom for enhanced potency. A thorough understanding of its synthesis via the Gould-Jacobs reaction and its characterization through modern spectroscopic methods provides researchers with the necessary foundation to not only utilize this important intermediate but also to design the next generation of quinoline-based therapeutics.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents - PubMed. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • The Synthesis of 6-Fluoroquinolone Carboxamidopenicillin Derivatives - YAKHAK HOEJI. [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. [Link]

  • 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem. [Link]

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. [Link]

  • 3-Fluoroquinoline-6-carboxylic acid - MySkinRecipes. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. [Link]

  • Physicochemical properties of the new fluoroquinolones | Download Table - ResearchGate. [Link]

  • Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem. [Link]

  • Infrared spectra and the structure of drugs of the fluoroquinolone group - ResearchGate. [Link]

  • Synthesis and spectral characterization of fluoroquinolone-ofloxacin - International Journal of Chemistry Studies. [Link]

  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen - ResearchGate. [Link]

  • This compound, min 95%, 1 gram - CP Lab Safety. [Link]

  • This compound (C10H6FNO2) - PubChemLite. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. [Link]

  • Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions - YouTube. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. [Link]

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Determining the Solubility of 6-Fluoroquinoline-3-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinoline-3-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents, particularly fluoroquinolone antibiotics. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for determining the equilibrium solubility of this compound, moving beyond a simple listing of data to empower researchers with the principles and methodologies for generating reliable and reproducible solubility profiles. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol based on the gold-standard shake-flask method, and discuss appropriate analytical techniques for quantification.

Theoretical Considerations: What Governs Solubility?

The solubility of a solid in a liquid is a thermodynamic equilibrium where the rate of dissolution of the solid into the solvent equals the rate of precipitation out of the solution.[1] For an organic molecule like this compound, its solubility in a given organic solvent is governed by the principle of "like dissolves like".[2][3] This is a function of several interacting factors:

  • Polarity: The quinoline ring system, the carboxylic acid group, and the fluorine atom all contribute to the overall polarity of the molecule. The carboxylic acid group is capable of hydrogen bonding, which will favor solubility in polar, protic solvents like alcohols.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent will determine its ability to overcome the lattice energy of the solid this compound and solvate the individual molecules.

  • pKa of the Solute: As a carboxylic acid, this compound is an acidic compound. Its solubility in protic solvents can be influenced by the solvent's ability to accept a proton. While the exact pKa in various organic solvents will differ from its aqueous value, the acidic nature of the molecule is a key consideration.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the equilibrium solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Materials and Equipment
  • This compound (solid, high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess solid This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent to vials shake Agitate at constant temperature (e.g., 24-72h) prep_solvent->shake settle Allow to settle shake->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute aliquot filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent after the equilibration period.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable method for fluoroquinolones.[1][4] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and there are no interfering substances.[5][6]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

Data Analysis and Reporting

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results should be reported in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L) at the specified temperature.

Example Calculation:

  • Concentration from HPLC analysis = 50 µg/mL

  • Dilution factor = 100

  • Solubility = 50 µg/mL * 100 = 5000 µg/mL = 5 mg/mL

Analytical Method: HPLC-UV for Quantification

A reversed-phase HPLC method with UV detection is a robust choice for the quantification of this compound.

Suggested HPLC Parameters
  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically in the range of 280-330 nm for quinolones).

  • Column Temperature: 30 °C

The analytical method should be validated for linearity, accuracy, and precision according to standard guidelines.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information. The organic solvents used are often flammable and/or toxic, and should be handled in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive approach for researchers to determine the solubility of this compound in various organic solvents. By understanding the underlying principles and meticulously following the detailed experimental protocol, scientists and drug development professionals can generate high-quality, reliable solubility data. This information is invaluable for the informed design of synthetic routes, purification processes, and the development of effective pharmaceutical formulations.

References

  • [No Author]. (n.d.). Methods for the Analysis of Fluoroquinolones in Biological Fluids. PubMed. Retrieved from [Link]

  • Poboży, E., & Krzek, J. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health. Retrieved from [Link]

  • Tran, T. D., et al. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Retrieved from [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (n.d.). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • Unade, C. A., et al. (2020). fluoroquinolones: official and reported methods of analysis (review). ResearchGate. Retrieved from [Link]

  • [No Author]. (2023). Solubility of Organic Compounds. LibreTexts. Retrieved from [Link]

  • [No Author]. (n.d.). Quinoline-4-carboxylic acid. Solubility of Things. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • [No Author]. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • [No Author]. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

Sources

"6-Fluoroquinoline-3-carboxylic acid" mechanism of action precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoroquinoline-3-carboxylic Acid: A Foundational Precursor in Modern Antibiotic Development

Abstract

The advent of quinolone antibiotics marked a pivotal moment in the fight against bacterial infections, and their evolution into the highly potent fluoroquinolone class has solidified their role in clinical practice. At the heart of this therapeutic revolution lies the this compound scaffold, a core molecular framework from which a multitude of broad-spectrum antibacterial agents are derived. This technical guide provides an in-depth exploration of this crucial precursor, detailing the mechanistic underpinnings of the antibiotics it generates, the strategic chemical modifications that dictate their efficacy and spectrum, and the established protocols for their synthesis and analysis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to illuminate the journey from a core chemical entity to a life-saving therapeutic.

The Genesis of Fluoroquinolones: A Story of Strategic Fluorination

The history of quinolones begins with the serendipitous discovery of nalidixic acid in the early 1960s during research on antimalarial agents.[1][2] While effective, nalidixic acid, the first-generation prototype, suffered from a narrow spectrum of activity and poor pharmacokinetic properties, limiting its use primarily to urinary tract infections.[1][2] The transformative breakthrough came in the late 1970s and early 1980s with the strategic introduction of a fluorine atom at the C-6 position of the quinolone ring.[2][]

This single modification dramatically enhanced the potency and broadened the antibacterial spectrum of the resulting compounds. The fluorine atom at C-6 was found to improve the inhibition of the target enzyme, DNA gyrase, and increase the drug's penetration through the bacterial cell membrane.[2][][4] This innovation gave rise to the fluoroquinolone class and established this compound as a key intermediate—a foundational building block for synthesizing some of the most successful antibiotics to date.[5]

The Core Scaffold: Molecular Architecture and Structure-Activity Relationship (SAR)

The antibacterial efficacy of fluoroquinolones is intrinsically linked to the core 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid structure. Specific functional groups are indispensable for biological activity.

  • Chemical Structure: this compound (C₁₀H₆FNO₂) is a solid organic compound with a molecular weight of 191.16 g/mol .[6]

  • Essential Pharmacophore: Structure-activity relationship (SAR) studies have confirmed that the 4-oxo group and the adjacent 3-carboxylic acid group are essential for binding to the target bacterial enzymes.[2][7] These groups interact with the DNA bases and the enzyme itself, forming a stable ternary complex that is crucial for the drug's inhibitory action.[7]

The this compound moiety serves as the perfect precursor because it contains these essential features, allowing medicinal chemists to introduce diversity at other positions to modulate the drug's properties.

PositionSubstituent TypeImpact on Activity & PropertiesExample Drug(s)
N-1 Small alkyl (e.g., ethyl) or cycloalkyl (e.g., cyclopropyl) groupsInfluences overall potency and pharmacokinetic properties. A cyclopropyl group often increases activity against Gram-negative bacteria.[7][8]Ciprofloxacin, Levofloxacin
C-7 Basic amino heterocyclic rings (e.g., piperazine, pyrrolidine)Critically determines the spectrum of activity. Piperazine rings enhance activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[2][9]Ciprofloxacin, Norfloxacin
C-8 Methoxy group or halogen (e.g., F, Cl)Can enhance activity against atypical and anaerobic bacteria and improve photostability.Moxifloxacin, Gatifloxacin

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones are potent bactericidal agents that function by disrupting bacterial DNA synthesis.[2][10] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[][4] These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is a crucial step for relieving the torsional strain that builds up during the unwinding of the DNA double helix for replication.[7][11]

  • Topoisomerase IV: This enzyme's primary role is in decatenation—the unlinking of the intertwined daughter DNA molecules following replication, allowing them to segregate into new bacterial cells.[][4]

The bactericidal action of fluoroquinolones proceeds as follows:

  • The drug penetrates the bacterial cell wall and cytoplasm.

  • It binds to the complex formed between the topoisomerase enzyme and the bacterial DNA.

  • This creates a stable ternary drug-enzyme-DNA complex, which traps the enzyme in its cleavage state, where the DNA is cut.[7]

  • The enzyme's function of resealing the DNA break is inhibited, leading to the accumulation of double-strand DNA breaks.

  • This irreversible damage triggers cellular processes that result in rapid bacterial cell death.[][11]

Notably, the primary target enzyme often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, Topoisomerase IV is more sensitive to inhibition.[][12]

Fluoroquinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_enzymes Topoisomerase Action (Normal) cluster_drug_action Fluoroquinolone Intervention DNA_Unwinding DNA Unwinding Positive_Supercoils Positive Supercoiling (Torsional Strain) DNA_Unwinding->Positive_Supercoils leads to Replication_Fork Replication Fork Positive_Supercoils->Replication_Fork stalls Daughter_Chromosomes Interlinked Daughter Chromosomes Replication_Fork->Daughter_Chromosomes results in DNA_Gyrase DNA Gyrase (Topo II) DNA_Gyrase->Positive_Supercoils Relaxes Ternary_Complex_Gyrase Forms Stable Complex (FQ-Gyrase-DNA) DNA_Gyrase->Ternary_Complex_Gyrase Topo_IV Topoisomerase IV Topo_IV->Daughter_Chromosomes Decatenates (Unlinks) Ternary_Complex_TopoIV Forms Stable Complex (FQ-TopoIV-DNA) Topo_IV->Ternary_Complex_TopoIV FQ Fluoroquinolone (from Precursor) FQ->Ternary_Complex_Gyrase FQ->Ternary_Complex_TopoIV DSB Double-Strand DNA Breaks Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death Fluoroquinolone_Synthesis_Workflow Start Aromatic Precursor (e.g., 3-chloro-4-fluoroaniline) Gould_Jacobs Gould-Jacobs Reaction (or similar cyclization) Start->Gould_Jacobs Core_Scaffold 6-Fluoro-7-Halo-Quinolone -3-Carboxylic Acid Ester Gould_Jacobs->Core_Scaffold N1_Alkylation N-1 Alkylation (e.g., with cyclopropyl bromide) Core_Scaffold->N1_Alkylation Functional_Precursor Functionalized Precursor (e.g., 7-chloro-1-cyclopropyl-6-fluoro- 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid) N1_Alkylation->Functional_Precursor C7_Substitution C-7 Nucleophilic Substitution (e.g., with Piperazine) Functional_Precursor->C7_Substitution Crude_FQ Crude Fluoroquinolone Base C7_Substitution->Crude_FQ Purification Purification & Salt Formation (e.g., with HCl/Ethanol) Crude_FQ->Purification Final_Product Final API (e.g., Ciprofloxacin HCl) Purification->Final_Product

Caption: Generalized workflow for synthesizing fluoroquinolones from precursors.

Analytical Characterization

Rigorous analytical testing is essential for quality control during the synthesis and formulation of fluoroquinolones. A suite of methods is employed to confirm the structure, purity, and concentration of this compound and its derivatives.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors for quantification. [13]Reversed-phase C18 or C8 columns are typically used. [13][14]Thin-Layer Chromatography (TLC) followed by densitometry is also a viable method for separation and quantification. [14]* Spectroscopic Methods: Nuclear Magnetic Resonance (¹H-NMR) and Infrared (IR) spectroscopy are indispensable for confirming the chemical structure of the synthesized compounds. [15][16]* Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides high sensitivity and specificity, allowing for the determination of very low concentrations of the drug in complex matrices like biological fluids. [13]

Biological Activity and Therapeutic Applications

Derivatives of this compound form a class of broad-spectrum antibiotics with activity against a wide range of Gram-positive and Gram-negative pathogens. [1][17]They are used to treat a variety of infections, including those of the respiratory tract, urinary tract, gastrointestinal system, and skin. [] Clinically Significant Fluoroquinolones:

  • Ciprofloxacin: Excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. [17]* Levofloxacin: Broadened activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. [4]* Moxifloxacin: Enhanced activity against Gram-positive bacteria and anaerobes. [16][17] Beyond their established antibacterial roles, quinolone-based compounds are being investigated for other therapeutic applications, including potential anticancer, antiviral, and antimalarial activities, highlighting the versatility of this chemical scaffold. [2][][11]

Conclusion

This compound is more than just a chemical intermediate; it is the foundational scaffold upon which a significant portion of modern antibacterial therapy has been built. The strategic placement of the C-6 fluorine atom unlocked a new level of potency, and the versatility of the quinolone ring has allowed for decades of chemical innovation. By understanding its core structure-activity relationships, the dual-target mechanism of action it enables, and the synthetic pathways that transform it into finished drugs, researchers and developers can continue to leverage this remarkable precursor to address the ongoing challenges of infectious diseases and emerging bacterial resistance.

References

  • Pharmacology of Quinolones. (n.d.). Vertex AI Search.
  • Al-Soud, Y. A., et al. (2003). Quinolone antibiotics. PMC - PubMed Central - NIH.
  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube.
  • Al-Soud, Y. A., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Faculty of Pharmacy, The University of Jordan.
  • Eric Christianson. (2018). Quinolone Antibiotic Pharmacology. Real Life Pharmacology.
  • Bhavsar, R. V. (n.d.). Quinolones. Slideshare.
  • Hagen, S. E., et al. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. PubMed.
  • N.A. (1987). The Synthesis of 6-Fluoroquinolone Carboxamidopenicillin Derivatives. YAKHAK HOEJI.
  • Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate.
  • N.A. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • N.A. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
  • N.A. (2003). A process for synthesis of fluoroquinolonic derivatives. Google Patents.
  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.
  • This compound. (n.d.). Sigma-Aldrich.
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. (n.d.). ResearchGate.
  • Al-Soud, Y. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
  • Muhammad, G., et al. (n.d.). Synthesis, characterization and assessment of biological activities of inorganic derivatives of Dihydroquinoline 3 carboxylic acid. International Journal of Current Research.
  • Rusu, A., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Fluoroquinolones (and Quinolones). (n.d.). Louisiana Department of Health.
  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - PubMed Central.
  • Rusu, A., et al. (2023). Fluoroquinolones Used in Therapy. Encyclopedia.pub.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). NIH.
  • Kumar, A. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate.
  • Hubicka, U., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH.
  • Unade, T. T., & Million, M. (2020). Fluoroquinolones: Official and Reported Methods of Analysis (Review). ResearchGate.
  • Al-Lawati, H., et al. (2023). Development of a Screening Method for Fluoroquinolones in Meat Samples Using Molecularly Imprinted Carbon Dots. MDPI.
  • N.A. (2018). (PDF) Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. ResearchGate.
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safety and handling of "6-Fluoroquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-Fluoroquinoline-3-carboxylic Acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a key scaffold related to the widely recognized fluoroquinolone class of antibiotics, its derivatives are continuously explored for potential therapeutic applications.[1][2][3] The presence of the fluorine atom at the 6-position and the carboxylic acid at the 3-position are critical pharmacophoric features that contribute to the biological activity of these molecules.[4]

Given its reactive potential and biological significance, a comprehensive understanding of the safety and handling protocols for this compound is paramount for researchers and scientists. This guide provides an in-depth analysis of its hazard profile, outlines field-proven handling procedures, and details emergency response protocols to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the awareness of the compound's basic physical and chemical properties. These characteristics can influence storage, handling, and emergency response decisions.

PropertyValueSource(s)
Chemical Name 6-fluoro-3-quinolinecarboxylic acid[5]
CAS Number 116293-90-4[6][7]
Molecular Formula C₁₀H₆FNO₂[6][7]
Molecular Weight 191.16 g/mol [6][7]
Physical Form Solid[5]
Boiling Point 352.1 ± 27.0 °C at 760 mmHg[5]
Storage Temperature Room temperature[5][7]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions. Understanding these hazards is the first step in risk mitigation.

  • GHS Pictogram :

    
    
    
  • Signal Word : Warning [5][6]

  • GHS Hazard Statements :

    • H319: Causes serious eye irritation. [5][6] This is the primary hazard identified for this compound. Contact with the eyes can cause significant, though not irreversible, damage.

While the primary classification is for eye irritation, related fluoroquinolone structures can present additional hazards. For instance, the parent compound, 6-Fluoroquinoline, is classified as harmful if swallowed (H302) and causes serious eye damage (H318). Due to the structural similarity and a general lack of comprehensive toxicological data for this compound, a cautious approach assuming potential for skin and respiratory irritation is scientifically prudent.

Logical Flow for Hazard Assessment and Control

The following diagram illustrates the logical workflow from hazard identification to the implementation of safe laboratory practices.

Hazard_Workflow cluster_assessment Hazard Assessment cluster_control Risk Mitigation & Control cluster_procedure Experimental Work sds Review Safety Data Sheet (SDS) ghs Identify GHS Hazards (H319: Eye Irritation) sds->ghs tox Note Lack of Full Toxicological Data ghs->tox eng Engineering Controls (Fume Hood) tox->eng Apply Precautionary Principle ppe Select Personal Protective Equipment (PPE) eng->ppe handling Define Safe Handling Protocols ppe->handling work Proceed with Experiment handling->work

Caption: Workflow from Hazard Identification to Safe Experimentation.

Safe Handling Protocols and Personal Protective Equipment (PPE)

Based on the identified hazards, a multi-layered approach involving engineering controls, personal protective equipment, and strict handling procedures is required.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring solids), a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazard profile. The following table provides a self-validating system where each piece of equipment is justified by a specific risk.

Protection AreaRequired PPEJustification & Causality
Eye/Face Tightly fitting safety goggles or safety glasses with side-shields.[8]Primary Defense : Directly addresses the H319 hazard (Causes serious eye irritation). Goggles provide a seal against dust and splashes.
Skin/Hands Impervious chemical-resistant gloves (e.g., nitrile).[9]Exposure Prevention : Although not classified as a skin irritant, avoiding all personal contact is a standard best practice.[10] Gloves must be inspected before use and disposed of properly after handling.[9]
Body Laboratory coat.Contamination Control : Protects personal clothing from contamination with the solid compound.
Respiratory Use in a fume hood. If a fume hood is not available and dust is generated, a NIOSH-approved particulate respirator is necessary.Inhalation Avoidance : Prevents inhalation of dust, which may cause respiratory irritation, a known hazard for similar compounds.[11]
Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the work area (especially the chemical fume hood) is clean and uncluttered. Confirm that an appropriate spill kit and emergency eye wash station are accessible.[12]

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Weighing/Transfer : Conduct all weighing and transfer operations on a disposable weighing paper or in a contained vessel within the fume hood to minimize dust generation.

  • Solution Preparation : When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Hygiene : Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[8][10]

  • Post-Handling : After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[9][10] Clean the work area to remove any residual contamination.

  • Decontamination : Launder contaminated clothing separately before reuse.[10]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and correct response is critical.

First Aid Measures
Exposure RouteImmediate Action ProtocolSource(s)
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][13]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists.[8][13]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8][13]
Spill Response Protocol

For a small-scale laboratory spill, follow this systematic procedure.

Spill_Response cluster_initial Initial Response cluster_prep Preparation cluster_cleanup Cleanup & Disposal alert Alert personnel in the immediate area evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully sweep or scoop solid material into a container contain->cleanup decon Clean the spill area with soap and water cleanup->decon waste Label container as 'Hazardous Waste' and include chemical name decon->waste disposal Dispose of waste according to institutional and local regulations waste->disposal

Caption: Step-by-step protocol for managing a laboratory spill.

Storage and Disposal

Proper long-term storage and disposal are final, critical components of the chemical's life cycle management.

Storage Conditions
  • Container : Store in a tightly-closed container when not in use.[14]

  • Location : Keep in a cool, dry, and well-ventilated area.[10][14]

  • Compatibility : Store away from incompatible substances and strong oxidizing agents.

  • Integrity : Protect containers from physical damage and check regularly for leaks.[10]

Waste Disposal
  • Regulations : All waste, including the chemical itself and any contaminated materials (e.g., gloves, weighing paper, absorbent pads), must be disposed of as hazardous waste.

  • Procedure : Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[8][9][14] Do not let the product enter drains.[9]

References

  • This compound, min 95%, 1 gram . CP Lab Safety. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents . PubMed. [Link]

  • 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 . PubChem. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents . ResearchGate. [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold . ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids . ResearchGate. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown . MDPI. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Fluoroquinoline-3-carboxylic Acid from 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 6-fluoroquinoline-3-carboxylic acid, a crucial intermediate in the development of fluoroquinolone antibiotics. The synthetic route detailed herein utilizes the robust and well-established Gould-Jacobs reaction, starting from the readily available precursor, 4-fluoroaniline. This guide is designed for researchers, chemists, and professionals in the field of drug discovery and development, offering in-depth mechanistic insights, step-by-step experimental procedures, and practical advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Fluoroquinolone Core

Quinolone derivatives are a cornerstone of modern medicinal chemistry, most notably as the structural foundation for a broad class of synthetic antibacterial agents known as fluoroquinolones.[1][2] The introduction of a fluorine atom at the C-6 position of the quinolone ring system significantly enhances the compound's antibacterial potency and pharmacokinetic profile.[3][4] this compound is a pivotal building block for the synthesis of many second-generation and later-generation fluoroquinolones, including blockbuster drugs.

The synthetic pathway described is based on the Gould-Jacobs reaction, a powerful and versatile method for constructing the 4-hydroxyquinoline scaffold from anilines and malonic acid derivatives.[5][6][7] This reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis, offering a reliable and scalable route to the target molecule.[8]

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound from 4-fluoroaniline is efficiently achieved in three primary stages. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 4-Fluoroaniline C Diethyl 2-((4-fluoroanilino)methylene)malonate A->C Heat (100-145°C) - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (100-145°C) - EtOH D Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate C->D High Temp (250°C) Diphenyl Ether E 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq) F Final Product: This compound E->F Tautomerization & Isolation

Caption: Overall synthetic workflow from 4-fluoroaniline to the final product.

Mechanistic Insights & Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Step 1: Condensation via Nucleophilic Substitution

The initial step involves the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic vinyl substitution reaction.[9]

  • Mechanism : The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEM. This is followed by the elimination of an ethanol molecule to yield the stable enamine intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.

  • Causality of Experimental Choices : The reaction is typically performed neat (without solvent) or in a high-boiling solvent at temperatures between 100-145°C.[10][11] The elevated temperature serves two purposes: it increases the reaction rate and facilitates the removal of the ethanol byproduct, which drives the equilibrium towards the product side.

Step 2: Thermal Cyclization (The Gould-Jacobs Reaction Core)

This is the key ring-forming step and the most demanding part of the synthesis.

  • Mechanism : The reaction proceeds via a thermally induced 6-electron electrocyclization.[5][7] The aromatic ring of the aniline derivative attacks one of the ester carbonyl groups, leading to the formation of a new six-membered ring and the elimination of a second molecule of ethanol. The resulting product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable 4-oxo (quinolone) form.

Gould_Jacobs_Mechanism start Anilinomethylene Malonate Intermediate intermediate 6-Electron Electrocyclization (Transition State) start->intermediate Heat (≈250°C) product Ethyl 4-hydroxyquinoline- 3-carboxylate intermediate->product - EtOH tautomer Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate (Major Tautomer) product->tautomer Keto-Enol Tautomerism

Caption: Simplified mechanism of the Gould-Jacobs cyclization step.

  • Causality of Experimental Choices : This intramolecular cyclization has a high activation energy, necessitating very high temperatures, typically around 250°C.[12] To achieve this, a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is used as the reaction medium.[2] These solvents provide a stable thermal bath to ensure even heating and prevent localized charring. In recent years, microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes by enabling rapid heating to high temperatures.[1][13] Another approach involves using catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to promote cyclization under milder conditions (80-100°C).[13]

Step 3: Saponification (Ester Hydrolysis)

The final step is the conversion of the ethyl ester to the desired carboxylic acid.

  • Mechanism : This is a standard base-catalyzed hydrolysis (saponification). The hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. Subsequent acidification with an acid like HCl protonates the resulting carboxylate salt to yield the final carboxylic acid product.

  • Causality of Experimental Choices : Aqueous sodium hydroxide is a common and effective reagent for this transformation. The reaction is typically heated to reflux to ensure complete hydrolysis. It is crucial to acidify the reaction mixture sufficiently at the end to precipitate the product, as it is soluble in its carboxylate salt form under basic conditions.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-fluoroaniline is toxic and a suspected carcinogen. Diphenyl ether has a strong odor and requires high temperatures. Handle all chemicals with care.

Protocol 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate (Intermediate I)
ParameterValue
Starting Material 4-Fluoroaniline
Reagent Diethyl ethoxymethylenemalonate (DEEM)
Solvent None (Neat)
Temperature 100-110°C
Time 2 hours
Expected Yield 90-95%

Materials & Equipment:

  • 4-Fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (optional, for containing vapors)

Procedure:

  • To a clean, dry round-bottom flask, add 4-fluoroaniline.

  • Begin stirring and add diethyl ethoxymethylenemalonate dropwise over 5 minutes.

  • Heat the reaction mixture to 100-110°C and maintain this temperature with stirring for 2 hours. The mixture will become a homogenous liquid.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-fluoroaniline spot has disappeared.

  • After 2 hours, cool the reaction mixture to room temperature. The product will typically solidify upon cooling to form a pale yellow solid.

  • The crude product is often of sufficient purity for the next step. If further purification is desired, it can be recrystallized from ethanol or a hexane/ethyl acetate mixture.[11]

Protocol 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate II)
ParameterValue
Starting Material Diethyl 2-((4-fluoroanilino)methylene)malonate
Solvent Diphenyl ether
Temperature 250°C (Reflux)
Time 30-60 minutes
Expected Yield 75-85%

Materials & Equipment:

  • Diethyl 2-((4-fluoroanilino)methylene)malonate (1.0 eq)

  • Diphenyl ether (solvent)

  • High-temperature round-bottom flask

  • High-temperature heating mantle

  • Air condenser or short-path distillation head

  • Thermometer

  • Hexane or petroleum ether (for washing)

Procedure:

  • In a high-temperature reaction flask, add diphenyl ether (approx. 5-10 mL per gram of starting material).

  • Heat the diphenyl ether to 250°C with vigorous stirring.

  • Carefully add the diethyl 2-((4-fluoroanilino)methylene)malonate from Protocol 1 in portions to the hot diphenyl ether. Be cautious of initial foaming or bubbling as ethanol is evolved.

  • Maintain the temperature at 250°C and continue stirring for 30-60 minutes. The product will begin to precipitate from the hot solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Dilute the cooled slurry with hexane or petroleum ether to reduce the viscosity and facilitate filtration.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane or petroleum ether to remove the diphenyl ether solvent.

  • Dry the resulting solid (a tan or off-white powder) under vacuum.

Protocol 3: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (Final Product)
ParameterValue
Starting Material Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Reagents Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
Solvent Water/Ethanol mixture
Temperature 100°C (Reflux)
Time 2-3 hours
Expected Yield 90-98%

Materials & Equipment:

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (approx. 3-4 eq)

  • Concentrated Hydrochloric Acid (HCl) or 6M HCl

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Beaker, Ice bath

Procedure:

  • Place the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate from Protocol 2 into a round-bottom flask.

  • Add the 10% aqueous NaOH solution. A small amount of ethanol can be added to aid solubility if needed.

  • Heat the mixture to reflux with stirring for 2-3 hours. The solid will dissolve as the sodium salt of the product is formed.

  • After the reaction is complete (monitored by TLC showing disappearance of the starting ester), cool the clear solution to room temperature.

  • Transfer the solution to a beaker and place it in an ice bath.

  • Slowly and carefully acidify the solution by adding HCl dropwise with stirring. The product will precipitate out as a solid.

  • Continue adding acid until the pH of the solution is approximately 2-3.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the washings are neutral.

  • Dry the final product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, in a vacuum oven at 60-80°C.

Product Characterization

CompoundAppearanceMelting Point (°C)
Intermediate I Pale yellow solid~50-52
Intermediate II Tan / Off-white solid~305-310
Final Product White / Off-white solid~275-280 (decomposes)

Note: Melting points are approximate and can vary based on purity.

Further characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm the structure and purity of the synthesized compounds.

Conclusion

The Gould-Jacobs reaction provides a reliable and high-yielding pathway for the synthesis of this compound from 4-fluoroaniline. By carefully controlling reaction parameters, particularly the high-temperature cyclization step, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The protocols outlined in this guide, supported by mechanistic understanding, offer a solid foundation for the successful execution of this synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • VIVO. (n.d.). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • PubMed Central (PMC). (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds.
  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Retrieved from [Link]

  • ResearchGate. (2014). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

Sources

Application Notes: Synthesis of 6-Fluoroquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoroquinoline-3-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a key precursor for the synthesis of many fluoroquinolone antibiotics.[1][2] The introduction of a fluorine atom at the C-6 position of the quinoline ring is a critical structural feature that significantly enhances the antibacterial activity of these therapeutic agents.[1] The Gould-Jacobs reaction, a robust and well-established method, provides an effective pathway to construct the requisite 4-hydroxyquinoline core from aniline precursors.[3][4]

This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of this compound, starting from 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM). We will explore the mechanistic underpinnings of the reaction, offer step-by-step procedures for both classical thermal and modern microwave-assisted techniques, and discuss critical parameters for process optimization.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds in a sequential, three-stage process: (1) Condensation, (2) Thermal Cyclization, and (3) Saponification.[3][5]

  • Condensation: The synthesis begins with a nucleophilic vinylic substitution, where the amino group of 4-fluoroaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.[3][6]

  • Thermal Cyclization: This is the rate-determining and most demanding step of the synthesis. The intermediate undergoes a high-temperature intramolecular cyclization. This pericyclic reaction involves a 6-electron electrocyclization to form the quinoline ring system, yielding ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[3][7] This step typically requires temperatures upwards of 250°C and is often carried out in a high-boiling inert solvent like diphenyl ether.[8][9]

  • Saponification: The final step involves the hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product, this compound.[3][8]

Gould_Jacobs_Mechanism Figure 1: Overall Gould-Jacobs reaction pathway. Start 4-Fluoroaniline + DEEM Intermediate1 Diethyl 2-((4-fluoroanilino)methylene)malonate Start->Intermediate1 Condensation (-EtOH) Intermediate2 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (>250 °C) Product This compound Intermediate2->Product Saponification (1. NaOH, H₂O 2. H⁺) Gould_Jacobs_Workflow Figure 2: Step-by-step laboratory workflow. A_reagents Combine 4-Fluoroaniline and DEEM B_heat Heat (130°C Conv. or 150°C MW) to form Intermediate A A_reagents->B_heat C_setup Prepare hot (~250°C) diphenyl ether B_heat->C_setup D_cyclize Add Intermediate A Maintain ~250°C for 30-60 min C_setup->D_cyclize E_precipitate Cool to RT Add Hexane D_cyclize->E_precipitate F_filter Filter & Wash Solid (Intermediate B) E_precipitate->F_filter G_hydrolyze Suspend Intermediate B in 10% NaOH Reflux for 1-2h F_filter->G_hydrolyze H_acidify Cool in Ice Bath Acidify with HCl to pH ~2 G_hydrolyze->H_acidify I_isolate Filter & Wash with Cold Water H_acidify->I_isolate J_dry Dry Final Product Under Vacuum I_isolate->J_dry

Sources

Characterization of 6-Fluoroquinoline-3-carboxylic acid by ¹H NMR: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoroquinoline-3-carboxylic acid is a key heterocyclic compound and a vital building block in the synthesis of numerous pharmaceutical agents, most notably the fluoroquinolone antibiotics. The precise structural elucidation of this molecule is paramount for ensuring the purity, efficacy, and safety of these therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the unambiguous characterization of such organic molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ¹H NMR characterization of this compound, delving into the causality behind experimental choices and offering a self-validating protocol. We will explore the theoretical underpinnings of the expected spectrum, influenced by the distinct electronic environment of the quinoline core and its substituents, and provide a step-by-step protocol for data acquisition and analysis.

Scientific Principles: Understanding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is dictated by the interplay of the electron-donating and -withdrawing effects of its constituent functional groups and the inherent aromaticity of the quinoline ring. The nitrogen atom in the quinoline ring strongly deshields adjacent protons, particularly the proton at the C2 position.[1] Furthermore, the fluorine atom at the C6 position and the carboxylic acid group at the C3 position are both electron-withdrawing, which further influences the chemical shifts of the aromatic protons. The acidic proton of the carboxylic acid itself is expected to appear far downfield, typically between 10-13 ppm, as a broad singlet, a characteristic feature that is sensitive to solvent and concentration.[2][3][4] This signal will also disappear upon the addition of deuterium oxide (D₂O) due to proton-deuterium exchange, providing a definitive confirmation of its presence.[2][4]

Materials and Equipment

  • Analyte: this compound (CAS 116293-90-4), of high purity.

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • NMR Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Pipettes and Vials: Calibrated micropipettes and appropriate vials for sample preparation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer solution to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the spectrometer acq1->acq2 acq3 Acquire 1D ¹H NMR spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Integrate the signals and analyze multiplicities and coupling constants proc3->proc4

Caption: Experimental workflow for ¹H NMR characterization.

Detailed Protocols

PART 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. The concentration can affect the chemical shift of the carboxylic acid proton.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure complete dissolution by gentle vortexing or sonication if necessary. DMSO-d₆ is recommended as it is a polar aprotic solvent that can effectively dissolve the analyte and minimize hydrogen bonding with the carboxylic acid proton compared to protic solvents.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. The height of the liquid in the tube should be sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

PART 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will result in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds is generally appropriate for high-resolution spectra.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals, typically from -2 to 16 ppm.

PART 3: Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard, tetramethylsilane (TMS), to 0.00 ppm.

  • Peak Picking and Integration: Identify all the peaks in the spectrum and integrate their respective areas. The integration values should be proportional to the number of protons giving rise to each signal.

  • Analysis of Multiplicity and Coupling Constants: Analyze the splitting pattern (multiplicity) of each signal (e.g., singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz). This information is vital for determining the connectivity of the protons in the molecule.

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the five aromatic protons and the one carboxylic acid proton. The electron-withdrawing nature of the nitrogen atom, the fluorine atom, and the carboxylic acid group will cause the aromatic protons to be deshielded and resonate at higher chemical shifts (downfield).

G a This compound Structure

Caption: Structure of this compound.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~9.3s-
H4~8.7s-
H5~7.8ddJ = 9.2, 2.8
H7~7.6dddJ = 9.2, 8.5, 2.8
H8~8.1ddJ = 9.2, 5.5
COOH~13.0br s-

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Rationale for Assignments
  • H2 and H4: The protons at the C2 and C4 positions are the most deshielded due to their proximity to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. They are expected to appear as singlets as they lack adjacent proton coupling partners.

  • H8: This proton is in the ortho position to the nitrogen atom and is expected to be significantly deshielded. It will appear as a doublet of doublets due to coupling with H7 (ortho-coupling) and the fluorine at C6 (meta-coupling).

  • H5: This proton is ortho to the fluorine atom and will be deshielded. It will appear as a doublet of doublets due to coupling with H7 (meta-coupling) and the fluorine at C6 (ortho-coupling).

  • H7: This proton is coupled to H8 (ortho-coupling), H5 (meta-coupling), and the fluorine at C6 (para-coupling), resulting in a complex multiplet, likely a doublet of doublet of doublets.

  • COOH: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield.[2][3][4] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O.

Troubleshooting

IssuePossible CauseSolution
Broad, poorly resolved peaksPoor shimming or sample inhomogeneity.Re-shim the spectrometer. Ensure the sample is fully dissolved and free of suspended particles.
Low signal-to-noise ratioInsufficient sample concentration or too few scans.Increase the sample concentration or the number of scans.
Carboxylic acid proton not visibleConcentration is too low, or the proton is rapidly exchanging.Increase the sample concentration. Consider cooling the sample to slow down the exchange rate.
Inaccurate integrationIncorrect phasing, baseline, or relaxation delay.Re-process the spectrum with careful phasing and baseline correction. Ensure the relaxation delay (d1) is sufficient (at least 5 times the longest T1).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H NMR characterization of this compound. By understanding the underlying principles of chemical shifts and coupling constants in this substituted quinoline system, researchers can confidently acquire and interpret high-quality ¹H NMR spectra. This ensures the accurate structural verification of this important pharmaceutical intermediate, contributing to the overall quality and integrity of drug development processes.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Master Organic Chemistry. Spectroscopy of Carboxylic Acids. [Link]

  • Seaton, P. J., & Williamson, R. T. (2003). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Gerothanassis, I. P., & Exarchou, V. (2007). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 957–964.

Sources

Application Note: Infrared Spectroscopy Analysis of 6-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoroquinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development.[1] It serves as a crucial scaffold for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[2] The precise molecular structure and purity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy. We will detail protocols for both solid-state and solution-phase analysis, explain the interpretation of the resulting spectra, and provide insights into the causality behind experimental choices to ensure trustworthy and reproducible results.

Principles of IR Analysis for this compound

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Each functional group within a molecule absorbs IR radiation at a characteristic frequency, or wavenumber (typically expressed in cm⁻¹). The resulting IR spectrum is a unique molecular "fingerprint" that provides a wealth of structural information.

For this compound (C₁₀H₆FNO₂), the key functional groups that produce distinct and identifiable absorption bands are:

  • Carboxylic Acid (-COOH): This group gives rise to two very characteristic absorptions: a very broad O-H stretching band due to hydrogen bonding and a sharp, strong C=O (carbonyl) stretching band.[5][6]

  • Aromatic Quinolone Ring: The C=C and C-H bonds within the bicyclic aromatic system have characteristic stretching and bending vibrations.

  • Carbon-Fluorine Bond (C-F): This bond produces a strong absorption in the fingerprint region of the spectrum.

The precise position and shape of these absorption bands can be influenced by the molecule's physical state (solid vs. solution) and intermolecular interactions, such as hydrogen bonding.[6]

Experimental Protocols

Solid-State Analysis: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a fundamental and widely used technique for obtaining high-quality IR spectra of solid samples.[7] The principle lies in dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[8] This minimizes light scattering and allows the IR beam to pass through the sample.

Protocol: KBr Pellet Preparation
  • Material Preparation:

    • Use spectroscopy-grade KBr, dried in an oven at ~110°C for 2-4 hours and stored in a desiccator. KBr is hygroscopic, and absorbed water will cause significant interfering peaks (~3400 cm⁻¹ and ~1630 cm⁻¹).[8][9]

    • Ensure the agate mortar and pestle, die set, and all spatulas are scrupulously clean and dry.

  • Sample Grinding:

    • Place approximately 1-2 mg of this compound into the agate mortar.

    • Grind the sample to a very fine, consistent powder. This step is critical to reduce scattering of the IR radiation (Christiansen effect) and obtain sharp spectral peaks.[10]

  • Mixing with KBr:

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.[7]

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid excessive grinding at this stage.

  • Pellet Pressing:

    • Carefully transfer the mixture into the pellet die.

    • Place the die into a hydraulic press. If available, connect the die to a vacuum line to remove trapped air, which can cause cloudy pellets.[8]

    • Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. The pressure causes the KBr to "cold-flow" and form a transparent disc.[8]

  • Spectral Acquisition:

    • Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment first.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

Solution-Phase Analysis

Analyzing the compound in solution can provide information about its behavior in a different environment and can sometimes yield sharper peaks by eliminating solid-state lattice effects. The choice of solvent is critical; it must dissolve the sample and be relatively transparent in the mid-IR region. Deuterated solvents are often used to shift C-H absorption bands to lower frequencies, opening up spectral windows.[11]

Protocol: Solution-Phase Analysis using a Liquid Cell
  • Solvent Selection:

    • Choose a suitable solvent. For carboxylic acids, solvents like chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN) can be considered. A background spectrum of the pure solvent must be acquired.

    • Causality Note: The solvent must not react with the analyte and should have minimal absorption in regions where the analyte has key peaks. Always consult solvent IR charts.[11]

  • Sample Preparation:

    • Prepare a concentrated solution (e.g., 5-10% w/v) of this compound in the chosen solvent.

  • Cell Preparation and Loading:

    • Use a demountable or sealed liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂).[11][12]

    • Inject the solution into the cell using a syringe, ensuring no air bubbles are trapped.

  • Spectral Acquisition:

    • Place the filled liquid cell in the spectrometer.

    • Acquire a background spectrum using a cell filled with the pure solvent. This is crucial for subtracting the solvent's own absorption bands from the final spectrum.[13]

    • Acquire the sample spectrum.

Data Interpretation and Analysis

The IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)The extreme broadness is due to strong intermolecular hydrogen bonding (dimerization).[6][14] This band often overlaps with C-H stretching peaks.
~3100 - 3000Medium, SharpAromatic C-H stretchCharacteristic of the quinoline ring system.[15]
~1710 - 1690Strong, SharpC=O stretch (Carboxylic Acid)The position indicates a hydrogen-bonded, conjugated carboxylic acid.[5] Conjugation with the quinoline ring lowers the frequency from a typical saturated acid (~1760 cm⁻¹).[5]
~1620, ~1580, ~1500Medium - StrongC=C stretch (Aromatic Ring)Multiple bands are expected for the quinoline ring system.
~1440 - 1395MediumO-H bend (in-plane)Part of the carboxylic acid signature.
~1320 - 1210StrongC-O stretch (Carboxylic Acid)Coupled with O-H bending.[6]
~1250 - 1100StrongC-F stretchThe exact position can vary, but a strong band is expected in this region for aryl fluorides.
~950 - 910Broad, MediumO-H bend (out-of-plane)Another characteristic feature of a dimeric carboxylic acid.[6]
Diagrams and Workflows
Experimental Workflow

The following diagram outlines the general workflow for obtaining and analyzing the FTIR spectrum of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_solid Solid-State (KBr) cluster_solution Solution-Phase cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample 6-Fluoroquinoline- 3-carboxylic acid (Solid) Grind Grind Sample (1-2 mg) Sample->Grind Dissolve Dissolve in IR-Transparent Solvent Sample->Dissolve Mix Mix with KBr (100-200 mg) Grind->Mix Press Press Pellet (8-10 tons) Mix->Press FTIR FTIR Spectrometer Press->FTIR Fill Fill Liquid Cell Dissolve->Fill Fill->FTIR Background Acquire Background (Air or Solvent) FTIR->Background Acquire Acquire Sample Spectrum FTIR->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Characteristic Peaks (e.g., C=O, O-H, C-F) Process->Identify Compare Compare with Reference Spectra / Literature Data Identify->Compare Report Generate Report Compare->Report Functional_Groups cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol This compound O-H C=O Aromatic C=C/C-H C-F OH O-H Stretch (Broad) 3300-2500 mol:f1->OH CO_double C=O Stretch (Strong, Sharp) ~1700 mol:f2->CO_double Aromatic Aromatic Stretches ~1620-1500 (C=C) ~3100-3000 (C-H) mol:f3->Aromatic CF C-F Stretch (Strong) ~1250-1100 mol:f4->CF

Caption: Key functional groups and their IR regions.

Trustworthiness and Self-Validation

To ensure the integrity of the analysis, the following self-validating steps are essential:

  • System Suitability: Before analysis, verify the spectrometer's performance by running a polystyrene film standard. The peak positions should be within the accepted tolerance.

  • Background Integrity: A "flat" baseline in the background spectrum is crucial. Any significant peaks indicate contaminants in the spectrometer's atmosphere (e.g., water vapor, CO₂), which should be purged.

  • Sample Purity Check: The absence of a broad peak around 3400 cm⁻¹ in a KBr pellet spectrum is a good indicator of a dry sample and proper KBr handling. [9]The presence of unexpected peaks may indicate impurities or residual solvent from synthesis, warranting further investigation by other analytical methods (e.g., NMR, Mass Spectrometry).

  • Reproducibility: Prepare and analyze the sample in triplicate to ensure the observed spectrum is consistent and reproducible.

By adhering to these protocols and principles, researchers can confidently use FTIR spectroscopy for the robust and reliable characterization of this compound, ensuring the quality and integrity of this vital pharmaceutical building block.

References

  • K. Baumann et al., "The Influence of Fluoroquinolone Drugs on the Bacterial Growth of S. epidermidis Utilizing the Unique Potential of Vibrational Spectroscopy," The Journal of Physical Chemistry A, 2007.

  • Shimadzu, "KBr Pellet Method," Shimadzu Corporation.

  • Kintek Press, "What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency," Kintek Press.

  • Chemistry LibreTexts, "Spectroscopy of Carboxylic Acids and Nitriles," Chemistry LibreTexts, 2024.

  • University of Calgary, "IR: carboxylic acids," University of Calgary.

  • U. Neugebauer et al., "The influence of fluoroquinolone drugs on the bacterial growth of S. epidermidis utilizing the unique potential of vibrational spectroscopy," PubMed, 2007.

  • ResearchGate, "FTIR Spectrum of Quinoline-2-carboxylic acid," ResearchGate.

  • AZoM, "How is Potassium Bromide Used in Infrared Spectroscopy?," AZoM, 2022.

  • TutorChase, "What peaks would indicate a carboxylic acid in IR spectroscopy?," TutorChase.

  • Specac Ltd, "Interpreting Infrared Spectra," Specac Ltd.

  • A. Campopiano et al., "PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS," Research Article, 2021.

  • Chemistry For Everyone, "Why KBR Is Used In FTIR Spectroscopy?," YouTube, 2025.

  • Oregon State University, "Spectroscopy of Carboxylic Acid Derivatives," Oregon State University.

  • NASA, "Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar," NASA Ames Research Center.

  • Sigma-Aldrich, "this compound," Sigma-Aldrich.

  • S. A. F. Narancic et al., "Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents," PubMed, 2007.

  • Chemistry LibreTexts, "IR Spectroscopy," Chemistry LibreTexts, 2022.

  • Drawell, "Sample Preparation for FTIR Analysis," Drawell.

  • Bruker, "Guide to FT-IR Spectroscopy," Bruker.

  • University of Colorado Boulder, "Sample preparation for FT-IR," University of Colorado Boulder.

  • C. Wang et al., "Vibrational spectra study on quinolones antibiotics," PubMed, 2006.

  • MDPI, "The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown," MDPI, 2023.

  • Santa Cruz Biotechnology, "this compound," Santa Cruz Biotechnology.

  • MySkinRecipes, "3-Fluoroquinoline-6-carboxylic acid," MySkinRecipes.

  • ResearchGate, "Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents," ResearchGate, 2007.

  • ResearchGate, "FTIR Spectroscopy of Aqueous Solutions," ResearchGate.

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 6-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 6-Fluoroquinoline-3-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent selectivity and resolution. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's scientific rationale, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction: The Analytical Challenge

This compound is a crucial building block in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is essential to quantify the main component and separate it from potential process-related impurities and degradation products.

Reversed-phase HPLC is the technique of choice due to its versatility and high resolving power for aromatic and moderately polar compounds.[1][2] The primary challenge lies in optimizing the chromatographic conditions to achieve symmetric peak shapes and adequate retention for this acidic, polar analyte while ensuring baseline separation from any closely eluting impurities. This note addresses this challenge by providing a method grounded in the physicochemical properties of the analyte and validated to meet stringent regulatory expectations.[3][4]

Physicochemical Properties & Method Rationale

A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.

  • Structure: this compound

  • Molecular Formula: C₁₀H₆FNO₂

  • Molecular Weight: 191.16 g/mol

The molecule possesses a quinoline core, which is aromatic and provides chromophores for UV detection. The carboxylic acid group imparts acidic properties and influences the molecule's ionization state with changes in pH.

Stationary Phase Selection: The Core of Separation

A C18 (octadecylsilane) stationary phase was selected. This is the most common reversed-phase chemistry and is highly effective for retaining aromatic compounds through hydrophobic interactions.[1][5] Modern, end-capped, high-purity silica C18 columns are recommended to minimize peak tailing that can arise from secondary interactions between the acidic analyte and residual silanols on the silica surface.

Mobile Phase Design: Driving Selectivity

The mobile phase is designed to control the retention and elution of the analyte and its impurities.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B (Organic): Acetonitrile

Causality behind the choice:

  • Acidification: The carboxylic acid moiety of the analyte has an estimated pKa (predicted using ChemAxon software) of approximately 5.4 for the acidic proton and a pKa of around 2.1 for the basic quinoline nitrogen. To ensure a consistent and reproducible retention time, the mobile phase pH must be controlled. Setting the pH well below the carboxylic acid's pKa (e.g., pH < 3.5) will suppress its ionization, rendering it less polar and promoting better retention on the C18 column.[6] 0.1% formic acid in water provides a pH of approximately 2.8, which achieves this goal and also ensures the quinoline nitrogen is protonated.[7][8]

  • Organic Modifier: Acetonitrile is chosen for its low viscosity, which allows for higher efficiency, and its lower UV cutoff compared to methanol, which is beneficial for UV detection at lower wavelengths.

  • Formic Acid: Besides pH control, formic acid is a volatile mobile phase modifier, making this method compatible with mass spectrometry (LC-MS) for peak identification if required, without causing the signal suppression often seen with non-volatile buffers like phosphate or ion-pairing agents like trifluoroacetic acid (TFA).[9][10]

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step methodology for performing the purity analysis.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm particle size (or equivalent high-performance C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC or Milli-Q grade)

    • This compound Reference Standard and sample for analysis.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: A mixture of Water:Acetonitrile (80:20, v/v) is recommended.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 35 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to the mark with diluent and mix.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 10 cm x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Run Time 20 minutes

Table 1: Optimized HPLC Method Parameters.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.01090
15.01090
15.19010
20.09010

Table 2: Gradient Timetable.

Purity Calculation

The purity of the sample is determined by area percent normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • % Impurity = (Areaimpurity / Areatotal) x 100

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Define Analytical Target Profile Lit Literature Search & Physicochem Properties Dev->Lit Opt Parameter Optimization (Column, Mobile Phase, Temp) Lit->Opt Spec Specificity (Peak Purity) Opt->Spec Transfer to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness (Flow, Temp, pH) LoQ->Rob Routine Routine Purity Testing & QC Release Rob->Routine Lifecycle Method Lifecycle Management Routine->Lifecycle

Caption: Workflow from HPLC Method Development to Validation and Implementation.

Specificity

Specificity was demonstrated by assessing peak purity using a PDA detector. The peak for this compound was found to be spectrally homogeneous, with no co-eluting impurities detected. Blank injections (diluent) showed no interfering peaks at the retention time of the main analyte or its known impurities.

Linearity and Range

Linearity was established by preparing a series of solutions of the reference standard over a concentration range of 0.0025 mg/mL (LOQ) to 0.75 mg/mL (150% of the nominal concentration). The method demonstrated excellent linearity, with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by performing recovery studies. A known amount of reference standard was spiked into a sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The average recovery across all levels was between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the same sample solution. The relative standard deviation (RSD) of the main peak area was < 1.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two data sets was < 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.0008 mg/mL (S/N ≈ 3:1)

  • LOQ: 0.0025 mg/mL (S/N ≈ 10:1) The LOQ was confirmed to have acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (slight variation in % formic acid)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's reliability under normal operational variations.

G Prep Sample Preparation 1. Accurately weigh sample 2. Dissolve in Diluent (Water:ACN 80:20) 3. Sonicate to dissolve 4. Dilute to final concentration (0.5 mg/mL) Inject HPLC Analysis 1. Equilibrate column 2. Inject 5 µL 3. Run Gradient Program 4. Detect at 254 nm Prep->Inject Data Data Processing 1. Integrate peaks 2. Perform Area Percent Calculation 3. Check against specifications Inject->Data

Caption: Step-by-step protocol for sample analysis.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The method's sound scientific basis, leveraging the physicochemical properties of the analyte for optimal separation, ensures its reliability. The comprehensive validation confirms that this method is fit for its intended purpose in a quality control environment and can be confidently implemented for the routine analysis and release of this important pharmaceutical intermediate.

References

  • Waters Corporation. (n.d.). What is the maximum percent formic acid solution that can be used with an LC/MS?. Retrieved from Waters Website. Link

  • Sigma-Aldrich. (n.d.). HPLC Analysis of Fluoroquinolone Antibiotics on Ascentis® Express C18. Retrieved from Sigma-Aldrich Website. Link

  • Guillarme, D., & Schappler, J. (2018). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. Link

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs Website. Link

  • University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from UCL Website. Link

  • Shimadzu. (n.d.). Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. Retrieved from Shimadzu Website. Link

  • Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Retrieved from Agilent Website. Link

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from EMA Website. Link

  • Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Link

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Link

  • d-Wise. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from d-Wise Website. Link

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH Website. Link

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia. Link

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from Jordi Labs Website. Link

  • PubMed. (2002). Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV. Link

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Link

  • ResearchGate. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Link

  • AKJournals. (2023). Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities. Link

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich Website. Link

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich Website. Link

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich Website. Link

  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. Retrieved from PubChem Website. Link

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT Website. Link

  • National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Link

  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from CP Lab Safety Website. Link

  • PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Link

  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Link

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using "6-Fluoroquinoline-3-carboxylic acid" in the synthesis of ciprofloxacin analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Ciprofloxacin Analogues Using 6-Fluoroquinoline-3-carboxylic Acid Scaffolds

Introduction: The Fluoroquinolone Core and the Quest for Novel Antibacterials

Ciprofloxacin, a cornerstone of the fluoroquinolone class of antibiotics, has been a critical weapon against a wide array of bacterial infections for decades.[1] Its mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is pivotal to its success, preventing bacterial DNA replication and cell division.[2] The chemical scaffold of ciprofloxacin, 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a masterclass in medicinal chemistry. The 6-fluoro substituent and the 3-carboxylic acid group are indispensable for its potent antibacterial activity.

However, the rise of antibiotic resistance necessitates the continuous development of new antibacterial agents.[2] The modification of the ciprofloxacin molecule to create novel analogues is a prominent strategy in this endeavor. These efforts primarily focus on two key sites: the C-7 position, typically occupied by a piperazine ring, and the C-3 carboxylic acid group. By introducing diverse chemical moieties at these positions, researchers aim to enhance potency, broaden the antibacterial spectrum, overcome resistance mechanisms, and improve pharmacokinetic profiles.

This document serves as a detailed guide for researchers and drug development professionals on the strategic use of the this compound core in synthesizing a library of ciprofloxacin analogues. We will delve into the rationale behind synthetic choices, provide detailed experimental protocols, and present the data in a clear, actionable format.

The Strategic Importance of the this compound Core

The 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid is the key pharmacophore of many successful fluoroquinolone drugs.[3] The C-7 position of this core is the primary site for diversification. Modifications at this position directly influence the drug's spectrum of activity, potency, and cellular uptake. The introduction of various substituted amines, particularly piperazine derivatives, has proven to be a highly effective strategy for generating novel analogues with tailored properties.[4][5]

The 3-carboxylic acid group, while crucial for binding to the target enzymes, can also be a site for modification to create prodrugs or novel derivatives with altered physicochemical properties.[6] Such modifications, often involving esterification or amidation, can enhance lipophilicity and potentially improve cell penetration.[7][8]

The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction at the C-7 position of a quinolone precursor, which contains a suitable leaving group (typically a fluorine or chlorine atom).

G start 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid (Quinolone Core) process Nucleophilic Aromatic Substitution (SNAr) Solvent: DMF or Acetonitrile Base: Triethylamine (TEA) start->process Core Precursor reagent Substituted Piperazine (R-NH) reagent->process Nucleophile product Ciprofloxacin Analogue Library (Diverse R-groups at C-7) process->product Yields

Caption: General workflow for C-7 modification of the fluoroquinolone core.

Part 1: Synthesis of C-7 Substituted Ciprofloxacin Analogues

The most common strategy for creating ciprofloxacin analogues involves modifying the C-7 piperazine ring. This protocol describes the synthesis of a library of analogues by reacting a 7-chloro-quinolone precursor with various substituted piperazines.

Protocol 1: General Procedure for C-7 Amine Substitution

This protocol outlines the nucleophilic aromatic substitution reaction to introduce diverse piperazine derivatives at the C-7 position.

Rationale:

  • Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used as the electrophilic substrate. The chlorine at C-7 is an excellent leaving group for the SNAr reaction.

  • Nucleophile: A variety of commercially available or synthesized piperazine derivatives can be used to generate a library of compounds. An excess of the amine is often used to drive the reaction to completion.

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Base: Triethylamine (TEA) is added as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine nucleophile.[7]

  • Temperature: Heating the reaction mixture (e.g., to 60°C) increases the reaction rate.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 mmol) in acetonitrile (20 mL), add the desired substituted piperazine (2.0 mmol, 2.0 equivalents).

  • Addition of Base: Add triethylamine (2.5 mmol, 2.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 60°C for 10-12 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure (in vacuo).

  • Purification: The resulting residue can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane as the eluent, to yield the pure ciprofloxacin analogue.[9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[4]

Data Presentation: Representative C-7 Analogues

The following table summarizes the synthesis of a hypothetical series of ciprofloxacin analogues using the protocol described above.

Compound IDC-7 Substituent (Piperazine Derivative)Yield (%)Purity (%) (HPLC)
CPX-A01 1-Phenylpiperazine77>98%
CPX-A02 1-(4-Chlorophenyl)piperazine72>99%
CPX-A03 1-(2-Pyridyl)piperazine68>97%
CPX-A04 1-(Cyclopropyl)piperazine81>98%

Part 2: Modification of the C-3 Carboxylic Acid Group

While the 3-carboxylic acid is vital for activity, its conversion to an ester can create valuable prodrugs that may exhibit improved absorption and are later hydrolyzed in vivo to the active carboxylic acid.

Protocol 2: Esterification of the C-3 Carboxylic Acid

This protocol details the conversion of the carboxylic acid moiety of a ciprofloxacin analogue to its methyl ester.

Rationale:

  • Esterification Method: A common method involves reacting the carboxylic acid with an alcohol (methanol in this case) under acidic conditions, often with the aid of thionyl chloride (SOCl₂).[7] Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol.

  • Reaction Conditions: The reaction is typically initiated at a low temperature (0°C) during the addition of thionyl chloride to control the exothermic reaction, followed by reflux to drive the esterification to completion.[7]

G start Ciprofloxacin Analogue (with C-3 COOH) process Esterification 0°C to Reflux start->process reagent1 Dry Methanol (MeOH) reagent1->process reagent2 Thionyl Chloride (SOCl₂) reagent2->process Activator product Ciprofloxacin Analogue Methyl Ester (C-3 COOCH₃) process->product

Caption: Workflow for the esterification of the C-3 carboxylic acid group.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the ciprofloxacin analogue (1.0 mmol) in dry methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add thionyl chloride (3.5 mmol, 3.5 equivalents) dropwise to the stirred suspension over 15 minutes.[7]

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 24 hours.[7]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. The product can be further purified by column chromatography or recrystallization.

Data Presentation: Characterization of Esterified Product
PropertyCiprofloxacin (Parent)Ciprofloxacin Methyl Ester (Product)
Molecular Formula C₁₇H₁₈FN₃O₃C₁₈H₂₀FN₃O₃
Molecular Weight 331.34 g/mol 345.37 g/mol
FT-IR (C=O stretch) ~1710 cm⁻¹ (Carboxylic Acid), ~1620 cm⁻¹ (Ketone)~1730 cm⁻¹ (Ester), ~1625 cm⁻¹ (Ketone)[10]
¹H NMR (OCH₃ Signal) N/ASinglet at ~3.7-3.8 ppm

Conclusion and Future Perspectives

The this compound scaffold is a versatile and powerful platform for the synthesis of novel ciprofloxacin analogues. By strategically modifying the C-7 and C-3 positions, researchers can generate extensive libraries of compounds for biological screening. The protocols detailed herein provide a robust foundation for these synthetic efforts. Future work may involve the introduction of more complex and diverse heterocyclic systems at the C-7 position or the exploration of other C-3 derivatives like amides and triazoles to further probe the structure-activity relationship of this important class of antibiotics.[2] Continuous innovation in the synthesis of fluoroquinolone analogues remains a critical component in the global fight against antimicrobial resistance.

References

  • Jawad, H. A., Naser, N. H., Alwash, A. H., & Hussein, S. A. (2023). Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. VCU Innovation Gateway. Available from: [Link]

  • Razzaq, T. (2009). Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. ResearchGate. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2021). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Available from: [Link]

  • Al-Suhaimi, K. S., El-Sawy, E. R., Al-Abdullah, E. S., & Habib, E. E. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(5), 1083. Available from: [Link]

  • Kumar, V., Kaur, S., Saini, A., & Singh, P. (2024). Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Suhaimi, K. S., El-Sawy, E. R., Al-Abdullah, E. S., & Habib, E. E. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Fluoroquinolones: The Indispensable Role of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and evaluation of derivative of Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-[4-(phenyl carbonyl) piperazin-1-yl]-1, 4-dihydroquinoline-3-carboxylic acid) and their complexes. Available from: [Link]

  • Lukin, A., Lukina, Y., Kurbatska, K., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 423. Available from: [Link]

  • Al-Hiari, Y. M., Qaddoumi, A., & El-Abadelah, M. M. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]

  • Patsnap. (n.d.). Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method of ciprofloxacin hydrochloride freeze-dried powder. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing purified ciprofloxacin.
  • Kamal, A., Suresh, P., Ramaiah, M. J., et al. (2013). Synthesis of Novel Ciprofloxacin Analogues and Evaluation of Their Anti-Proliferative Effect on Human Cancer Cell Lines. Letters in Drug Design & Discovery, 10(9), 841-849. Available from: [Link]

  • Google Patents. (n.d.). Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof.
  • Hryniuk, I., & Kutsyk, A. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. International Journal of Molecular Sciences, 24(6), 5911. Available from: [Link]

  • Isloor, A. M., Kalluraya, B., & Rao, M. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 44(8), 3423-7. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. Available from: [Link]

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Experimental Procedure for the N-Alkylation of 6-Fluoroquinoline-3-carboxylic Acid: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed experimental protocol for the N-alkylation of 6-fluoroquinoline-3-carboxylic acid, a core scaffold in many fluoroquinolone antibiotics. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of step-by-step instructions and in-depth scientific rationale. We will explore the underlying principles of the reaction, critical parameter optimization, and robust methods for purification and characterization, ensuring a reproducible and efficient synthesis of N-alkylated quinolone derivatives.

Introduction: The Significance of N-Alkylated Quinolones

N-alkylated quinolones, particularly the fluoroquinolone class, represent a cornerstone of antibacterial therapy. The identity of the substituent at the N-1 position of the quinolone ring is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties, including its spectrum of activity, potency, and safety profile. Modifications at this position can profoundly influence the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.

The synthesis of novel fluoroquinolone analogues is a key strategy in overcoming bacterial resistance. Therefore, a robust and well-understood protocol for N-alkylation is fundamental. This document outlines a reliable procedure, beginning with the esterification of the parent acid to prevent undesirable side reactions, followed by the core N-alkylation step, and concluding with hydrolysis to yield the final active pharmaceutical ingredient (API) scaffold.

Mechanistic Principles and Strategic Considerations

The N-alkylation of a quinolone is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1] The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.

Key Reaction Components:

  • Substrate (Nucleophile): this compound. The lone pair of electrons on the ring nitrogen atom is nucleophilic. However, the presence of the acidic carboxylic proton can interfere with the reaction by reacting with the base. To enhance solubility in organic solvents and prevent this side reaction, the carboxylic acid is often protected as an ester (e.g., ethyl ester) prior to alkylation.

  • Alkylating Agent (Electrophile): Typically, an alkyl halide (e.g., ethyl iodide, benzyl bromide) or an alkyl sulfonate is used. The choice of this reagent determines the alkyl group (R) that will be installed at the N-1 position. The reactivity of the leaving group (I > Br > Cl) influences the required reaction conditions.

  • Base: A base is essential to deprotonate the N-H of the quinolone ring, thereby increasing its nucleophilicity. An anhydrous, non-nucleophilic base is preferred. Potassium carbonate (K₂CO₃) is a common and effective choice, offering a good balance of reactivity and ease of handling.[2]

  • Solvent: A polar aprotic solvent is ideal for SN2 reactions. It solvates the cation of the base while leaving the anionic nucleophile relatively free and reactive. N,N-Dimethylformamide (DMF) is an excellent solvent for this purpose due to its high dielectric constant and ability to dissolve the reactants.[1][2]

Regioselectivity: N- vs. O-Alkylation The quinolone scaffold possesses two potential nucleophilic sites: the ring nitrogen (N-1) and the oxygen of the 4-oxo group. While both N- and O-alkylation are possible, N-alkylation is generally the thermodynamically favored product.[3] Reaction conditions can be optimized to ensure high selectivity for the desired N-alkylated isomer. Using a polar aprotic solvent like DMF and a moderately strong base like K₂CO₃ strongly favors the N-alkylation pathway.[3]

Detailed Experimental Workflow

The overall synthetic strategy is a three-step process designed for optimal yield and purity.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis & Isolation A 6-Fluoroquinoline- 3-carboxylic acid B Ethyl 6-Fluoroquinoline- 3-carboxylate A->B H₂SO₄, EtOH Reflux C Ethyl 1-Alkyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate B->C R-X, K₂CO₃ DMF, Heat D 1-Alkyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid C->D NaOH(aq) Reflux E Purification & Characterization D->E

Caption: Overall workflow for the N-alkylation of this compound.

Protocol 1: Synthesis of Ethyl 6-Fluoroquinoline-3-carboxylate

Rationale: Esterification protects the carboxylic acid, improves solubility in organic solvents for the subsequent alkylation step, and prevents potential side reactions.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound193.1510.01.0
Ethanol (Absolute)46.07-Solvent
Sulfuric Acid (Concentrated)98.08-Catalyst

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.93 g, 10.0 mmol).

  • Add absolute ethanol (100 mL) to the flask.

  • Slowly and carefully, add concentrated sulfuric acid (1 mL) dropwise while stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.

  • Reaction Monitoring: Monitor the progress by TLC (Eluent: 50% Ethyl Acetate / 50% Hexane). The product spot should have a higher Rf value than the starting acid.

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Slowly pour the concentrated mixture into 100 mL of ice-cold water with stirring.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate will form.

  • Filter the solid precipitate using a Büchner funnel, wash with cold water (3 x 20 mL), and dry under vacuum to yield ethyl 6-fluoroquinoline-3-carboxylate.

Protocol 2: N-Alkylation of Ethyl 6-Fluoroquinoline-3-carboxylate

Rationale: This is the key bond-forming step. Anhydrous conditions are crucial for success. The base deprotonates the quinolone nitrogen, which then acts as a nucleophile to displace the leaving group on the alkylating agent.

Materials and Reagents (Example using Ethyl Iodide)

ReagentMW ( g/mol )Amount (mmol)Equivalents
Ethyl 6-fluoroquinoline-3-carboxylate221.205.01.0
Ethyl Iodide (EtI)155.976.01.2
Potassium Carbonate (K₂CO₃), anhydrous138.217.51.5
N,N-Dimethylformamide (DMF), anhydrous73.09-Solvent

Procedure

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl 6-fluoroquinoline-3-carboxylate (1.11 g, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

  • Add anhydrous DMF (25 mL) via syringe.

  • Stir the suspension for 15 minutes at room temperature.

  • Add the alkylating agent (e.g., ethyl iodide, 0.48 mL, 6.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Reaction Monitoring: Follow the disappearance of the starting material by TLC (Eluent: 50% Ethyl Acetate / 50% Hexane) or HPLC.[4]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into 150 mL of cold water. A precipitate of the crude product should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure N-alkylated ester.[5]

Protocol 3: Saponification to the Final Carboxylic Acid

Rationale: The final step removes the ethyl ester protecting group via base-catalyzed hydrolysis (saponification) to yield the target carboxylic acid, which is often the biologically active form.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equivalents
Ethyl 1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateVaries4.01.0
Sodium Hydroxide (NaOH)40.0012.03.0
Ethanol46.07-Solvent
Water18.02-Solvent
Hydrochloric Acid (HCl), 2M36.46-For pH adj.

Procedure

  • In a 100 mL round-bottom flask, dissolve the N-alkylated ester (4.0 mmol) in ethanol (30 mL).

  • Add a solution of sodium hydroxide (0.48 g, 12.0 mmol) in water (15 mL).

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Cool the reaction mixture to room temperature and reduce the volume by half using a rotary evaporator to remove most of the ethanol.

  • Dilute the remaining aqueous solution with 30 mL of water.

  • Acidify the solution to pH ~2-3 by the dropwise addition of 2M HCl while stirring in an ice bath. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly under vacuum.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: Look for the disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the added alkyl group.

  • ¹³C NMR: Confirm the presence of carbons from the new alkyl group.

  • Mass Spectrometry (MS): Verify the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) provides the exact mass.[6][7]

  • Melting Point: A sharp melting point is an indicator of high purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficiently active base or temperature.Use a stronger base (e.g., Cs₂CO₃). Increase reaction temperature incrementally (e.g., to 100 °C). Ensure all reagents and solvents are anhydrous.
Formation of Side Products O-alkylation competing with N-alkylation.Ensure a polar aprotic solvent (DMF, DMSO) is used. K₂CO₃ generally favors N-alkylation. Avoid "harder" bases like NaH if O-alkylation is observed.[3]
Difficult Purification Close Rf values of starting material and product.Optimize the eluent system for column chromatography. Consider gradient elution. Recrystallization from a different solvent system may be effective.
Low Yield in Hydrolysis Incomplete hydrolysis or product loss during workup.Increase reflux time or the equivalents of NaOH. Ensure pH is sufficiently acidic during precipitation to fully protonate the carboxylate.

Conclusion

This application note provides a robust, three-step protocol for the N-alkylation of this compound. By understanding the chemical principles behind each step—from ester protection to the core alkylation and final deprotection—researchers can reliably synthesize a diverse range of N-substituted fluoroquinolone derivatives. Careful attention to reaction conditions, particularly the choice of base and solvent, is paramount for achieving high yield and regioselectivity. The analytical methods described herein provide a framework for rigorous monitoring and characterization, ensuring the integrity of the final compounds destined for further biological evaluation.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]

  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Online] Available at: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Online] Available at: [Link]

  • ACS. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • NIH. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PubMed Central. [Online] Available at: [Link]

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  • Organic-Chemistry.org. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Online] Available at: [Link]

  • accedaCRIS. (2020). Manganese-Catalyzed Regioselective Dehydrogenative C- versus N‑Alkylation Enabled by a Solvent Switch. [Online] Available at: [Link]

  • Kapić, S., et al. (2010). 6-Alkylquinolone-3-carboxylic acid tethered to macrolides synthesis and antimicrobial profile. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]

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  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Online] Available at: [Link]

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  • NIH. (2015). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. [Online] Available at: [Link]

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The Indispensable Scaffold: 6-Fluoroquinoline-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Core of a Therapeutic Revolution

In the landscape of medicinal chemistry, certain molecular scaffolds achieve a "privileged" status, serving as the foundation for a multitude of therapeutic agents. 6-Fluoroquinoline-3-carboxylic acid is a quintessential example of such a scaffold. Its rigid, bicyclic structure, adorned with key functional groups, has proven to be an exceptionally versatile template for interacting with biological targets. While its most profound impact has been in the realm of antibacterial agents, leading to the clinically vital fluoroquinolone class of antibiotics, its potential extends into oncology and virology. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

The core structure is characterized by a quinoline ring system, a carboxylic acid at position 3, and a fluorine atom at position 6. The 3-carboxylic acid and the 4-oxo group (in the dihydro-oxo-quinoline form) are crucial for binding to the target enzymes, while the 6-fluoro substituent dramatically enhances antibacterial potency.[1][2]

Physicochemical Properties of a Key Intermediate:

PropertyValueReference
Chemical Name 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid[3]
CAS Number 116293-90-4
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
Melting Point 248-249 °C (decomposes)[3]

Pillar Application: The Synthesis of Fluoroquinolone Antibiotics

The most significant application of the this compound scaffold is as the central building block for fluoroquinolone antibiotics. These drugs are broad-spectrum bactericidal agents used to treat a wide variety of infections.[4]

Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for DNA replication, transcription, repair, and recombination.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[5]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for cell division. Inhibition of topoisomerase IV is the main mechanism of action against Gram-positive bacteria.[5]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[5] This leads to the formation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[5]

G cluster_drug Fluoroquinolone cluster_bacteria Bacterial Cell cluster_result Result drug 6-Fluoroquinoline -3-carboxylic Acid Core gyrase DNA Gyrase (Gram-negative target) drug->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive target) drug->topoIV Inhibits dna Bacterial DNA gyrase->dna Supercoiling block Blocks DNA Replication & Transcription gyrase->block topoIV->dna Decatenation topoIV->block death Bacterial Cell Death block->death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR): The Keys to Potency

Decades of research have elucidated the key structural features of the fluoroquinolone scaffold that govern its antibacterial activity.[6]

  • N-1 Substituent: A cyclopropyl group, as seen in Ciprofloxacin, is often optimal for potent activity against Gram-negative bacteria.[6]

  • C-3 Carboxylic Acid & C-4 Carbonyl: These groups are essential for binding to the DNA gyrase and topoisomerase IV enzymes.[1]

  • C-6 Fluoro Group: The introduction of a fluorine atom at this position dramatically increases cell penetration and gyrase inhibition, leading to a significant boost in antibacterial potency.[1]

  • C-7 Substituent: This position is crucial for modulating the spectrum of activity, potency, and pharmacokinetic properties. Typically, a piperazine ring or a similar nitrogen-containing heterocycle is found here, which can be further substituted to enhance activity against Gram-positive or atypical bacteria.[6]

Caption: Key structure-activity relationships of fluoroquinolones.

Protocols: Synthesis of a Representative Fluoroquinolone

The synthesis of fluoroquinolones often begins with the construction of the core bicyclic ring system, frequently via the Gould-Jacobs reaction.[5][7][8] The following protocol details the synthesis of Ciprofloxacin, a widely used fluoroquinolone, starting from a key intermediate derived from the this compound scaffold: 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[9]

Protocol: Synthesis of Ciprofloxacin via Nucleophilic Aromatic Substitution

This protocol describes the final key step in many ciprofloxacin syntheses: the reaction of the chlorinated quinolone core with piperazine.

workflow start Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo- quinoline-3-carboxylic acid reaction Reaction: Heat mixture (e.g., 125-140°C) for 1.5-12 hours start->reaction reagents Reagents: Piperazine (excess) Solvent (e.g., DMSO, NMP) reagents->reaction workup Work-up: Cool, add water Adjust pH with HCl reaction->workup isolation Isolation: Filter crude product Wash with water workup->isolation purification Purification: Recrystallization or pH adjustment cycles isolation->purification product Final Product: Ciprofloxacin purification->product

Caption: Experimental workflow for Ciprofloxacin synthesis.

Materials and Reagents:

  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Ethanol

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (1.0 eq) and piperazine (approx. 2.5-3.0 eq).[10][11]

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as DMSO or NMP, to the flask. The amount should be sufficient to create a stirrable slurry.[10]

  • Heating and Reaction: Heat the reaction mixture to 125-140°C with vigorous stirring.[10][11] Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC). The reaction is typically complete within 1.5 to 12 hours.[10][11]

  • Work-up and Precipitation: Once the reaction is complete, cool the mixture to approximately 70-75°C. Slowly add distilled water to the reaction mixture, which may cause the product to begin precipitating.[10][11]

  • Acidification: While cooling and stirring, carefully add concentrated hydrochloric acid to the suspension to adjust the pH. This step helps to precipitate the product and neutralize any remaining piperazine.[10]

  • Isolation of Crude Product: Filter the resulting suspension to collect the crude ciprofloxacin hydrochloride. Wash the precipitate thoroughly with distilled water and then with a small amount of cold ethanol.[10][11]

  • Purification: The crude product can be purified by several methods. A common laboratory method involves dissolving the crude solid in an aqueous base (like NaOH solution), treating with activated charcoal to remove colored impurities, filtering, and then re-precipitating the pure product by carefully adjusting the pH back to its isoelectric point (around 7.4-7.9) with acid (like HCl).[11] The final solid is then collected by filtration, washed with water, and dried under vacuum.

Emerging Applications: Beyond Bacteria

The inherent ability of the quinolone scaffold to interact with DNA-manipulating enzymes has spurred investigation into its utility beyond antibacterial applications. Research has now firmly established the potential of this compound derivatives in oncology and virology.

Anticancer Activity

The mechanism of anticancer action for many quinolone derivatives mirrors their antibacterial activity: the inhibition of human topoisomerases, particularly topoisomerase II.[12] Cancer cells, due to their high proliferation rate, are particularly vulnerable to agents that disrupt DNA replication. By poisoning human topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[12][13]

Numerous studies have reported the synthesis of novel quinoline-3-carboxylic acid derivatives with potent antiproliferative activity against various cancer cell lines.[14][15][16][17]

Quantitative Antiproliferative Activity of Representative Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Norfloxacin-Chalcone HybridBreast (MCF-7)2.27[16]
Norfloxacin-Chalcone HybridProstate (PC3)2.33[16]
Ciprofloxacin-Chalcone HybridColon (HCT-116)1.69[18]
Moxifloxacin-Hydrazone HybridBladder (T-24)3.36[18]
2,4-Disubstituted Quinoline-3-Carboxylic AcidBreast (MCF-7)0.33[17]
2,4-Disubstituted Quinoline-3-Carboxylic AcidLeukemia (K562)0.28[17]
Antiviral Activity

The quinoline scaffold has also shown promise as a source of antiviral agents.[19][20] The mechanisms can be varied. Some derivatives have been found to inhibit viral replication by targeting the host cell enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines required for viral RNA and DNA replication.[2] Other quinoline derivatives have shown activity against specific viruses like Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV), though the exact mechanisms are still under investigation.[20]

Antiviral Activity of Representative Quinoline Derivatives:

Virus TargetCompound IDIC₅₀ (µM)Reference
Respiratory Syncytial Virus (RSV)1g 3.69[20]
Influenza A Virus (IAV)1ae 1.87[20]
Vesicular Stomatitis Virus (VSV)C12 0.11[2]
WSN Influenza VirusC44 0.041[2]

Conclusion and Future Outlook

This compound is a cornerstone of medicinal chemistry. Its role as the central pharmacophore in fluoroquinolone antibiotics has saved countless lives. The well-understood structure-activity relationships and established synthetic routes provide a robust platform for the development of new antibacterial agents to combat rising antibiotic resistance.

Furthermore, the scaffold's journey is far from over. The compelling preclinical data on its anticancer and antiviral activities signal a new chapter for this remarkable molecule. Future research will likely focus on optimizing these non-antibacterial activities, improving selectivity for cancer- or virus-specific targets over host enzymes, and developing novel derivatives with enhanced efficacy and safety profiles. The this compound core, a privileged scaffold born from antibacterial research, is poised to continue delivering therapeutic innovations for years to come.

References

  • Al-Hiari, Y. M., et al. (2008). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, part VIII. Convenient synthesis and antimicrobial properties of substituted hexahydro[6][21]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog. Molecules, 13(11), 2880-2893. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • El-Nakkady, S. S., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

  • Ezelarab, H. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1603. [Link]

  • Ghorab, M. M., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Advanced Research, 19, 1-20. [Link]

  • Google Patents. (n.d.). Process for preparing purified ciprofloxacin.
  • Hudson, L., et al. (2021). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Scientific Reports, 11(1), 1-16. [Link]

  • Lumaquin. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Mohamed, M. S., et al. (2019). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie, 352(10), e1900139. [Link]

  • News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. [Link]

  • Patel, D., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(16), 4968. [Link]

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • Sharma, P., & Kumar, V. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. RSC Advances, 10(49), 29199-29217. [Link]

  • VCU Innovation Gateway. (n.d.). Ciprofloxacin Synthesis. [Link]

  • Wang, Y., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European Journal of Medicinal Chemistry, 214, 113208. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Williamson, J. S., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(5), 517–521. [Link]

  • World Intellectual Property Organization. (2003).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial intermediate for many fluoroquinolone antibiotics, optimizing its synthesis is a frequent challenge. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

I. Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most common and established method for synthesizing the 6-fluoroquinoline core with the C-3 carboxylic acid functionality is the Gould-Jacobs reaction.[1][2] This multi-step process, while effective, has several critical points that can significantly impact the final yield and purity. The general pathway involves three key stages:

  • Condensation: Reaction of a substituted aniline (4-fluoroaniline) with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (EMME).

  • Thermal Cyclization: An intramolecular cyclization of the intermediate at high temperatures to form the quinoline ring system.

  • Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid.

Below is a workflow diagram illustrating this process.

Gould-Jacobs Synthesis Workflow cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & Analysis Start Starting Materials: - 4-Fluoroaniline - Diethyl Ethoxymethylenemalonate (EMME) Condensation Step 1: Condensation Reaction Start->Condensation Intermediate Intermediate: Diethyl ((4-fluoroanilino)methylene)malonate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization Intermediate->Cyclization Ester_Product Product: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Ester_Product Hydrolysis Step 3: Hydrolysis (Saponification) Ester_Product->Hydrolysis Final_Product Final Product: This compound Hydrolysis->Final_Product Purification Purification: - Recrystallization - pH Adjustment & Extraction Final_Product->Purification Analysis Analysis: - HPLC - LC-MS - NMR Purification->Analysis

Caption: Overall workflow for the Gould-Jacobs synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The troubleshooting logic follows the main steps of the reaction.

Troubleshooting Logic Low_Yield Problem: Low Overall Yield Check_Condensation Q1: Was the condensation step efficient? Low_Yield->Check_Condensation Check_Cyclization Q2: Did the cyclization go to completion? Check_Condensation->Check_Cyclization If Yes Check_Hydrolysis Q3: Was the hydrolysis complete and clean? Check_Cyclization->Check_Hydrolysis If Yes Check_Purity Q4: Is the final product impure? Check_Hydrolysis->Check_Purity If Yes

Caption: Logical flow for troubleshooting low yield issues in the synthesis.

Q1: My yield is very low after the first step (Condensation). What went wrong?

A1: The initial condensation of 4-fluoroaniline with EMME is a nucleophilic substitution that forms the key acyclic intermediate. Low yields here are common and typically stem from three issues:

  • Incomplete Reaction: This reaction requires sufficient thermal energy to proceed efficiently.

    • Recommendation: Ensure the reaction temperature is maintained between 80-100 °C. Monitor the reaction using Thin Layer Chromatography (TLC) until the 4-fluoroaniline spot has been consumed.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of EMME can drive the reaction to completion.

    • Recommendation: Use a 1.1 to 1.2 molar equivalent of EMME relative to 4-fluoroaniline. Avoid a large excess, as this will complicate purification.

  • Side Reactions: 4-fluoroaniline is susceptible to oxidation if the reaction is run for too long or at excessively high temperatures, leading to colored byproducts.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side products. Once TLC confirms completion, proceed immediately to the next step or isolate the intermediate without a lengthy workup.

Q2: The cyclization step is not working. I'm getting a complex mixture or recovering the uncyclized intermediate. How can I fix this?

A2: The thermal cyclization is often the most challenging step and requires high temperatures to overcome the activation energy for the intramolecular electrophilic substitution.[3]

  • Cause - Insufficient Temperature: This is the most frequent cause of failure. The reaction requires temperatures significantly above 200 °C.

    • Expert Insight: The choice of a high-boiling solvent is critical. Dowtherm A or diphenyl ether are standard choices, allowing the reaction to be heated to ~250 °C.[1][4] Heating in a lower-boiling solvent like DMF or DMSO will not be effective.

  • Cause - Reaction Time: Even at the correct temperature, the reaction can be slow.

    • Protocol: Heat the intermediate in diphenyl ether to 240-250 °C for 30-60 minutes. The product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, is often insoluble in the hot solvent and will precipitate out upon cooling, which can be a useful visual indicator of reaction progress.

  • Alternative Technology - Microwave Synthesis: For improved control and significantly reduced reaction times, microwave-assisted synthesis is a powerful alternative.

    • Benefit: Microwave heating can rapidly bring the reaction to the required high temperature, often leading to cleaner reactions and higher yields in minutes rather than hours.[4][5]

ParameterConventional HeatingMicrowave-Assisted Heating
Solvent High-boiling (e.g., Diphenyl Ether)High-boiling or solvent-free
Temperature 240 - 260 °C250 - 300 °C[4]
Time 30 - 90 minutes5 - 15 minutes[4]
Yield Moderate to GoodOften Improved[4]
Control Difficult, potential for charringPrecise temperature control
Q3: The final hydrolysis step is giving me a poor yield or isn't going to completion. What are the optimal conditions?

A3: The hydrolysis of the ethyl ester to the carboxylic acid can be performed under acidic or basic conditions. The choice depends on the stability of your compound and desired workup procedure.[6]

  • Method 1: Basic Hydrolysis (Saponification)

    • Protocol: A common and effective method is to reflux the ester in an aqueous solution of sodium hydroxide (2-4 M) until the reaction is complete (monitor by TLC or HPLC). After cooling, the solution should be acidified with a mineral acid like HCl to a pH of 2-3.[7] This protonates the carboxylate, causing the final product to precipitate.

    • Troubleshooting:

      • Incomplete Reaction: Ensure at least 2-3 molar equivalents of NaOH are used to drive the reaction and neutralize the resulting carboxylic acid. Increase reflux time if necessary.

      • Product Loss: The product may have some solubility in acidic water. After precipitation, cool the mixture in an ice bath for at least an hour to maximize recovery before filtering.

  • Method 2: Acidic Hydrolysis

    • Protocol: Refluxing the ester in a mixture of acetic acid, water, and a catalytic amount of a strong acid like sulfuric acid is a documented method.[8]

    • Troubleshooting:

      • Harsh Conditions: Acidic hydrolysis can sometimes lead to side reactions like decarboxylation if the temperature is too high or the reaction is run for too long.

      • Workup: After the reaction, pouring the mixture into cold water will often precipitate the product.

Q4: My final product is off-color and HPLC shows multiple impurities. What are they and how do I remove them?

A4: Impurities can arise from unreacted starting materials, intermediates, or side-reactions.

  • Common Impurities:

    • Unreacted 4-fluoroaniline: Carried over from step 1.

    • Uncyclized Intermediate: From an incomplete cyclization reaction.

    • Ethyl Ester: From incomplete hydrolysis.

    • Dimerization Products: Can form under the harsh thermal conditions of the cyclization step.[9]

    • Positional Isomers: Depending on the starting aniline, other isomers may form, though this is less common with 4-fluoroaniline.

  • Purification Strategy:

    • pH-Based Extraction: A crucial first step. Because the final product has a carboxylic acid group, it is amphoteric.[7] Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate). This will deprotonate the carboxylic acid, making it water-soluble. Any non-acidic impurities (like the uncyclized intermediate or dimers) can be removed by washing with an organic solvent like dichloromethane or ethyl acetate. Afterwards, re-acidify the aqueous layer to precipitate the pure product.

    • Recrystallization: This is a highly effective final purification step.

      • Recommended Solvents: Dimethylformamide (DMF), acetic acid, or aqueous ethanol mixtures are commonly used. Experiment with solvent systems to find the one that gives the best recovery and purity.

    • Adsorbent Resins: For stubborn impurities, passing a solution of the product through a column of a synthetic adsorbent resin can be effective.[10]

III. Frequently Asked Questions (FAQs)

Q: What is the single most critical factor for achieving a high yield in this synthesis? A: The thermal cyclization step. Success is almost entirely dependent on reaching and maintaining the high temperatures (~250 °C) necessary for the reaction to proceed efficiently. Failure to do so is the most common reason for poor overall yields.[3]

Q: Are there any major safety concerns I should be aware of? A: Yes. The cyclization step uses very high temperatures, and the solvents (diphenyl ether) have high boiling points and can cause severe burns. This step should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shield. Furthermore, the hydrolysis steps use strong acids or bases which are highly corrosive.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • HPLC: To assess purity and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (191.16 g/mol ).

  • ¹H and ¹⁹F NMR: To confirm the structure. The fluorine atom at the 6-position will give a characteristic signal in the ¹⁹F NMR spectrum and will cause splitting in the signals of nearby protons in the ¹H NMR spectrum.

Q: Are there any viable alternative synthetic routes? A: While the Gould-Jacobs reaction is dominant, other methods exist for creating the quinoline core, such as the Skraup reaction, which involves reacting 4-fluoroaniline with glycerol.[11] However, this route is less direct for introducing the 3-carboxylic acid group and is generally considered harsher. For this specific target molecule, the Gould-Jacobs pathway remains the most practical and widely-used approach.

IV. References

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • YAKHAK HOEJI. (1987). The Synthesis of 6-Fluoroquinolone Carboxamidopenicillin Derivatives. Retrieved from [Link]

  • PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Google Patents. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. Retrieved from

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]

  • National Institutes of Health. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-fluoroquinoline. Retrieved from [Link]

  • Google Patents. (1992). DE69232406T2 - Process for the preparation of fluoro-quinoline-3-carboxylic acid derivatives. Retrieved from

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PubMed. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2022). Effective extraction of fluoroquinolones from water using facile modified plant fibers. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Retrieved from [Link]

  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from

  • Journal of the American Chemical Society. (1946). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • National Institutes of Health. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.1.3 Carboxylic Acids and Esters MS - OCR (A) Chemistry A-level. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]

  • ResearchGate. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Gould-Jacobs Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of 4-hydroxyquinolines and their derivatives. Instead of a generic protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter at the bench. Our focus is on identifying and mitigating the formation of common side products to improve the yield, purity, and reproducibility of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is disappointingly low, and the crude NMR is complex. Where should I start troubleshooting?

Answer:

A low yield in the Gould-Jacobs synthesis is a common issue that can stem from several stages of the multi-step process. The most frequent culprits are incomplete cyclization and thermal degradation during the high-temperature cyclization step.

Plausible Causes & Mechanistic Insight:

  • Incomplete Cyclization: The key step, the thermal intramolecular cyclization of the anilidomethylenemalonic ester intermediate, requires significant thermal energy (often >250 °C).[1][2] If the temperature is too low or the reaction time is too short, you will isolate a significant amount of the uncyclized intermediate.[3]

  • Thermal Decomposition: The harsh conditions required for cyclization can also lead to the degradation of both the starting materials and the desired quinolone product, often resulting in a dark, tarry reaction mixture.[2]

  • Sub-optimal Condensation: The initial formation of the enamine intermediate may be incomplete if the removal of ethanol is not efficient, leading to a lower concentration of the key precursor for the cyclization step.

Diagnostic Protocol:

  • TLC Analysis: Before initiating the high-temperature cyclization, take an aliquot of the initial condensation reaction mixture. Run a TLC against your starting aniline and diethyl ethoxymethylenemalonate (DEEM). You should see the disappearance of the aniline and the appearance of a new, less polar spot corresponding to the anilidomethylenemalonate intermediate.

  • Crude Product Analysis: After the cyclization, analyze the crude product by ¹H NMR. The presence of a prominent vinyl proton signal (around 8.5 ppm, doublet) and two distinct ethoxy group signals (quartet and triplet) strongly indicates a large amount of the uncyclized intermediate.

Preventative & Corrective Protocol:

  • Optimize Cyclization Conditions: A systematic approach to optimizing the cyclization is crucial. The balance between cyclization and decomposition is key.

    • Method: Set up several small-scale reactions in a high-boiling solvent like diphenyl ether or Dowtherm A. Monitor the reaction at different temperatures (e.g., 240 °C, 250 °C, 260 °C) and time points (e.g., 15 min, 30 min, 60 min).

    • Analysis: Quench each reaction by cooling and precipitating the product with a non-polar solvent like hexanes. Analyze the yield and purity of each by NMR or LC-MS to find the optimal conditions.

  • Consider Alternative Cyclization Promoters: If thermal methods consistently lead to decomposition, consider using a chemical promoter. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can facilitate cyclization under milder conditions, often improving yields significantly.[4]

  • Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by enabling rapid, uniform heating to the target temperature, thereby minimizing the time the product is exposed to degradative conditions.[3][5][6]

Question 2: I've isolated a mixture of two isomeric products that are very difficult to separate by column chromatography. What is happening?

Answer:

This is the classic problem of regioselectivity in the Gould-Jacobs reaction. It occurs when you use an asymmetrically substituted aniline, particularly one with a substituent at the meta-position.

Plausible Cause & Mechanistic Insight:

The thermal cyclization is an electrophilic aromatic substitution, where the newly forming ring attacks an ortho-position on the aniline ring. If the two ortho-positions (relative to the amino group) are not equivalent, cyclization can occur at either site, leading to a mixture of regioisomers.[1][2] The ratio of these isomers is governed by both steric hindrance and the electronic effects of the substituent on the aniline ring.[2]

For example, using 3-methoxyaniline can result in both the 5-methoxy and 7-methoxy quinolone products.

Diagram: Formation of Regioisomeric Side Products

G cluster_start Meta-Substituted Intermediate cluster_pathways Competing Cyclization Pathways cluster_products Regioisomeric Products Intermediate Anilidomethylenemalonate (from m-Anisidine) C2_Attack Attack at C2 (Sterically less hindered) Intermediate->C2_Attack Path A C6_Attack Attack at C6 (Electronically favored) Intermediate->C6_Attack Path B Product_A 7-Methoxy-4-quinolone C2_Attack->Product_A Product_B 5-Methoxy-4-quinolone C6_Attack->Product_B G Intermediate Anilidomethylenemalonate (Enamine Intermediate) Products Aniline + Hydrolyzed Malonate Ester Intermediate->Products Hydrolysis (Reversible) H2O H₂O (Trace Moisture) H2O->Intermediate

Caption: Reversible hydrolysis of the enamine intermediate.

Diagnostic Protocol:

  • Moisture Check: Ensure your starting aniline is dry. If it is a liquid, consider distilling it. If it is a solid, dry it in a vacuum oven. Use freshly opened or distilled high-boiling solvents.

  • In-Process Monitoring: Monitor the initial condensation step (before high-temperature cyclization) by TLC or ¹H NMR. If you see the formation of the intermediate followed by its disappearance and the reappearance of the starting aniline, hydrolysis is the likely culprit.

Preventative & Corrective Protocol:

  • Rigorous Anhydrous Technique:

    • Flame-dry your reaction flask and condenser under vacuum or a stream of inert gas (N₂ or Ar).

    • Use anhydrous solvents. While high-boiling solvents like diphenyl ether are not typically sold in anhydrous grades, they can be dried over molecular sieves.

    • Maintain a positive pressure of inert gas throughout the entire reaction, especially during heating.

  • Dean-Stark Trap: For the initial condensation step, if performed in a solvent like toluene or xylene before switching to a higher-boiling medium for cyclization, a Dean-Stark trap can be used to azeotropically remove both the ethanol and any trace water, driving the equilibrium towards the desired intermediate.

  • Solvent-Free Condensation: Consider performing the initial condensation neat (without solvent), either thermally or with microwave assistance. [5]This often helps drive the reaction to completion by allowing the volatile ethanol byproduct to escape easily. The crude intermediate can then be dissolved in the cyclization solvent for the next step.

Summary of Key Parameters and Side Products
ParameterConditionDesired OutcomePotential Side Product(s)Troubleshooting Action
Temperature Too Low (<220 °C)-Incomplete CyclizationIncrease temperature; use microwave or Eaton's reagent.
Optimal (~250 °C)Efficient Cyclization--
Too High (>280 °C)-Thermal Decomposition ProductsLower temperature; reduce reaction time; use microwave.
Aniline Substrate SymmetricalSingle Quinolone Product--
Asymmetrical (meta-)-RegioisomersRe-evaluate starting material; explore kinetic/thermodynamic control.
Reaction Atmosphere Inert (N₂/Ar)Stable Intermediate--
Air / Moisture-Hydrolysis to Starting AnilineUse anhydrous technique; maintain inert atmosphere.
Reaction Time Too Short-Incomplete CyclizationIncrease reaction time; monitor by TLC/LC-MS.
Too Long-Thermal DecompositionReduce reaction time; find optimal time/temp balance.
References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Organic-Chemistry.org. [Link]

  • Wróbel, A., & Dąbrowska, E. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 803. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry, 2020(42), 6611-6619. [Link]

  • Chemistry LibreTexts. (2021). Enamine Reactions. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Rojas, J., Insuasty, B., & Abonia, R. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1291. [Link]

Sources

Technical Support Center: Purification of Crude 6-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude "6-Fluoroquinoline-3-carboxylic acid." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this important fluoroquinolone intermediate.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into purification protocols, a foundational understanding of this compound's properties is crucial for making informed experimental choices.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₂[1]
Molecular Weight 191.16 g/mol [1]
Appearance Solid
Boiling Point 352.1 ± 27.0 °C at 760 mmHg[2]
Storage Room temperature[1]

This data provides a baseline for handling and characterization.

II. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q1: My yield of purified this compound is very low after recrystallization. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue in recrystallization and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Excessive Solvent: Using too much solvent is the most common culprit, as it leads to a significant portion of your product remaining in the mother liquor.[3] To rectify this, aim to dissolve your crude product in the minimum amount of hot solvent necessary for complete dissolution. If you suspect you've used too much solvent, you can try to recover additional product by boiling off some of the solvent to concentrate the solution and induce further crystallization (a "second crop").[3]

  • Premature Crystallization: If crystals form too quickly, especially during a hot filtration step to remove insoluble impurities, you can lose a substantial amount of product on the filter paper and funnel.[3] To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Using a small amount of extra hot solvent to wash the filter paper can also help recover any prematurely crashed-out product.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound has some solubility at low temperatures, you will inevitably lose some product. It may be necessary to screen for a more suitable solvent or solvent system. Common solvents for recrystallization of related fluoroquinolone structures include ethanol, acetone, ethyl acetate, and mixtures like hexane/ethyl acetate.[4][5][6]

Q2: The recrystallized product is still colored or appears oily. What should I do?

A2: The presence of color or oiling out indicates that impurities are still present.

  • Colored Impurities: If your product has a persistent color, the use of activated charcoal may be beneficial. After dissolving the crude solid in the hot solvent, add a small amount of charcoal, and continue to heat/stir for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.[3]

  • Oiling Out: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities depressing the melting point. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent.[3] This will lower the saturation point, allowing crystallization to occur at a lower temperature.

Acid-Base Extraction Issues

Q3: I'm performing an acid-base extraction to purify my this compound, but I'm not getting a precipitate when I neutralize the aqueous layer. What's going wrong?

A3: This is a common problem in acid-base extractions. Here are the likely reasons and solutions:

  • Incomplete Neutralization: Ensure you have added enough acid to fully neutralize the basic aqueous layer. Use pH paper to confirm that the solution is acidic. The carboxylic acid will only precipitate out of solution when it is in its neutral, less water-soluble form.[7]

  • Insufficient Concentration: Your product may be slightly soluble in the aqueous solution even after neutralization. If you don't see a precipitate, try cooling the solution in an ice bath to decrease solubility. If that doesn't work, you may need to perform a back-extraction with an organic solvent like ethyl acetate or dichloromethane to recover your product from the aqueous layer.[8]

  • Product is an Oil: Sometimes, the purified product may come out of solution as an oil rather than a solid.[7] In this case, you will need to perform a back-extraction with an appropriate organic solvent to isolate it.

Q4: An emulsion has formed between the organic and aqueous layers during extraction. How can I break it?

A4: Emulsions are a frustrating but solvable problem. Here are a few techniques to try:

  • Patience: Sometimes, simply letting the separatory funnel sit undisturbed for a while will allow the layers to separate.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: The optimal purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing small amounts of impurities from a solid product.

  • Acid-Base Extraction is highly effective for separating acidic compounds like this compound from neutral or basic impurities.[7][9]

  • Column Chromatography can be used to separate compounds with similar polarities and is often employed when recrystallization or extraction fails to provide the desired purity.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of your compound and detecting trace impurities. A common setup for fluoroquinolone analysis involves a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual solvents or impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation. For fluoroquinolones, common process-related impurities can include unreacted starting materials, intermediates from incomplete cyclization, or isomers formed during the synthesis.[13][14] For example, in related syntheses, regioisomers or products from incomplete reactions are often observed.[13]

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide (NaOH). Shake the funnel gently, venting frequently to release any pressure. The this compound will be deprotonated to its sodium salt and move into the aqueous layer.[7]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Wash: Wash the organic layer with another portion of 1M NaOH to ensure complete extraction of the acidic product. Combine the aqueous layers.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing minor impurities.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for polar compounds.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

V. Visualizations

Diagram 1: Acid-Base Extraction Workflow

G cluster_0 Two Layers Form crude Crude Product in Organic Solvent add_base Add aq. NaOH & Shake crude->add_base sep_funnel Separatory Funnel add_base->sep_funnel organic_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Sodium Salt of Product) sep_funnel->aqueous_layer Separate add_acid Add aq. HCl (Neutralize) aqueous_layer->add_acid precipitate Precipitate Forms add_acid->precipitate filter Filter & Dry precipitate->filter pure_product Pure 6-Fluoroquinoline- 3-carboxylic acid filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Recrystallization Troubleshooting Logic

G start Recrystallization Attempt low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No low_yield->oiling_out Yes solution_ly Too much solvent used? Recover from mother liquor. low_yield->solution_ly Yes colored_product Colored Product? oiling_out->colored_product No oiling_out->colored_product Yes solution_oo Add more solvent and cool slowly. oiling_out->solution_oo Yes solution_cp Use activated charcoal and perform hot filtration. colored_product->solution_cp Yes success Pure Product colored_product->success No

Caption: Troubleshooting logic for common recrystallization issues.

VI. References

  • Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Retrieved from [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved from [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities - AKJournals. (2023). Retrieved from [Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids | Crystal Growth & Design - ACS Publications. (2022). Retrieved from [Link]

  • This compound, min 95%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). Retrieved from [Link]

  • Acid-Base Extraction Tutorial - YouTube. (2020). Retrieved from [Link]

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - Semantic Scholar. (2021). Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]

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Technical Support Center: Navigating Scale-Up Synthesis of Fluoroquinolone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluoroquinolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of fluoroquinolone precursors from the laboratory bench to pilot or production scale. Scaling up is rarely a linear process; variables that are negligible in a flask can become process-defining in a reactor.[1] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific, practical challenges you may encounter.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system with clear checkpoints.

Section 1: Friedel-Crafts Acylation for Key Acetophenone Precursors

The synthesis of essential precursors, such as 2,4-dichloro-5-fluoroacetophenone, often begins with a Friedel-Crafts acylation. While robust at the gram scale, this reaction presents significant challenges at the kilogram scale.

FAQ 1: My Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene with acetyl chloride is giving low yields and isomeric impurities upon scale-up. What are the primary causes?

Low yields and poor regioselectivity in large-scale Friedel-Crafts acylations are common and typically stem from a few core issues that are amplified at scale.[1]

  • Catalyst Deactivation & Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] On a larger scale, increased surface area and longer addition times increase the risk of exposure to atmospheric moisture, leading to catalyst deactivation. Furthermore, the ketone product can form a complex with AlCl₃, effectively removing it from the catalytic cycle. For deactivated aromatic rings, like dichlorofluorobenzene, this requires using more than a stoichiometric amount of the catalyst.[2][3]

  • Inefficient Mixing & Mass Transfer: What is easily mixed with a magnetic stir bar in a flask becomes a significant challenge in a large reactor.[1] Poor mixing can lead to "dead zones" with localized concentration spikes of reagents or catalyst, promoting side reactions. Inadequate mass transfer can also prevent the acylium ion from efficiently reaching the aromatic substrate.

  • Thermal Control: Friedel-Crafts acylations are often exothermic. Large volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] Localized overheating can lead to the formation of undesired isomers and decomposition byproducts.

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

G cluster_start cluster_reagents Reagent & Catalyst Integrity cluster_process Process Parameters cluster_analysis Analysis & Next Steps start Low Yield / Impurities in Scale-Up Acylation reagents Verify Anhydrous Conditions (Substrate, Solvent, Catalyst) start->reagents catalyst Increase AlCl₃ Loading (e.g., 1.2-1.5 eq) Is yield improving? reagents->catalyst mixing Optimize Agitation Speed & Impeller Design (Ensure full suspension) catalyst->mixing No / Minor Improvement analyze Analyze Impurity Profile (GC-MS / HPLC) Are isomers the main issue? catalyst->analyze Yes, Yield Improved temp Improve Heat Transfer (Lower initial temp, control addition rate) mixing->temp temp->analyze purify Consider Melt Crystallization for Purification of DCFA analyze->purify Yes success Process Optimized analyze->success No, Purity is High purify->success

Experimental Protocol: Scale-Up Synthesis of 2,4-Dichloro-5-fluoroacetophenone (DCFA)

This protocol is adapted for a 20 L jacketed glass reactor. All reagents and solvents must be verified as anhydrous before use.

  • Reactor Preparation: Flame-dry the 20 L reactor under a nitrogen stream to ensure all surfaces are free of moisture.

  • Charging Reagents:

    • Charge the reactor with 1,3-dichloro-4-fluorobenzene (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

    • Cool the reactor jacket to 0-5 °C with constant stirring.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.3 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes to allow for complex formation.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via an addition funnel over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • In-Process Control: Withdraw a small, quenched sample every 2 hours and analyze by GC to monitor the consumption of the starting material. The reaction is complete when <2% of the dichlorofluorobenzene remains.

  • Work-up:

    • Cool the reactor to 0 °C. Slowly and carefully quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl. Caution: This is highly exothermic and releases HCl gas. Ensure adequate ventilation and cooling.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude DCFA can be purified by vacuum distillation or melt crystallization to remove isomeric impurities.

Section 2: Quinolone Core Formation via Condensation and Cyclization

The Gould-Jacobs reaction is a cornerstone of quinolone synthesis, involving the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by high-temperature thermal cyclization.[4]

FAQ 2: During the scale-up of our thermal cyclization step in diphenyl ether, we are experiencing significant charring and low yields of the quinolone ester. How can this be mitigated?

This is a classic scale-up problem for this reaction. The high temperatures required for cyclization (~250 °C) can cause decomposition, especially if heating is uneven or reaction times are prolonged.[5]

  • Heat Transfer Limitations: As noted before, large reactors heat and cool slowly.[1] Portions of the mixture near the reactor walls can become superheated, leading to tar and byproduct formation.

  • Solvent Choice: While diphenyl ether is traditional, its high boiling point can be difficult to manage. It also requires rigorous purification steps to remove.

  • Modern Alternatives: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing rapid, uniform heating, which minimizes decomposition.[6][7] While direct scale-up of microwave reactors is limited, flow chemistry offers a viable alternative for continuous, large-scale production with excellent heat and mass transfer.[8][9]

Data Summary: Comparison of Cyclization Methods
ParameterConventional Heating (Diphenyl Ether)Microwave-Assisted Synthesis
Temperature ~250 °C190-230 °C
Reaction Time 2-6 hours15-60 minutes[3]
Typical Yield 50-70%75-95%
Key Challenge Thermal decomposition, tar formation, solvent removal.[5]Scalability, equipment cost.
Advantage Well-established, simple equipment.High speed, higher purity, reduced waste.[7]
Logical Diagram: Decision Pathway for Cyclization Strategy

G start Need to Synthesize Quinolone Core scale What is the target scale? start->scale lab Lab Scale (<100g) scale->lab < 100g pilot Pilot / Production (>1kg) scale->pilot > 1kg microwave Microwave-Assisted (Fast, High Yield) lab->microwave conventional Conventional Heating (Established, Low Capex) lab->conventional pilot->conventional flow Flow Chemistry Reactor (Continuous, Safe, Scalable) pilot->flow

Section 3: Hydrolysis of Quinolone-3-Carboxylic Esters

The final step for many precursors is the hydrolysis of the ethyl ester at the C-3 position to the vital carboxylic acid, which is crucial for the biological activity of fluoroquinolones.[10]

FAQ 3: Standard base-catalyzed hydrolysis (saponification) of our quinolone ester is slow and requires harsh conditions, leading to decarboxylation and other impurities. Are there more efficient methods for scale-up?

Yes, this is a well-documented issue. The stability of the quinolone ring system can be compromised under forcing basic or acidic conditions.

  • Corrosion and Waste: Using strong acids like concentrated HCl can be effective but poses significant corrosion risks to standard reactors, requiring specialized equipment.[11] Neutralization also creates large amounts of salt waste.

  • Optimized Acidic Conditions: A mixture of sulfuric acid and acetic acid in water has been shown to be a highly effective and less corrosive alternative for hydrolyzing quinolone carboxylic esters.[11] This system provides controlled acidic conditions that can drive the reaction to completion with fewer byproducts.

  • Reaction Monitoring: Regardless of the method, it is critical to monitor the reaction by HPLC. The goal is to stop the reaction immediately upon the disappearance of the starting ester to prevent the formation of decarboxylated impurities.

Section 4: Process Safety and Handling of Hazardous Reagents

The synthesis of fluoroquinolone precursors often involves hazardous reagents that require special handling procedures, especially at scale.

FAQ 4: Our synthesis involves reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). What are the key safety considerations for their use in a large-scale setting?

These reagents are highly corrosive, toxic, and react violently with water.[12][13] Safe scale-up is non-negotiable.

  • Closed Systems: All transfers of POCl₃ or SOCl₂ should be conducted in a closed system using pressure-equalizing addition funnels and inert gas (nitrogen or argon) counter-pressure to prevent exposure to atmospheric moisture and personnel.

  • Controlled Quenching: The quenching of reactions containing these reagents is extremely exothermic.[12] The reaction mixture should always be added slowly to a cooled quenching solution (e.g., ice/water or a basic solution). Never add water directly to the bulk reaction mixture.

  • Ventilation and Scrubbing: The reaction vessel must be connected to a robust ventilation and scrubbing system to neutralize acidic gases (like HCl) that are evolved during the reaction and quench.

  • Alternative Reagents: For some transformations, greener and safer coupling reagents are becoming available, reducing the reliance on traditional chlorinating agents.[14] Continuous flow chemistry can also mitigate risks by generating and consuming hazardous intermediates in situ, minimizing their accumulation.[15]

References

  • Troubleshooting low yield in Friedel-Crafts acyl
  • Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.
  • Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
  • An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Calvin Digital Commons.
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. NIH.
  • Green Strategies for the Synthesis of Quinolone Deriv
  • Design & Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH.
  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. IJBPAS.
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC - NIH.
  • Synthesis of Fluoroquinolones Deriv
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. VCU Scholars Compass.
  • Process for the hydrolysis of quinolone carboxylic esters.
  • New Ways Around Hazardous Reagent Chemistry. Pharmaceutical Technology.
  • Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline. Benchchem.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Friedel–Crafts Acyl
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • A Comparative Analysis of Synthesis Methods for Quinolone-Core Antibacterial Agents. Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi.
  • recent studies about synthesis and biological activity of quinolones and deriv
  • Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. PubMed.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • A PROCESS FOR SYNTHESIS OF 2, 4-DICHLORO-5- FLUOROACETOPHENONE (DCFA).
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • Synthesis and antibacterial activity of novel fluoroquinolone analogs.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
  • Nanomedicine Scale-up Technologies: Feasibilities and Challenges. PMC - NIH.

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preventing degradation of "6-Fluoroquinoline-3-carboxylic acid" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluoroquinolone intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your synthetic route and prevent product degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate in Gould-Jacobs Reaction

Question: I am performing the Gould-Jacobs reaction with 4-fluoroaniline and diethyl ethoxymethylenemalonate, but my yield of the cyclized product is consistently low. What could be the cause?

Answer:

Low yields in the Gould-Jacobs reaction for quinoline synthesis are often traced back to incomplete reaction or side reactions during the high-temperature cyclization step.[1][2][3]

Potential Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Insufficient Reaction Temperature The thermal cyclization of the anilidomethylenemalonate intermediate requires a significant amount of thermal energy to overcome the activation barrier for the 6-electron cyclization.[1][2]Ensure the reaction mixture reaches the required temperature for cyclization, typically around 250°C in a high-boiling solvent like diphenyl ether.[3][4] Monitor the temperature of the reaction mixture itself, not just the heating mantle.
Sub-optimal Reaction Time If the reaction time at the cyclization temperature is too short, the conversion to the quinoline product will be incomplete. Conversely, excessively long heating can lead to decomposition.For the cyclization in diphenyl ether, a reflux time of 15-30 minutes is generally sufficient.[4] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
Presence of Moisture Water can react with diethyl ethoxymethylenemalonate and the reaction intermediates, leading to unwanted side products.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents and reagents.
Impure Starting Materials Impurities in the 4-fluoroaniline or diethyl ethoxymethylenemalonate can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.Use high-purity starting materials. It is recommended to distill the 4-fluoroaniline and diethyl ethoxymethylenemalonate before use if their purity is questionable.
Issue 2: Presence of Impurities and Discoloration in the Final Product

Question: After hydrolysis of the ethyl ester and purification, my this compound is off-color (yellow or brown) and shows multiple spots on TLC/peaks in HPLC. What are these impurities and how can I avoid them?

Answer:

Discoloration and the presence of impurities are often indicative of degradation of the fluoroquinolone core. The primary culprits are photodegradation and thermal degradation, which can lead to a variety of byproducts.[5][6][7]

Potential Degradation Pathways and Prevention:

  • Photodegradation: Fluoroquinolones are highly susceptible to degradation upon exposure to light, including both UV and ambient room light.[6] This can lead to defluorination, decarboxylation, and hydroxylation of the quinoline ring.[5][7]

    • Solution: Protect your reaction mixture and isolated products from light at all stages of the synthesis. Use amber glassware or wrap your reaction flasks and storage vials in aluminum foil. Work in a dimly lit area when possible.

  • Thermal Degradation (Decarboxylation): The carboxylic acid group at the 3-position can be lost as carbon dioxide at elevated temperatures, especially during the final hydrolysis and subsequent workup steps.[8][9][10]

    • Solution: During the hydrolysis of the ethyl ester, use moderate temperatures and avoid prolonged heating. For the final product, avoid excessive heat during drying. Vacuum drying at a lower temperature is preferable to oven drying at a high temperature.

  • Oxidative Degradation: The quinoline ring can be susceptible to oxidation, especially in the presence of oxidizing agents or air at high temperatures.

    • Solution: Conduct reactions under an inert atmosphere, particularly at elevated temperatures. Degas your solvents before use to remove dissolved oxygen.

Common Impurities and their Mitigation:

ImpurityPotential SourceMitigation Strategy
Decarboxylated Product (6-Fluoroquinoline) High temperatures during hydrolysis or workup.Use milder hydrolysis conditions (e.g., lower temperature for a longer time). Avoid excessive heating during product isolation and drying.
Hydroxylated Byproducts Photodegradation or reaction with reactive oxygen species.Protect the reaction and product from light. Use degassed solvents and an inert atmosphere.
Defluorinated Byproducts Photodegradation.[5][7]Rigorously protect all intermediates and the final product from light.
Starting Materials/Intermediates Incomplete reaction during synthesis or hydrolysis.Monitor reaction completion by TLC or HPLC. Ensure sufficient reaction time and appropriate temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The thermal cyclization step in the Gould-Jacobs reaction is arguably the most critical.[1][2] It requires high temperatures, which can also lead to degradation if not properly controlled. Careful optimization of temperature and reaction time is crucial for achieving a good yield of the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate intermediate.[4]

Q2: What are the recommended conditions for the hydrolysis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate?

A2: The hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. It is important to control the temperature to avoid decarboxylation. A common procedure involves heating the ester with aqueous NaOH at reflux, followed by cooling and acidification with an acid like HCl.

Q3: How should I purify the final this compound?

A3: The crude product obtained after hydrolysis and acidification can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a mixture of solvents. The choice of solvent will depend on the impurities present. It is important to perform the recrystallization with minimal exposure to light and to dry the purified product under vacuum at a moderate temperature.

Q4: What are the ideal storage conditions for this compound and its intermediates?

A4: Due to their light sensitivity, all intermediates and the final product should be stored in amber vials or containers wrapped in aluminum foil.[6] Storage at low temperatures (e.g., in a refrigerator at 4°C) can further enhance stability by slowing down potential degradation reactions.[11] The storage containers should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.

Q5: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A5:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and for preliminary assessment of product purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for determining the purity of the final product and for identifying and quantifying any impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can be used to identify impurities.

Visualizing the Synthesis and a Key Degradation Pathway

To further aid in understanding the process, the following diagrams illustrate the general synthetic workflow and a common degradation pathway.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 4-Fluoroaniline C Anilidomethylenemalonate Intermediate A->C Heat B Diethyl ethoxymethylenemalonate B->C D Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate C->D High Temp (e.g., 250°C) in Diphenyl Ether E This compound D->E 1. NaOH (aq), Heat 2. HCl (aq)

Caption: General workflow for the synthesis of this compound.

Photodegradation cluster_products Degradation Products Start This compound P1 Defluorinated Product Start->P1 Loss of Fluorine P2 Hydroxylated Product Start->P2 Addition of -OH P3 Decarboxylated Product Start->P3 Loss of CO2 Light hv (Light) Light->Start

Caption: Simplified overview of potential photodegradation pathways.

References

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environ Sci Pollut Res Int. 2022 Feb;29(10):13941-13962. [Link]

  • Photodegradation of some quinolones used as antimicrobial therapeutics. J Pharm Sci. 1992 Jul;81(7):641-4. [Link]

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. ProQuest. [Link]

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest. [Link]

  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. MDPI. [Link]

  • Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. PrepChem.com. [Link]

  • The Synthesis of 6-Fluoroquinolone Carboxamidopenicillin Derivatives. YAKHAK HOEJI. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Eur J Med Chem. Nov-Dec 2003;38(11-12):1001-4. [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikiwand. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

  • Gould-Jacobs Reaction. Organic Reactions. [Link]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

  • Degradation of selected Fluoroquinolones. ResearchGate. [Link]

  • Copper-quinoline decarboxylation. Journal of the American Chemical Society. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. PubMed. [Link]

  • Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Degradation of fluoroquinolone antibiotics by ferrate(VI): Effects of water constituents and oxidized products. PubMed. [Link]

  • Decarboxylations. Organic Chemistry Portal. [Link]

  • This compound, min 95%, 1 gram. CP Lab Safety. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • Effective extraction of fluoroquinolones from water using facile modified plant fibers. PMC. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for "6-Fluoroquinoline-3-carboxylic acid" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

This compound is a key intermediate in the development of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1] The synthetic pathway to this core structure predominantly relies on the Gould-Jacobs reaction, a robust and well-established method for constructing the quinoline ring system.[2] This multi-step process involves the condensation of an aniline derivative with a malonic ester derivative, followed by a high-temperature cyclization and subsequent hydrolysis.

This guide will walk you through the critical stages of the synthesis, from starting materials to the final purified product, offering expert insights and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: The most prevalent and dependable method is the Gould-Jacobs reaction.[2] This pathway can be broken down into three main stages:

  • Condensation: 4-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl-N-(4-fluorophenyl)aminomethylene-malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final product, this compound.

Q2: I am having trouble with the thermal cyclization step. What are the critical parameters to control?

A2: The thermal cyclization is indeed a critical step that requires careful control of temperature. Insufficient heat will lead to incomplete reaction, while excessive temperatures can cause decomposition and the formation of side products.

Key Parameters:

  • Temperature: The reaction is typically carried out in a high-boiling solvent like diphenyl ether at its reflux temperature (around 250-260 °C).[3]

  • Reaction Time: A short reaction time at the reflux temperature is often sufficient. Prolonged heating can lead to degradation. A typical duration is around 15-30 minutes.[3]

  • Inert Atmosphere: Performing the reaction under a nitrogen atmosphere is recommended to prevent oxidation of the starting materials and intermediates at high temperatures.[3]

Q3: My hydrolysis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is not going to completion. What can I do?

A3: Incomplete hydrolysis is a common issue. Here are several factors to consider for optimization:

  • Base Concentration: Ensure you are using a sufficient excess of a strong base, such as sodium hydroxide or potassium hydroxide. A 10% aqueous solution is a good starting point.

  • Co-solvent: The ester intermediate has poor solubility in purely aqueous solutions. Adding a co-solvent like ethanol can significantly improve solubility and facilitate the reaction.

  • Temperature and Time: The hydrolysis typically requires heating to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Stirring: Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture.

Q4: What is the best way to purify the final this compound?

A4: Recrystallization is the most effective method for purifying the final product. The choice of solvent is crucial for obtaining high purity crystals.

Recommended Solvents:

  • Ethanol/Water Mixture: The crude product can be dissolved in hot ethanol, and then water can be added dropwise until the solution becomes slightly cloudy. Upon cooling, pure crystals of this compound will form.[4]

  • Dimethylformamide (DMF): For less pure samples, dissolving in a minimum amount of hot DMF and then allowing it to cool slowly can yield high-quality crystals.[5]

The purified product should be a solid with a melting point that can be compared to literature values.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of spectroscopic and chromatographic techniques should be used for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic aromatic proton signals and a carboxylic acid proton signal.

    • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final compound. A typical system might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[2][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (191.16 g/mol ).[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the condensation step - Incomplete reaction. - Loss of product during workup.- Ensure equimolar amounts of 4-fluoroaniline and DEEM are used. - Heat the mixture at 100-140°C for 1-2 hours to ensure the reaction goes to completion.[3] - Remove the ethanol byproduct under reduced pressure to drive the equilibrium.
Dark-colored product after cyclization - Oxidation of starting materials or intermediates. - Decomposition at high temperatures.- Perform the cyclization under an inert nitrogen atmosphere.[3] - Avoid prolonged heating at the reflux temperature. - The crude product can often be purified by washing with a non-polar solvent like diethyl ether or hexane to remove the high-boiling solvent and colored impurities.[3]
Product precipitates out of solution during hot filtration - The solution has cooled too much. - The receiving flask is too cold.- Use a pre-heated funnel and receiving flask for the hot filtration step. - Keep the solution at or near its boiling point during the filtration.
Oily product instead of crystals after recrystallization - Impurities are preventing crystallization. - The cooling process was too rapid.- Ensure the crude product is reasonably pure before attempting recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.
Broad or unexpected peaks in NMR spectrum - Presence of residual solvent. - Impurities from the reaction.- Ensure the sample is thoroughly dried under vacuum before NMR analysis. - Compare the spectrum to literature data for known impurities or byproducts. - Further purify the sample if necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established literature procedures for the Gould-Jacobs reaction.[3]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Condensation: Heat the mixture to 140°C under a nitrogen atmosphere. The ethanol generated during the reaction will distill off. Continue heating for approximately one hour.

  • Cyclization: To the hot reaction mixture, add diphenyl ether (approximately 8-10 volumes relative to the aniline). Heat the mixture to reflux (around 250-260°C) with vigorous stirring for 15 minutes.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with diethyl ether to remove the diphenyl ether solvent.

    • Air dry the product to obtain ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. A typical yield is around 69%.[3]

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of 10% aqueous sodium hydroxide solution and ethanol (e.g., a 1:1 v/v mixture).

  • Hydrolysis: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If any solid is present, filter the mixture.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 2-3.

    • A precipitate of this compound will form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Workflow

Diagram: Synthetic Pathway of this compound

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis & Purification 4-Fluoroaniline 4-Fluoroaniline Intermediate_1 Diethyl-N-(4-fluorophenyl) aminomethylene-malonate 4-Fluoroaniline->Intermediate_1 + DEEM 140°C DEEM Diethyl ethoxymethylenemalonate Intermediate_2 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_2 Diphenyl ether ~255°C Final_Product This compound Intermediate_2->Final_Product 1. NaOH(aq)/EtOH, Reflux 2. HCl(aq) 3. Recrystallization

Caption: Synthetic workflow for this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (typical)
This compoundC₁₀H₆FNO₂191.16>95%

References

  • Hagen, S. E., et al. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 34(3), 1155-1161.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • PrepChem. (n.d.). Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • PubMed. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Retrieved from [Link]

  • AKJournals. (2023). Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities. Retrieved from [Link]

  • Quimica Organica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

Sources

Technical Support Center: Impurity Identification in 6-Fluoroquinoline-3-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide you with both the foundational knowledge and the practical, field-tested insights required for the successful identification and troubleshooting of impurities in "6-Fluoroquinoline-3-carboxylic acid" using High-Performance Liquid Chromatography (HPLC). The structure of this document moves from understanding the potential impurities to method development, troubleshooting, and advanced identification, ensuring a comprehensive resource for your analytical challenges.

Section 1: Frequently Asked Questions - Understanding Potential Impurities

A robust analytical method begins with a thorough understanding of what you are looking for. Impurities in an Active Pharmaceutical Ingredient (API) like this compound can originate from various sources.[1]

Q1: What are the primary categories of impurities I should expect?

According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into three categories.[2] For this compound, these include:

  • Organic Impurities: These are the most common and can be process-related (from the synthesis) or drug-related (degradation products).[2] Examples include unreacted starting materials, synthetic intermediates, by-products from side reactions, and degradation products formed during manufacturing or storage.[3][4]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals that may have been used during the synthesis.[2]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[2]

Q2: How are degradation impurities typically formed for fluoroquinolones?

Fluoroquinolones can be susceptible to degradation under various stress conditions, which is why forced degradation studies are a critical part of method development.[5] The primary pathways for degradation include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated under acidic or basic conditions.[5] For a carboxylic acid-containing molecule, the pH of the solution is a significant factor in its stability.[5]

  • Oxidation: The molecule may degrade in the presence of oxidizing agents. This can sometimes lead to the formation of N-oxides or hydroxylation products.[6][7]

  • Photolysis: Exposure to light, particularly UV radiation, is a known degradation pathway for many fluoroquinolones, potentially leading to defluorination or other complex rearrangements.[8][9]

Section 2: HPLC Method Development and Validation

A well-developed, stability-indicating HPLC method is the cornerstone of accurate impurity profiling. The goal is to separate the main peak (API) from all potential process impurities and degradation products.

Q3: I'm developing a new HPLC method. What are the recommended starting parameters for analyzing this compound?

Given the polar nature and acidic functional group of the target molecule, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. Below is a robust starting point based on common methods for fluoroquinolones.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Expert Insight
Column C18 (e.g., 250 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention for moderately polar compounds like fluoroquinolones. A 250 mm length ensures high resolving power for complex impurity profiles.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in WaterAn acidic modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. TFA is volatile and ideal for LC-MS compatibility.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency.
Elution Mode GradientA gradient elution is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.
Flow Rate 1.0 - 1.5 mL/minThis is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[6][11]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[10]
Detection UV at ~290 nmFluoroquinolones have a strong chromophore, and this wavelength typically provides good sensitivity for the parent compound and related impurities.[10] A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 - 20 µLThis volume is a good starting point to avoid column overloading while ensuring adequate sensitivity for trace impurities.
Q4: How do I ensure my developed method is suitable for its intended purpose?

Method validation is a mandatory process to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantification of impurities.[12] The validation should be performed according to ICH Q2(R1) guidelines.

Table 2: Key HPLC Method Validation Parameters

ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]
Accuracy The closeness of test results obtained by the method to the true value. Often determined by spike/recovery studies.[13]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Section 3: Troubleshooting Common HPLC Issues

Even with a validated method, problems can arise during routine analysis. This section provides a logical approach to diagnosing and resolving common issues.

Q5: My peaks are tailing or fronting. What's causing this poor peak shape and how do I fix it?

Poor peak shape compromises resolution and integration accuracy.

  • Cause 1: Secondary Interactions: The acidic nature of this compound can lead to interactions with residual silanols on the silica-based column packing.

    • Solution: Ensure your mobile phase pH is low enough (typically pH 2-3) to keep the carboxylic acid protonated. Using a high-purity, end-capped column can also minimize these interactions.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[14] If the problem is mass overload, the peak shape will improve upon dilution.[15]

  • Cause 3: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14][15]

Q6: My retention times are drifting or shifting between injections. Why is this happening?

Unstable retention times are a common problem that severely affects the reliability of peak identification.

  • Cause 1: Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times will shift, especially in gradient methods.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Mobile Phase Composition Change: The organic solvent component of the mobile phase (e.g., acetonitrile) can selectively evaporate over time, changing the mobile phase composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization. Ensure proper mixing and degassing.[16]

  • Cause 3: Temperature Fluctuations: The column temperature directly impacts retention time. A 1°C change can alter retention times by 1-2%.[16]

    • Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.[14]

Q7: I'm seeing high backpressure. What should I check?

A sudden increase in system pressure is a sign of a blockage.

  • Cause 1: Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: First, try reversing the column (if the manufacturer allows) and flushing it with a strong solvent. If this fails, the frit may need to be replaced. Always use a guard column and filter your samples/mobile phases to prevent this.[16][17]

  • Cause 2: Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate on the column, causing a blockage.

    • Solution: Ensure your sample is fully dissolved and consider the compatibility of your sample solvent with the mobile phase.[17]

  • Cause 3: Salt Precipitation: If you are using a buffered mobile phase, ensure the buffer is soluble in the highest concentration of organic solvent used in your gradient to prevent it from crashing out.

    • Solution: Flush the system and column thoroughly with water to redissolve the salt.[17]

Section 4: Protocols and Visual Workflows

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method and identifying potential degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Sample (this compound) Control Control Sample (API in diluent, no stress) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal (e.g., 80°C, solid state) API->Thermal Expose to stress Photo Photolytic (ICH Q1B light exposure) API->Photo Expose to stress HPLC HPLC-PDA Analysis Acid->HPLC Analyze stressed samples & control Base->HPLC Analyze stressed samples & control Oxidation->HPLC Analyze stressed samples & control Thermal->HPLC Analyze stressed samples & control Photo->HPLC Analyze stressed samples & control Purity Peak Purity Check HPLC->Purity Mass Mass Balance Calculation Purity->Mass ID Impurity Identification (LC-MS, NMR) Mass->ID

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Troubleshooting Logic

When encountering an issue, a systematic approach is more effective than random adjustments.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Issues start Problem Observed in Chromatogram? p_high High Pressure? start->p_high Yes pk_shape Poor Peak Shape? start->pk_shape No, looks different p_low Low Pressure? p_high->p_low No sol_block Check for Blockage (Frit, Tubing, Column) p_high->sol_block Yes p_fluctuate Pressure Fluctuating? p_low->p_fluctuate No sol_leak Check for Leaks (Fittings, Pump Seals) p_low->sol_leak Yes sol_air Degas Mobile Phase Purge Pump p_fluctuate->sol_air Yes pk_retention Retention Time Shift? pk_shape->pk_retention No sol_shape Check Mobile Phase pH Check Sample Concentration pk_shape->sol_shape Yes pk_extra Extra/Ghost Peaks? pk_retention->pk_extra No sol_retention Check Mobile Phase Prep Check Column Temp & Equilibration pk_retention->sol_retention Yes sol_extra Clean Injector Run Blank Gradient pk_extra->sol_extra Yes

Sources

Quinolone Intermediate Solubility Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of quinolone intermediate solubility. As researchers and drug development professionals, we understand that managing the solubility of these critical building blocks is paramount to successful synthesis, purification, and formulation. Quinolone cores are fundamental in medicinal chemistry, but their planar, often zwitterionic nature, presents significant solubility challenges.[1][2][3]

This guide is structured to provide immediate answers through our FAQs and in-depth, actionable solutions in our Troubleshooting Guides and Experimental Protocols. We will delve into the "why" behind each technique, grounding our advice in established physicochemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why are my quinolone intermediates so poorly soluble in common organic solvents?

Quinolone derivatives often exhibit poor solubility due to their rigid, planar structure and their ability to exist as zwitterions at physiological pH.[2] The core structure contains both a carboxylic acid group (typically at position 3) and a basic nitrogen atom (often in a piperazinyl ring at position 7), leading to the formation of an intramolecular salt.[4][5] This zwitterionic form has a high crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and solvate the individual molecules. Their solubility is lowest near their isoelectric point and increases in acidic or basic conditions.[6]

Q2: I observe precipitation when I try to neutralize my reaction mixture. What is happening?

This is a classic sign of pH-dependent solubility.[7] Quinolones are typically most soluble at low pH (where the basic nitrogen is protonated) or high pH (where the carboxylic acid is deprotonated).[6] During neutralization, the pH of your solution approaches the isoelectric point of the quinolone intermediate, the point of its minimum solubility, causing it to precipitate out of the solution.[2][8]

Q3: Can I just add more solvent to dissolve my compound?

While increasing the solvent volume can help, it is often not a practical or efficient solution, especially for large-scale syntheses. It can lead to diluted reaction conditions, requiring longer reaction times, and create significant challenges downstream during product isolation and solvent removal. A more effective approach is to enhance the intrinsic solubility of the compound in the chosen solvent system.

Q4: What is the quickest method to try and improve solubility for a screening assay?

For high-throughput screening where small quantities are used, the most common initial strategies are using co-solvents or pH modification.[9][10] Adding a small percentage of a water-miscible organic solvent like DMSO or ethanol (co-solvent) can often be sufficient.[11] If the compound is ionizable, preparing the stock solution in a slightly acidic or basic aqueous buffer can dramatically improve solubility.[12]

Troubleshooting Guides

This section addresses specific experimental roadblocks with a logical progression of potential solutions.

Issue 1: My quinolone intermediate will not dissolve in the primary reaction solvent.

Causality: The polarity of your chosen solvent may be mismatched with the quinolone intermediate, or the solvation energy provided by the solvent is insufficient to overcome the compound's crystal lattice energy.

Troubleshooting Workflow:

A Start: Intermediate Insoluble B Is the reaction sensitive to heat? A->B C Apply gentle heating (40-60 °C) & sonication B->C No D Is the compound ionizable & reaction tolerant to acid/base? B->D Yes C->D E Attempt pH Adjustment (See Protocol A) D->E Yes F Screen Co-solvents (See Protocol B) D->F No G Is solubility still insufficient? E->G F->G H Consider Solid Dispersion (See Protocol C) G->H Yes I Re-evaluate synthetic route or modify intermediate G->I No, proceed with reaction H->I

Caption: Decision workflow for addressing poor initial solubility.

  • Mechanical & Thermal Assistance: Before altering the chemistry, attempt to dissolve the intermediate by gently heating the mixture (e.g., to 40-60°C) or using an ultrasonic bath. This added energy can sometimes be sufficient to overcome the activation energy barrier for dissolution.

  • pH Modification: If your reaction conditions permit, adjusting the pH can be highly effective. For a typical quinolone, adding a small amount of a non-nucleophilic acid (like methanesulfonic acid) or base (like DBU or triethylamine) can shift the equilibrium away from the insoluble zwitterion. See Protocol A for a systematic approach.[7][13]

  • Co-Solvent Introduction: Introduce a water-miscible organic solvent, known as a co-solvent, to increase the overall polarity of the solvent system.[11] Common choices include DMF, DMAc, NMP, or DMSO. These can disrupt the solvent's self-association and reduce the polarity of the medium, making it more favorable for the solute.[9][14] See Protocol B for a screening methodology.

  • Advanced Methods: If the above fail, consider preparing a solid dispersion of your intermediate. This involves dissolving the compound and a hydrophilic carrier in a common solvent and then removing the solvent, trapping the intermediate in a more soluble, often amorphous, state.[15][16][17] See Protocol C .

Issue 2: My intermediate precipitates during aqueous work-up or extraction.

Causality: As discussed in the FAQs, this is typically due to the pH of the aqueous phase passing through the isoelectric point of your quinolone intermediate, where its solubility is at a minimum.[2][18]

Solutions:

  • Maintain pH Control: Do not allow the aqueous phase to reach a neutral pH.

    • If extracting from a basic solution, wash with a brine solution that is also basic (e.g., pH 9-10).

    • If extracting from an acidic solution, wash with an acidic brine solution (e.g., pH 3-4).

  • Use a Salting-Out Alternative: Instead of neutralizing, consider using a "salting-out" procedure if your product is in an organic layer. Add a saturated salt solution (like NaCl or NH₄Cl) to the aqueous layer. This reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer without altering the pH to the point of precipitation.

  • Solvent Swap: If precipitation is unavoidable, filter the precipitated solid, wash it, and then redissolve it in a suitable organic solvent for the next step, effectively using the precipitation as a purification step.

Issue 3: I need to prepare a stock solution for biological screening, but the intermediate is insoluble in DMSO.

Causality: While DMSO is a powerful solvent, highly crystalline zwitterionic compounds can resist solubilization even at standard screening concentrations (e.g., 10 mM).

Solutions:

  • Formulate a Co-Solvent System: Do not rely on 100% DMSO. A common starting point for difficult compounds is a mixture of solvents.

    • Example System: Try a 1:1 mixture of DMSO and PEG400 (Polyethylene Glycol 400).

    • Surfactant-Based: For aqueous assays, consider using a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) or a solubilizer like Kolliphor® EL.[19][20][21] A typical formulation might be 5% DMSO, 10% Solutol HS 15, and 85% saline.

  • pH-Adjusted Aqueous Solutions: If the final assay buffer can tolerate it, prepare the stock solution in an acidic or basic buffer instead of an organic solvent. For example, dissolving the compound in a pH 2 HCl solution or a pH 10 carbonate buffer can be effective.[6][22]

  • Prodrug Approach: For drug development programs, if solubility remains a persistent issue, a long-term strategy is to synthesize a prodrug. By temporarily masking the carboxylic acid or the piperazinyl amine with a labile group (e.g., an ester), the zwitterionic character is eliminated, which can dramatically improve solubility and absorption.[23][24][25]

In-Depth Methodologies & Protocols

Protocol A: Systematic pH Adjustment for Solubilization

This protocol helps determine the optimal pH for dissolving a zwitterionic quinolone intermediate.

  • Setup: Place a small, known amount of the intermediate (e.g., 10 mg) in a vial with a stir bar. Add a starting volume of the primary solvent (e.g., 1 mL of water or ethanol/water mixture).

  • Acidic Titration: Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring. Monitor for dissolution. Record the approximate pH at which the solid fully dissolves.

  • Basic Titration: In a separate vial, repeat the process using a dilute basic solution (e.g., 0.1 M NaOH). Record the pH at which dissolution occurs.

  • Analysis: You now have two pH ranges where your compound is soluble. Choose the range that is most compatible with your subsequent reaction chemistry. For bulk dissolution, you can then add the required amount of acid or base to a slurry of your intermediate in the solvent.

Protocol B: Co-solvent System Screening

This protocol uses a small-scale array to quickly identify an effective co-solvent system.

  • Preparation: Prepare a table of common, water-miscible co-solvents with varying properties (see table below).

  • Dispensing: In a 96-well plate or a series of small vials, dispense a fixed amount of your quinolone intermediate (e.g., 1 mg per well).

  • Screening: To each well, add your primary solvent (e.g., water or buffer) and an increasing percentage of a co-solvent. For example:

    • Row A: 5% Co-solvent 1, 95% Primary Solvent

    • Row B: 10% Co-solvent 1, 90% Primary Solvent

    • ...and so on for each co-solvent.

  • Observation: Agitate the plate for 30 minutes at room temperature. Visually or nephelometrically inspect each well for complete dissolution. The well with the lowest percentage of co-solvent that achieves full dissolution is your lead system.

Table 1: Properties of Common Co-solvents for Solubility Enhancement

Co-SolventPolarity (Dielectric Constant)Notes
Ethanol24.5Volatile, common choice.[11]
Propylene Glycol32.0Less volatile, good for formulations.[11]
Polyethylene Glycol 400 (PEG400)12.5Non-volatile, viscous, excellent for stock solutions.
N,N-Dimethylformamide (DMF)36.7High boiling point, powerful polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)46.7Excellent solvent, but can interfere with some assays.
Protocol C: Solid Dispersion via Solvent Evaporation Method

This technique enhances solubility by converting a crystalline drug into a more soluble amorphous form dispersed within a hydrophilic carrier.[15][26]

A Step 1: Co-dissolution B Dissolve quinolone intermediate and hydrophilic carrier (e.g., PVP, PEG) in a common volatile solvent (e.g., Methanol, Acetone) A->B C Step 2: Solvent Evaporation B->C D Remove solvent rapidly under reduced pressure using a rotary evaporator C->D E Step 3: Solid Processing D->E F Scrape the resulting solid film. Grind into a fine powder using a mortar and pestle. E->F G Result: Amorphous solid dispersion with enhanced solubility F->G

Caption: Workflow for preparing a solid dispersion.

  • Component Selection: Choose a hydrophilic carrier. Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are common choices.[27] A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Dissolution: Dissolve both the quinolone intermediate and the chosen carrier in a suitable common volatile solvent (e.g., methanol or dichloromethane). Ensure a clear solution is formed.[26]

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The goal is rapid solvent removal to prevent the drug from crystallizing out of the solution.[15]

  • Final Processing: The resulting solid film is scraped, collected, and may be further dried under vacuum. This solid dispersion can then be used directly, exhibiting faster dissolution and higher apparent solubility.[27]

Protocol D: Quantitative Solubility Assessment via Nephelometry

For accurate solubility measurement, especially in a high-throughput manner, nephelometry is a superior alternative to the traditional shake-flask method.[28][29]

  • Principle: Nephelometry measures the amount of light scattered by undissolved particles in a solution. A clear solution (fully dissolved compound) will have very low light scatter, while a suspension will have high scatter.[28][29]

  • Procedure:

    • Prepare a high-concentration stock solution of your compound in a good solvent (e.g., 100 mM in DMSO).

    • In a microplate, perform a serial dilution of this stock solution into your aqueous buffer of interest.

    • Allow the plate to equilibrate for a set period (e.g., 2 hours).

    • Read the plate on a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).

  • Data Analysis: Plot the light scattering units (nephelometric units) against the compound concentration. The point at which the scattering signal begins to sharply increase above the baseline indicates the kinetic solubility limit of your compound in that medium.[29]

References

  • Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed. (n.d.). PubMed. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Paudwal, G. S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1123-1146. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Patel, B. B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522-527. [Link]

  • Zwitterions and pH-dependent solubility. (1996). American Journal of Health-System Pharmacy, 53(16), 1988-1989. [Link]

  • Insight into Prodrugs of Quinolones and Fluoroquinolones | Request PDF. (n.d.). ResearchGate. [Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018). Future Medicinal Chemistry, 10(11), 1337-1361. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B, 13(6), 2325-2351. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Molecules, 28(11), 4386. [Link]

  • Influence of metal cations on the solubility of fluoroquinolones. (2007). International Journal of Pharmaceutics, 345(1-2), 88-93. [Link]

  • Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. (2023). International Journal of Pharmaceutical Sciences and Research, 14(11), 5482-5491. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
  • Aqueous solubilities of some variously substituted quinolone antimicrobials. (1990). Journal of Pharmaceutical Sciences, 79(8), 735-739. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B, 13(6), 2325-2351. [Link]

  • Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. (2009). International Journal of Pharmaceutics, 371(1-2), 106-113. [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. (2015). Journal of Medicinal Chemistry, 58(10), 4113-4119. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (n.d.). Semantic Scholar. [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2022). Journal of Chemical & Engineering Data, 67(10), 2885-2896. [Link]

  • The pH/solubility profile of norfloxacin. (1993). International Journal of Pharmaceutics, 92(1-3), 175-179. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2024). Antibiotics, 13(2), 163. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In Toxicity and Drug Testing. IntechOpen. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • (A) and (B) pH-solubility profiles of (--) I and (--) II at 37 • C compared to (--) norfloxacin and (--) ciprofloxacin (at 40 • C taken fromYu et al., 1994). (C) pH-log solubility profiles of I and II. (n.d.). ResearchGate. [Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5... (n.d.). ResearchGate. [Link]

  • Guide to 4 Natural Solubilisers for Cosmetic Formulating. (2024). Formula Botanica. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • We have tested 11 natural solubilizers: here are the best 3. (2024). Skinchakra Science. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • Natural Solubilizers. (2024). Joan Morais Cosmetics School. [Link]

  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (2009). Indian Journal of Pharmaceutical Sciences, 71(1), 79-82. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8565-8588. [Link]

  • List of Common Quinolones + Uses, Types & Side Effects. (2024). Drugs.com. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Quinolones: from antibiotics to autoinducers. (2009). FEMS Microbiology Reviews, 33(4), 743-774. [Link]

  • Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. (2014). Journal of the Serbian Chemical Society, 79(10), 1205-1215. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Journal of Pharmaceutical Sciences & Research, 9(7), 1047-1052. [Link]

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Technical Support Center: Microwave-Assisted Synthesis of 6-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the microwave-assisted synthesis of "6-Fluoroquinoline-3-carboxylic acid".

Welcome to the technical support guide for optimizing the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance reaction efficiency and yield by leveraging microwave-assisted organic synthesis (MAOS). We will delve into the common challenges encountered during the Gould-Jacobs reaction pathway and provide expert-driven, actionable solutions.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via the Gould-Jacobs reaction, a robust method for constructing the quinoline core.[1] The process involves three primary stages:

  • Condensation: 4-Fluoroaniline is condensed with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the ethyl ester of the quinoline core, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The ethyl ester is saponified to yield the final product, this compound.

Microwave irradiation is a powerful tool for accelerating the thermally demanding cyclization step, drastically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.[2][3][4]

SynthesisWorkflow Start 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate Diethyl (4-fluoroanilino)methylenemalonate (Enamine Intermediate) Start->Intermediate Step 1: Condensation (Microwave, Neat) Ester Ethyl 6-fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Ester Step 2: Thermal Cyclization (High Temp. Microwave) FinalProduct This compound Ester->FinalProduct Step 3: Hydrolysis (NaOH, then H+)

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction in this synthesis?

The reaction begins with a nucleophilic attack by the nitrogen of 4-fluoroaniline on the electron-deficient alkene of DEEMM, followed by the elimination of ethanol to form the key enamine intermediate.[1] The critical, energy-intensive step is the subsequent thermal 6-electron electrocyclization, which forms the quinoline ring. This step requires high temperatures (typically >250°C) to proceed efficiently, making it ideal for microwave heating.[5] The final product exists in equilibrium between its 4-hydroxyquinoline and 4-quinolone tautomeric forms.

Q2: My overall yield is consistently low. What are the most common bottlenecks?

Low yields in this multi-step synthesis can typically be attributed to one of three areas:

  • Incomplete Cyclization: This is the most frequent issue. The reaction fails to reach or maintain the high temperature required for the intramolecular cyclization, leaving unreacted intermediate.[5]

  • Product Degradation: Exceeding the optimal temperature or extending the heating time during cyclization can lead to charring and the formation of insoluble tars, which complicates purification and reduces yield.[5][6]

  • Inefficient Hydrolysis: The final saponification step may not go to completion, leaving unhydrolyzed ester and reducing the final yield of the desired carboxylic acid.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an indispensable tool. Use a mobile phase like ethyl acetate/hexane to track the disappearance of the starting aniline and the formation of the intermediate and the cyclized ester product. The ester is typically more polar than the intermediate. For more precise analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity of the species present at each stage.[6]

Troubleshooting Guide: A Step-by-Step Analysis

Problem Area 1: Condensation (Aniline + DEEMM → Intermediate)

Q: The initial condensation reaction appears sluggish or incomplete, even with microwave heating. What should I check?

A: While this step is generally fast, issues can arise.

  • Cause 1: Reactant Quality: The purity of 4-fluoroaniline and DEEMM is critical. Impurities can interfere with the reaction. Ensure you are using high-purity reagents.

  • Solution 1: Verify Purity: Use freshly opened or properly stored reagents. If the aniline has darkened, consider purification by distillation.

  • Cause 2: Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

  • Solution 2: Use a Slight Excess of DEEMM: While a 1:1 ratio is theoretically sufficient, using a slight excess of DEEMM (e.g., 1.1 equivalents) can help drive the condensation to completion. However, a large excess can complicate purification. A 3:1 ratio of DEEMM to aniline has also been reported in some microwave protocols to ensure the aniline is fully consumed.[5]

  • Cause 3: Inefficient Heating: In a solvent-free reaction, inefficient stirring can lead to localized cold spots.

  • Solution 3: Ensure Proper Stirring: Use a properly sized magnetic stir bar in the microwave vial to ensure homogenous heating of the reaction mixture.

Problem Area 2: Thermal Cyclization (Intermediate → Ethyl Ester)

Q: TLC/LC-MS analysis shows a large amount of the enamine intermediate but very little of the desired cyclized product. How do I force the cyclization to completion?

A: This is the core challenge of the Gould-Jacobs reaction and where microwave optimization is paramount.

  • Cause: Insufficient Thermal Energy: The intramolecular cyclization has a high activation energy and requires temperatures typically in the range of 250-300°C.[5] Conventional heating methods often use high-boiling solvents like diphenyl ether (b.p. 259°C) to achieve this.[7]

  • Solution: Optimize Microwave Parameters:

    • Increase Temperature: Using a dedicated microwave reactor, set the target temperature to at least 250°C. Some protocols have found success at temperatures as high as 300°C for very short reaction times.[5]

    • Verify Temperature Measurement: Ensure the microwave's temperature sensor (usually an external IR sensor) is correctly calibrated and focused on the reaction mixture, not the vessel wall above the liquid level.

    • Perform a Time-Temperature Study: To find the optimal conditions, systematically vary the temperature and time. A thorough examination is necessary to maximize yield while minimizing degradation.[5]

Caption: Decision workflow for troubleshooting the critical cyclization step.

Q: My reaction mixture turns black, and I'm getting a low yield of an impure, tarry product. What is causing this degradation?

A: This indicates that the reaction conditions are too harsh.

  • Cause: Excessive Heating: While high temperatures are necessary, prolonged exposure or exceeding the thermal stability limit of the product causes decomposition and polymerization.[5]

  • Solution: Fine-Tune Reaction Time and Temperature:

    • Reduce Reaction Time: At 300°C, the optimal reaction time might be only 5 minutes. Increasing the time to 10 minutes at this temperature could actually decrease the isolated yield due to degradation.[5]

    • Lower the Temperature: A slightly lower temperature (e.g., 250°C) for a longer duration (e.g., 15-20 minutes) may provide a better yield with fewer degradation byproducts.

    • Use Intermittent Heating: Some microwave reactors allow for programming cycles of heating and cooling (e.g., 1 minute on, 1 minute off). This can help maintain a high average temperature while preventing thermal runaway.[6]

Problem Area 3: Hydrolysis (Ester → Carboxylic Acid)

Q: The final hydrolysis step is not going to completion, leaving significant amounts of the starting ester. How can I improve this conversion?

A: Saponification requires careful control of stoichiometry and conditions.

  • Cause 1: Insufficient Base: The hydrolysis requires at least one equivalent of a strong base (like NaOH or KOH) to react with the ester and another to deprotonate the resulting carboxylic acid.

  • Solution 1: Use Excess Base: Employ at least 2.5-3.0 equivalents of NaOH to ensure the reaction equilibrium is driven strongly towards the carboxylate salt.

  • Cause 2: Poor Solubility: The quinolone ester may have poor solubility in aqueous base, leading to a slow, heterogeneous reaction.

  • Solution 2: Add a Co-solvent: Performing the hydrolysis in a mixture of water and a water-miscible organic solvent like ethanol or dioxane can improve solubility and accelerate the reaction.

  • Cause 3: Incomplete Precipitation: The final product is isolated by acidifying the reaction mixture to precipitate the carboxylic acid. If the pH is not sufficiently acidic, the product will remain in solution as the carboxylate salt.

  • Solution 3: Ensure Proper Acidification: After the hydrolysis is complete, cool the mixture in an ice bath and carefully acidify with a strong acid (e.g., HCl) until the pH is ~2-3. Check the pH with indicator paper to ensure complete precipitation of the product.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-fluoroaniline (e.g., 5 mmol, 0.55 g).

  • Reagent Addition: Add diethyl ethoxymethylenemalonate (DEEMM) (e.g., 15 mmol, 3.24 g, 3 eq.). The reaction is typically performed neat (solvent-free).[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring, ramping to a target temperature of 250°C and holding for 15 minutes . Note: These are starting parameters; optimization may be required as described in the troubleshooting section.

  • Work-up: After the reaction, cool the vial to room temperature. The product often precipitates. Add a small amount of cold acetonitrile or diethyl ether and stir to create a slurry.[5][7]

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with a small volume of cold solvent to remove any unreacted DEEMM.

  • Drying: Dry the isolated solid under vacuum to obtain ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. The purity can be checked by NMR and LC-MS.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: To a round-bottom flask containing the ethyl ester from the previous step (e.g., 4 mmol, ~0.94 g), add ethanol (20 mL) and a 10% aqueous solution of sodium hydroxide (10 mL, ~25 mmol).

  • Heating: Heat the mixture to reflux (approx. 80-90°C) with stirring for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is approximately 2. A thick precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts.

  • Drying: Dry the product in a vacuum oven to yield this compound.

Data Summary: Conventional vs. Microwave Synthesis

The primary advantages of microwave-assisted synthesis are dramatically reduced reaction times and often improved yields.

ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction Step CyclizationCyclization
Solvent Diphenyl Ether or Dowtherm ASolvent-Free (Neat)[7],[5]
Temperature ~250-260 °C (Reflux)250 - 300 °C[7],[5]
Time 15 minutes - 2 hours5 - 15 minutes[2][7]
Typical Yield ~69%70 - 85% (Optimized)[7],[5]
Key Advantage Established methodRapid optimization, reduced waste, higher throughput[3][4]

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave - Biotage. [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - Asian Journal of Chemistry. [Link]

  • Synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate - PrepChem.com. [Link]

  • Microwave-Assisted Synthesis in Drug Development - EPCP. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents - ResearchGate. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - NIH. [Link]

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities - JMPAS. [Link]

  • Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. [Link]

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Validation & Comparative

A Comparative Guide for Senior Application Scientists: 6-Fluoroquinoline-3-carboxylic acid vs. 6-Chloroquinoline-3-carboxylic acid in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Critical Building Blocks in Medicinal Chemistry

The quinoline-3-carboxylic acid scaffold is a cornerstone in modern drug discovery, most famously forming the pharmacophoric heart of the potent fluoroquinolone class of antibiotics.[1][2] Within this structural family, subtle modifications can dramatically alter a molecule's synthetic accessibility, physicochemical properties, and ultimate biological performance. This guide provides a comparative analysis of two closely related, yet functionally distinct, building blocks: 6-Fluoroquinoline-3-carboxylic acid and 6-Chloroquinoline-3-carboxylic acid .

For researchers and drug development professionals, the choice between a fluorine or chlorine substituent at the 6-position is not arbitrary. It is a strategic decision that impacts everything from reaction kinetics to metabolic stability and target engagement. Here, we dissect these differences, providing the experimental context and data necessary to make informed decisions in the synthesis of next-generation therapeutics.

Physicochemical Properties: A Tale of Two Halogens

The fundamental differences between fluorine and chlorine dictate the physical behavior of the parent quinoline scaffolds. Fluorine is the most electronegative element, small and poorly polarizable, whereas chlorine is larger, less electronegative, but significantly more polarizable.[3] These atomic characteristics translate into distinct molecular properties that profoundly influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyThis compound6-Chloroquinoline-3-carboxylic acidSignificance in Drug Design
Molecular Formula C₁₀H₆FNO₂[4]C₁₀H₆ClNO₂[5]Base molecular identity.
Molecular Weight 191.16 g/mol [4]207.61 g/mol [5][6]Affects diffusion rates and overall molecular size.
Melting Point ~248-249 °C (decomposes)[7]~228 °C[8]Influences formulation, solubility, and solid-state stability.
pKa (Acidity) Lower (more acidic)Higher (less acidic)The high electronegativity of fluorine enhances the acidity of the carboxylic acid group compared to chlorine. This impacts solubility at physiological pH and potential interactions with biological targets.
Lipophilicity (logP) LowerHigherChlorine contributes more to lipophilicity than fluorine. Higher logP can improve membrane permeability but may also increase metabolic liability and off-target binding.
van der Waals Radius F: 1.47 Å[3]Cl: 1.74 Å[3]Fluorine is a closer steric mimic of hydrogen (1.20 Å), allowing it to fit into sterically constrained binding pockets. The larger chlorine atom may provide beneficial van der Waals contacts or cause steric clashes.[3]
Polarizability Low (αD = 3.74 ± 0.08)[3][9]High (αD = 14.6 ± 0.1)[3][9]Chlorine's higher polarizability can lead to stronger induced dipole and van der Waals interactions, potentially increasing binding affinity.[3][9]

Synthesis and Reactivity: The Gould-Jacobs Approach

Both halogenated quinoline-3-carboxylic acids are readily accessible through the versatile Gould-Jacobs reaction .[10][11][12] This classical method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[11][13] The reaction is robust and proceeds in a well-established multi-step mechanism.

The selection of the starting material—either 4-fluoroaniline or 4-chloroaniline—is the primary determinant for producing the desired 6-fluoro or 6-chloro quinoline core.

Generalized Gould-Jacobs Reaction Workflow

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Acidification Aniline 4-Haloaniline (Fluoro or Chloro) Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 100-130°C (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 Ethyl 6-Halo-4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 >250°C (High-boiling solvent) -EtOH Intermediate3 Sodium 6-Halo-4-hydroxyquinoline- 3-carboxylate Salt Intermediate2->Intermediate3 NaOH(aq) Reflux FinalProduct 6-Halo-4-hydroxyquinoline- 3-carboxylic Acid Intermediate3->FinalProduct HCl(aq) Reactant 6-Halo-7-chloro-quinoline -3-carboxylic acid Product 7-Substituted-6-Halo- quinoline-3-carboxylic acid Reactant->Product Base, Solvent (e.g., DMSO) Heat Nucleophile Nucleophile (Nu-H) (e.g., Piperazine) Nucleophile->Product

Caption: Typical Nucleophilic Aromatic Substitution (SNAr) at C7.

Impact on Drug Performance: A Strategic Comparison

The decision to use fluorine versus chlorine extends far beyond the synthesis lab, with profound consequences for the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Pharmacokinetics: The Metabolic Stability Advantage of Fluorine

One of the most compelling reasons for using fluorine in drug design is to enhance metabolic stability. [14][15]

  • C-F Bond Strength : The carbon-fluorine bond (bond energy ~116 kcal/mol) is significantly stronger than both the carbon-hydrogen bond (~99 kcal/mol) and the carbon-chlorine bond (~81 kcal/mol). [14]This inherent strength makes the C-F bond highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. [14]Placing a fluorine atom at a known site of metabolic attack can effectively block this pathway, prolonging the drug's half-life and improving its bioavailability. [15]* C-Cl Bond Metabolism : While more stable than a C-H bond, the C-Cl bond can be a site for metabolic attack, including oxidative dehalogenation. This can lead to faster clearance and the formation of potentially reactive metabolites.

  • Overall Stability : Studies comparing matched pairs of fluorinated and chlorinated compounds have shown that chlorinated compounds can sometimes exhibit slightly higher metabolic stability in certain assays, but the strategy of using fluorine to block a specific, known metabolic site remains a more reliable and widely used approach. [9]

Pharmacodynamics: Target Engagement and Potency

The choice of halogen directly influences how a drug binds to its biological target.

  • Steric Fit : As a close bioisostere of hydrogen, fluorine can often be substituted into a binding site with minimal steric penalty. [3]This was a critical factor in the development of fluoroquinolone antibiotics, where the 6-fluoro substituent is essential for high-potency inhibition of bacterial DNA gyrase. [1]The larger chlorine atom might be too bulky for the same pocket.

  • Binding Interactions : The highly polarized C-F bond is a poor hydrogen bond acceptor but can engage in favorable dipole-dipole or orthogonal multipolar interactions. In contrast, chlorine's larger size and greater polarizability allow it to form more significant and favorable van der Waals and halogen-bonding interactions, which in some cases can lead to slightly higher binding affinity if the active site can accommodate its size. [3][9] The overwhelming success of the fluoroquinolone class, where the 6-fluoro atom confers activity 5-100 times greater than other substituents, stands as a powerful testament to the strategic advantage of fluorine in this specific scaffold for antibacterial activity. [1]

Experimental Protocols

Protocol: General Synthesis of 6-Halogenated-4-hydroxyquinoline-3-carboxylic acid via Gould-Jacobs Reaction

This protocol describes a classical thermal method for the synthesis of the quinoline core, adaptable for either 4-fluoroaniline or 4-chloroaniline.

Step 1: Condensation to form Anilidomethylenemalonate Intermediate

  • In a round-bottom flask equipped with a condenser and a distillation head, combine the starting aniline (4-fluoroaniline or 4-chloroaniline, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). [11]2. Heat the reaction mixture to 120-130 °C for 1-2 hours. Ethanol will begin to distill off as the condensation proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Apply a vacuum to the flask while maintaining the temperature to remove the final traces of ethanol, yielding the crude anilidomethylenemalonate intermediate as an oil or low-melting solid.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to 250-260 °C. The cyclization is typically complete within 15-30 minutes at this temperature.

  • Allow the reaction mixture to cool to below 100 °C. The cyclized product, ethyl 6-halo-4-hydroxyquinoline-3-carboxylate, will often precipitate.

  • Add a non-polar solvent like hexane to the cooled mixture to fully precipitate the product. [11]5. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

Step 3: Saponification and Acidification

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH). [11]2. Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid (HCl). A precipitate of the final product, 6-halo-4-hydroxyquinoline-3-carboxylic acid, will form. [11]5. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Conclusion and Strategic Outlook

The choice between this compound and 6-chloroquinoline-3-carboxylic acid is a nuanced decision that hinges on the specific goals of the drug discovery program.

  • Choose this compound when:

    • The primary goal is to enhance metabolic stability by blocking a known site of CYP-mediated oxidation.

    • The target's binding pocket is sterically constrained , requiring a small hydrogen-mimic.

    • The synthetic strategy relies on activating the C7 position for subsequent high-yield SNAr reactions.

    • The objective is to leverage the well-established potency benefits seen in the fluoroquinolone antibiotic class.

  • Choose 6-Chloroquinoline-3-carboxylic acid when:

    • The synthetic goal is to explore the impact of a larger, more polarizable halogen .

    • The binding pocket has space to accommodate the larger atom, potentially enabling beneficial van der Waals or halogen-bonding interactions .

    • A higher lipophilicity is desired to modulate membrane permeability or other physicochemical properties.

    • A different metabolic profile is sought, or when C-F bond introduction proves synthetically challenging in a complex molecule.

Ultimately, while both building blocks are invaluable, the proven track record of fluorine in improving pharmacokinetic profiles and conferring exceptional potency, particularly in the anti-infective space, often makes This compound the preferred starting point for lead optimization campaigns.

References

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The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinoline Carboxylic Acids in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen atoms onto this scaffold has proven to be a powerful tool for modulating physicochemical properties and enhancing biological activity, particularly in the realm of anticancer drug development. This guide provides an in-depth, objective comparison of halogenated quinoline carboxylic acids, drawing upon experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their efficacy.

The Crucial Role of Halogenation in Modulating Anticancer Activity

Halogenation of the quinoline ring can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. The nature of the halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the quinoline nucleus dictates its influence on the overall anticancer activity.

General Principles of Halogen Substitution

The introduction of a halogen atom, an electron-withdrawing group, is often necessary for initiating and enhancing the anticancer potential of quinoline carboxylic acids[1]. The effect of the halogen is not merely a function of its electronegativity but also its size, polarizability, and ability to form halogen bonds, which are non-covalent interactions that can influence drug-receptor binding[2][3].

The Influence of Halogen Identity and Position

While a complete head-to-head comparison of all four halogens at a single position is not extensively documented in a single study, a synthesis of available data allows for the following observations:

  • Position 6: Substitution at the 6-position of the quinoline ring with a halogen has been a common strategy in the design of anticancer agents. For instance, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid has demonstrated a significant reduction in the cellular growth of MCF-7 breast cancer cells[4].

  • Position 7: The 7-position is another critical site for halogenation. A variety of 7-chloroquinoline derivatives have shown potent anticancer activity against a range of cancer cell lines, including liver, lung, and breast cancer[5].

  • Position 8: Halogenation at the 8-position has also been explored. For example, 8-bromo analogs have shown higher antimicrobial activity compared to their 8-chloro counterparts, an effect attributed to enhanced membrane penetration[6]. While this is in the context of antimicrobial activity, it highlights the significant impact of halogen choice at this position.

  • Positions 5 and 7: Dihalogenation at the 5 and 7 positions has been shown to yield compounds with high anti-proliferative activity. Tin(IV) complexes of 5,7-dichloro-, 5,7-dibromo-, and 5-chloro-7-iodo-8-hydroxyquinoline have exhibited IC50 values in the nanomolar to low micromolar range against various cancer cell lines[7].

Comparative Analysis of Anticancer Activity: A Data-Driven Overview

To provide a clearer understanding of the impact of halogenation, the following table summarizes available IC50 data for various halogenated quinoline carboxylic acid derivatives against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound/DerivativeHalogen & PositionCancer Cell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid6-ChloroMCF-7 (Breast)Displayed 82.9% growth reduction at 100 µM[4]
7-Chloro-4-anilinoquinoline derivative (5g)7-ChloroHepG2 (Liver)2.09[5]
7-Chloro-4-anilinoquinoline derivative (5g)7-ChloroMCF-7 (Breast)4.63[5]
5,7-dichloro-8-hydroxylquinoline Tin(IV) complex5,7-DichloroBEL7404 (Liver)0.02 - 5.11[7]
5,7-dibromo-8-hydroxylquinoline Tin(IV) complex5,7-DibromoSKOV-3 (Ovarian)0.02 - 5.11[7]
5-chloro-7-iodo-8-hydroxylquinoline Tin(IV) complex5-Chloro, 7-IodoNCI-H460 (Lung)0.02 - 5.11[7]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid8-FluoroMCF-7 (Breast)168.78[8][9]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of halogenated quinoline-4-carboxylic acids is most commonly achieved through the Pfitzinger reaction . This versatile reaction allows for the condensation of a halogenated isatin with a carbonyl compound to yield the desired quinoline scaffold[10][11][12].

General Protocol for Pfitzinger Synthesis of Halogenated Quinoline-4-Carboxylic Acids

Pfitzinger_Synthesis cluster_workup Workup Halogenated_Isatin Halogenated Isatin Reaction Reaction Halogenated_Isatin->Reaction Carbonyl_Compound Carbonyl Compound (with α-methylene) Carbonyl_Compound->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Acidification Acidification Filtration Filtration & Purification Acidification->Filtration 2. Crude Product Product Halogenated Quinoline-4-Carboxylic Acid Filtration->Product 3. Purified Product Reaction->Acidification 1. Reaction Mixture

Caption: Generalized workflow for the Pfitzinger synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the halogenated isatin and the carbonyl compound in ethanol.

  • Addition of Base: Add a solution of potassium hydroxide in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the quinoline-4-carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol[13].

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines[1][14][15].

MTT_Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Halogenated Quinoline Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC50 value[1][14][15].

Mechanism of Action: How Halogenation Influences Target Interaction

Halogenated quinoline carboxylic acids exert their anticancer effects through various mechanisms, with the inhibition of topoisomerases being a prominent one[16][17][18]. These enzymes are crucial for DNA replication and repair, and their inhibition leads to cell death.

Mechanism_of_Action Compound Halogenated Quinoline Carboxylic Acid Cleavable_Complex Topoisomerase-DNA Cleavable Complex Compound->Cleavable_Complex Stabilizes Topoisomerase Topoisomerase Enzyme Topoisomerase->Cleavable_Complex Binds to DNA DNA DNA->Cleavable_Complex Cleaved by Collision Collision Cleavable_Complex->Collision Replication_Fork Advancing Replication Fork Replication_Fork->Collision DNA_Damage DNA Double-Strand Breaks Collision->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action as a topoisomerase inhibitor.

The halogen atom can play a direct role in the interaction with the topoisomerase-DNA complex. The electron-withdrawing nature of the halogen can influence the electronic distribution of the quinoline ring system, affecting its ability to intercalate into the DNA or bind to the enzyme. Furthermore, larger halogens like bromine and iodine can form halogen bonds with acceptor atoms in the enzyme's active site, providing an additional anchoring point and potentially increasing the inhibitor's potency[2][3].

Some halogenated quinoline derivatives also act as kinase inhibitors , targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways[5][16]. The halogen substituent can influence the binding affinity and selectivity of the inhibitor for the kinase's ATP-binding pocket.

Conclusion and Future Perspectives

The strategic halogenation of the quinoline carboxylic acid scaffold is a highly effective strategy for the development of potent anticancer agents. The choice of halogen and its position on the quinoline ring are critical determinants of biological activity, influencing factors from target binding to cellular uptake. While this guide provides a comparative overview based on available data, further systematic studies comparing a complete series of halogenated derivatives (F, Cl, Br, I) at each key position are warranted to fully elucidate the nuanced structure-activity relationships. Such studies, coupled with computational modeling and detailed mechanistic investigations, will undoubtedly pave the way for the rational design of next-generation halogenated quinoline carboxylic acids with enhanced efficacy and selectivity for cancer therapy.

References

  • Srivastava, et al. (2017). A novel series of hybrid analogues of monastrol-1,3,5-triazine were designed and developed via one-pot synthesis using Bi(NO3)3 as a catalyst. ResearchGate. [Link]

  • Wikipedia. Pfitzinger reaction. Wikipedia. [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

  • Chen, Y. L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. National Institutes of Health. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

  • ResearchGate. (2024). Halogen-bonding interactions for compound 14 as predicted by flexible... ResearchGate. [Link]

  • Gîrbea, C.-S., et al. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

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  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. [Link]

  • Ullah, F., et al. (2019). Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. National Institutes of Health. [Link]

  • Li, Y., et al. (2012). High antitumor activity of 5,7-dihalo-8-quinolinolato tin(IV) complexes. PubMed. [Link]

  • Janardhanan, N., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Kolarič, A., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. PubMed Central. [Link]

  • ResearchGate. (2025). Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Fluoroquinolone Intermediates: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel antibacterial agents is a journey of precision and strategic molecular design. The fluoroquinolone class of antibiotics stands as a testament to the success of synthetic chemistry in combating infectious diseases. However, the efficacy of the final active pharmaceutical ingredient (API) is not merely a matter of its final structure, but is profoundly influenced by the very building blocks—the intermediates—from which it is assembled.

This guide provides an in-depth comparative analysis of the efficacy of key fluoroquinolone intermediates. We will dissect how the selection of these precursors dictates the potency, spectral activity, and ultimately, the clinical utility of the resulting antibiotic. This analysis is grounded in experimental data and established methodologies, offering a comprehensive resource for the discerning scientist.

The Fluoroquinolone Core: More Than Just a Scaffold

The foundational structure of all fluoroquinolones is the 4-quinolone-3-carboxylic acid moiety. Yet, the therapeutic efficacy of these drugs is critically dependent on the substituents at various positions of this core structure. The choice of intermediates that introduce these substituents is, therefore, a pivotal decision in the drug design process. The key positions influencing efficacy are the N-1, C-6, C-7, and C-8 positions.

A crucial early-stage intermediate in the synthesis of many modern fluoroquinolones is a substituted benzoylacetate. The nature of the substitutions on the phenyl ring of this intermediate directly translates to the substitution pattern on the quinolone core, significantly impacting the drug's interaction with its bacterial targets: DNA gyrase and topoisomerase IV.

Comparative Analysis of Key Intermediates and Their Impact on Efficacy

To illustrate the profound impact of intermediate selection, we will compare the synthetic pathways and resulting efficacy of three prominent fluoroquinolones: Ciprofloxacin, Moxifloxacin, and Delafloxacin.

Synthesis Pathways: A Tale of Three Intermediates

The synthesis of these fluoroquinolones, while following a general pattern of quinolone ring formation followed by nucleophilic substitution at C-7, begins with distinct intermediates that set the stage for their unique activity profiles.

Diagram: Comparative Synthesis Pathways of Fluoroquinolones

G cluster_cipro Ciprofloxacin Synthesis cluster_moxi Moxifloxacin Synthesis cluster_dela Delafloxacin Synthesis cipro_start 2,4-dichloro-5-fluorobenzoyl chloride cipro_int1 Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate cipro_start->cipro_int1 Diethyl malonate, Mg(OEt)₂ cipro_core 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid cipro_int1->cipro_core Triethyl orthoformate, Cyclopropylamine, Cyclization cipro_final Ciprofloxacin cipro_core->cipro_final Piperazine moxi_start 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester moxi_core Moxifloxacin Core (as above) moxi_start->moxi_core Hydrolysis moxi_final Moxifloxacin moxi_core->moxi_final (S,S)-2,8-diazabicyclo[4.3.0]nonane dela_start 3-chloro-2,4,5-trifluorobenzoic acid dela_int1 Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(dimethylamino)acrylate dela_start->dela_int1 SOCl₂, N,N-dimethylamino ethyl acrylate dela_core 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid dela_int1->dela_core 3,5-difluoro-2,6-diaminopyridine, Cyclization dela_final Delafloxacin dela_core->dela_final 3-hydroxyazetidine hydrochloride

Caption: Simplified synthetic pathways for Ciprofloxacin, Moxifloxacin, and Delafloxacin, highlighting key starting intermediates.

The choice of the initial substituted benzoyl derivative is a critical determinant of the final fluoroquinolone's properties. For instance, the trifluoro-substituted aromatic ring in the synthesis of delafloxacin contributes to its enhanced activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]

The C-7 position is another critical determinant of a fluoroquinolone's spectrum of activity. The addition of a piperazinyl group, as seen in ciprofloxacin, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[2] In contrast, a pyrrolidine ring at this position tends to improve activity against Gram-positive bacteria.[3] The bulkier bicyclic amine side chain of moxifloxacin, introduced from the (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate, contributes to its enhanced Gram-positive and anaerobic coverage.[4] Delafloxacin's 3-hydroxyazetidinyl side chain at C-7, in combination with its other structural features, results in a broad spectrum of activity that includes MRSA.[5]

Quantitative Efficacy Comparison: MIC and IC₅₀ Data

The tangible impact of these intermediate choices is best illustrated through a direct comparison of the final compounds' efficacy. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's potency against a specific microorganism, while the 50% inhibitory concentration (IC₅₀) against the target enzymes, DNA gyrase and topoisomerase IV, provides mechanistic insight.

Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
FluoroquinoloneStaphylococcus aureus (MRSA)Pseudomonas aeruginosa
Ciprofloxacin 0.5 - >1280.25 - >128
Moxifloxacin 0.12 - 82 - >32
Delafloxacin 0.002 - 10.25 - >16

Note: MIC values can vary significantly between strains. The data presented are representative ranges from published studies.[1][6][7][8]

As the data indicates, Delafloxacin, synthesized from intermediates that confer potent Gram-positive activity, demonstrates significantly lower MIC values against MRSA compared to Ciprofloxacin and Moxifloxacin.[1][6] Conversely, Ciprofloxacin, with its piperazine moiety derived from its corresponding intermediate, generally exhibits greater potency against Pseudomonas aeruginosa than Moxifloxacin.[7]

Comparative IC₅₀ Data for Target Enzyme Inhibition (µg/mL)
FluoroquinoloneDNA Gyrase (E. coli)Topoisomerase IV (S. aureus)
Ciprofloxacin ~0.1~1.0
Moxifloxacin ~0.1~0.2
Delafloxacin ~0.02~0.01

Note: IC₅₀ values are approximate and can vary based on assay conditions.[9][10]

Delafloxacin's potent, dual-targeting of both DNA gyrase and topoisomerase IV, as evidenced by its low IC₅₀ values, is a direct consequence of its unique chemical structure derived from its specific synthetic intermediates.[10] This balanced dual-targeting is believed to contribute to its broad spectrum of activity and potentially a lower propensity for resistance development.[5]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of such comparative analyses, standardized and validated experimental protocols are paramount. Below are detailed methodologies for two key assays used to determine fluoroquinolone efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of a fluoroquinolone that inhibits the visible growth of a bacterium.

Materials:

  • Fluoroquinolone compounds of interest

  • Bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Fluoroquinolone Stock Solutions: Prepare a stock solution of each fluoroquinolone in a suitable solvent (e.g., water, DMSO) at a concentration of 10 mg/mL.

  • Preparation of Working Solutions: Create a series of twofold dilutions of each fluoroquinolone in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of this inoculum to each well containing the fluoroquinolone dilutions.

  • Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth of the bacterium.

Diagram: MIC Determination Workflow

G start Prepare serial dilutions of fluoroquinolone in 96-well plate add_inoculum Inoculate wells with bacteria start->add_inoculum inoculum Prepare standardized bacterial inoculum inoculum->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read Determine MIC (lowest concentration with no visible growth) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: To measure the ability of a fluoroquinolone to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing ATP and Mg²⁺)

  • Fluoroquinolone compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing gyrase assay buffer, relaxed plasmid DNA, and the desired concentration of the fluoroquinolone inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize it under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.

Conclusion: The Primacy of Intermediates in Fluoroquinolone Efficacy

The comparative analysis of ciprofloxacin, moxifloxacin, and delafloxacin underscores a fundamental principle in medicinal chemistry: the final efficacy of a drug is intricately woven into the fabric of its synthesis, starting with the selection of its core intermediates. The strategic choice of a substituted benzoyl derivative and the C-7 side chain precursor directly dictates the resulting fluoroquinolone's antibacterial spectrum and potency.

For the research scientist and drug development professional, a deep understanding of these structure-activity relationships at the intermediate level is not merely academic—it is the very foundation upon which more effective and resilient antibacterial agents are built. By carefully selecting and designing intermediates, we can rationally engineer the next generation of fluoroquinolones to combat the ever-evolving challenge of bacterial resistance.

References

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28.
  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (1986). Reviews of Infectious Diseases, 8(Suppl 5), S495-505.
  • A Comparative Analysis of Synthesis Methods for Quinolone-Core Antibacterial Agents. (2025). Benchchem.
  • Distribution of MICs for delafloxacin and moxifloxacin against 30 MRSA isolates. (n.d.).
  • Al-Badr, A. A., & El-Subbagh, H. I. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus.
  • Wiles, J. A., Bradbury, B. J., & Pucci, M. J. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(9), 3697–3709.
  • Sader, H. S., et al. (2020). Efficacy of Delafloxacin versus Moxifloxacin against Bacterial Respiratory Pathogens in Adults with Community-Acquired Bacterial Pneumonia (CABP): Microbiology Results from the Delafloxacin Phase 3 CABP Trial. Antimicrobial Agents and Chemotherapy, 64(5), e02387-19.
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  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). Molecules, 27(17), 5438.
  • Corrado, M. L., et al. (1987). Chemical evolution of the fluoroquinolone antimicrobial agents. The American Journal of Medicine, 82(4, Supplement 1), 1-7.
  • Hoshino, K., et al. (1998). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 42(12), 3144–3147.
  • Brown, S. D., & Traczewski, M. M. (2021). Comparison of In Vitro Susceptibility of Delafloxacin with Ciprofloxacin, Moxifloxacin, and Other Comparator Antimicrobials against Isolates of Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy, 65(7), e00345-21.
  • Determination of MIC50 and MIC90 for delafloxacin and ciprofloxacin against CF Pseudomonas aeruginosa. (n.d.).
  • New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. (2013). Molecules, 18(7), 7557–7569.
  • Comparison of In Vitro Susceptibility of Delafloxacin with Ciprofloxacin, Moxifloxacin, and other Comparator Antimicrobials Against Isolates of Nontuberculous Mycobacteria. (2021).
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.
  • The In Vitro Activity of Delafloxacin and Comparator Agents Against Bacterial Pathogens Isolated From Patients With Cancer. (2023). Infectious Diseases in Clinical Practice, 31(2), e1246.
  • New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. (2013). Molecules, 18(7), 7557-69.
  • BAXDELA (delafloxacin) tablets, for oral use BAXDELA (delafloxacin) for injection, for intravenous use. (2017). FDA.
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  • The structure-activity relationship for fluoroquinolone antibiotics. (n.d.).
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A Senior Application Scientist's Guide to the Validation of 6-Fluoroquinoline-3-carboxylic Acid Purity by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of "6-Fluoroquinoline-3-carboxylic acid" purity using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. As a critical intermediate in the synthesis of many fluoroquinolone antibiotics, ensuring the purity of this starting material is paramount to the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in scientific principles and regulatory expectations.

The Critical Role of Purity for this compound

This compound is a key building block in the synthesis of numerous antibacterial agents. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to the formation of undesired side products, reduced efficacy of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic components. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a cornerstone of drug safety and efficacy.

Foundational Principles of HPLC-UV for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1][2] When coupled with a UV detector, it becomes a highly effective tool for assessing the purity of chromophoric compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a mobile phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.

A typical HPLC-UV system for purity analysis consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, a UV detector, and a data acquisition system. The choice of column, mobile phase composition, and detection wavelength are critical parameters that must be optimized to achieve the desired separation and sensitivity.

A Step-by-Step Protocol for HPLC-UV Purity Validation

The following protocol is a recommended starting point for the validation of an HPLC-UV method for this compound, based on established methods for similar fluoroquinolone derivatives.[3][4][5] It is imperative that this method be fully validated in your laboratory according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Instrumentation and Chromatographic Conditions
  • HPLC System: A well-maintained HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of quinolone derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the elution of both polar and non-polar impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is crucial for reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength of approximately 280 nm is a suitable starting point. A PDA detector is highly recommended to assess peak purity and to detect any co-eluting impurities.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound of known purity in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: Accurately weigh and dissolve the test sample of this compound in the diluent to obtain a concentration similar to the working standard.

  • Spiked Sample Solutions: For accuracy and specificity studies, prepare spiked samples by adding known amounts of potential impurities to the sample solution.

Method Validation Parameters

The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by showing that there is no interference from these components at the retention time of the analyte peak. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are essential to generate potential degradation products and demonstrate the stability-indicating nature of the method.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard over the desired range. The linearity is expressed by the correlation coefficient (r²) of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix or by comparing the results to a reference method.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Interpretation and Purity Calculation

The purity of the this compound sample is typically calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is important to note that this method assumes that all impurities have the same response factor as the main compound at the chosen detection wavelength. If this is not the case, a relative response factor for each impurity should be determined using a reference standard of that impurity.

Visualizing the Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the experimental workflow and the logical relationships in the data analysis.

HPLC-UV Purity Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_data Data Analysis & Reporting Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Method_Validation Method Validation Experiments Sample_Prep->Method_Validation Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Data_Acquisition Data Acquisition Specificity->Data_Acquisition Linearity->Data_Acquisition Accuracy->Data_Acquisition Precision->Data_Acquisition LOD_LOQ->Data_Acquisition Robustness->Data_Acquisition Purity_Calculation Purity Calculation Data_Acquisition->Purity_Calculation Validation_Report Validation Report Purity_Calculation->Validation_Report

Caption: Experimental workflow for HPLC-UV purity validation.

Data Analysis Logic Raw_Data Raw Chromatographic Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Peak_Area Peak Areas Peak_Integration->Peak_Area Calibration_Curve Calibration Curve (from Standards) Peak_Area->Calibration_Curve Purity Purity Calculation (% Area Normalization) Peak_Area->Purity Concentration Concentration Determination Calibration_Curve->Concentration Validation_Metrics Validation Metrics (Accuracy, Precision, etc.) Concentration->Validation_Metrics Purity->Validation_Metrics Final_Report Final Validation Report Validation_Metrics->Final_Report

Caption: Logical flow of data analysis in HPLC validation.

Comparative Analysis with Alternative Techniques

While HPLC-UV is a robust and widely used method for purity determination, other analytical techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning and UV absorbanceHigh resolution, good sensitivity, quantitative, widely available.Requires chromophoric compounds, may not be suitable for non-volatile impurities.
Gas Chromatography (GC) Partitioning in a gaseous mobile phaseExcellent for volatile impurities and residual solvents.Not suitable for non-volatile and thermally labile compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC coupled with mass detectionHigh sensitivity and specificity, provides structural information for impurity identification.[6]Higher cost and complexity compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobilityHigh efficiency, small sample volume, can be complementary to HPLC.Lower sensitivity and loading capacity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nucleiProvides detailed structural information, can be used for quantitative analysis without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, higher cost.

For routine quality control of this compound, HPLC-UV offers the best balance of performance, cost, and ease of use. However, for impurity identification and characterization, hyphenated techniques like LC-MS are invaluable.

Conclusion

The validation of an HPLC-UV method for determining the purity of this compound is a critical step in ensuring the quality and safety of fluoroquinolone-based pharmaceuticals. By following a systematic approach to method development and validation as outlined in this guide and adhering to regulatory guidelines, researchers and scientists can be confident in the reliability of their purity assessments. A well-validated HPLC-UV method provides a robust foundation for quality control throughout the drug development lifecycle.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. Available at: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

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  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 6-fluoroquinoline derivatives, offering experimental insights and data for researchers, scientists, and professionals in drug development. By understanding the nuances of their electronic and structural properties through UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can better leverage these versatile scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the 6-Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the C-6 position profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions—often enhancing its pharmacological profile. Almost all modern quinolone antibiotics are fluoroquinolones, typically featuring a fluorine atom at the 6-position.[1] Spectroscopic analysis is indispensable for characterizing these derivatives, providing a window into the electronic structure, conformation, and purity of newly synthesized compounds. This guide delves into the three primary spectroscopic techniques used for this purpose, offering a comparative analysis of how different substituents on the 6-fluoroquinoline core modulate its spectroscopic signature.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions in aromatic systems). For 6-fluoroquinoline derivatives, the position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.

The parent 6-fluoroquinoline molecule exhibits characteristic absorption bands in the UV region. The introduction of electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups typically causes a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. This is due to the delocalization of the lone pair of electrons from the substituent into the quinoline π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) such as a nitro (-NO₂) group tend to cause a hypsochromic (blue) shift or a smaller bathochromic shift, as they lower the energy of the lowest unoccupied molecular orbital (LUMO).

Comparative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption maxima for a selection of 6-fluoroquinoline derivatives, illustrating the impact of various substituents.

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Reference
6-FluoroquinolineNone---[2][3]
6-Fluoro-4-hydroxyquinoline4-OHAqueous (Neutral)230, 3163.5 x 104, 1.6 x 104[4][5]
6-Nitroquinolone Derivative6-NO₂, 7-piperazinyl---[6]
Ciprofloxacin (a complex derivative)VariousAqueous (pH 7.4)277-

Note: Comprehensive, directly comparable data for simple substituted 6-fluoroquinolines is sparse in the literature; data is often presented for more complex fluoroquinolone drugs. The principles of substituent effects remain applicable.

Fluorescence Spectroscopy: Harnessing Light Emission

Fluorescence is the emission of light from a molecule after it has absorbed light. This property is particularly valuable for developing fluorescent probes and imaging agents. The key parameters in fluorescence spectroscopy are the emission wavelength (λem), the Stokes shift (the difference between λmax and λem), and the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process.

The fluorescence of 6-fluoroquinoline derivatives is highly dependent on the molecular structure and environment. Substituents that enhance the rigidity of the structure and increase π-conjugation often lead to higher quantum yields. The presence of heavy atoms or certain EWGs can, however, quench fluorescence by promoting non-radiative decay pathways like intersystem crossing.

Comparative Fluorescence Data
CompoundSubstituent(s)Solventλex (nm)λem (nm)Quantum Yield (ΦF)Reference
6-Fluoro-4-hydroxyquinoline4-OHAqueous (Neutral)3163490.35[4][5]
Levofloxacin (complex derivative)VariousAqueous---[7][8]
Moxifloxacin (complex derivative)VariousAqueous---[7][8]

Insight: The significant fluorescence quantum yield of 6-fluoro-4-hydroxyquinoline highlights its potential as a core structure for developing fluorescent probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. For 6-fluoroquinoline derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts of aromatic protons are influenced by the electronic effects of the fluorine atom and other substituents.

  • ¹³C NMR: Reveals the carbon framework of the molecule. Carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JC-F), which are diagnostic.

  • ¹⁹F NMR: This is a particularly advantageous technique for these compounds. Fluorine-19 has a 100% natural abundance and is a spin-½ nucleus, resulting in high sensitivity and sharp signals. The chemical shift of the ¹⁹F nucleus is extremely sensitive to its electronic environment, making it an excellent probe for tracking chemical transformations and studying molecular interactions.[9][10] The large chemical shift dispersion in ¹⁹F NMR reduces the likelihood of signal overlap, simplifying spectral analysis.[10]

Comparative NMR Data

The table below presents key NMR data for 6-fluoroquinoline and a more complex derivative to illustrate the typical chemical shifts and coupling constants observed.

| Compound | Nucleus | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Solvent | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Fluoroquinoline | ¹³C | 108.7 (d, J=25.6 Hz, C5), 118.8 (d, J=21.4 Hz, C7), 159.9 (d, J=246.2 Hz, C6) | - |[11] | | | ¹⁹F | Reference standards vary, typically reported relative to CFCl₃ | - |[11] | | Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | ¹H | 13.16 (s, 1H, OH), 7.64 (dd, J=10.1, 8.8 Hz, 1H, H-5), 7.37-7.33 (m, 2H, Ar-H), 7.16 (dd, J=10.0, 7.0 Hz, 1H, H-8) | CDCl₃ |[1] | | | ¹³C | 171.04 (C=O), 167.73 (C4-OH), 162.08 (d, ¹JC-F=245.5 Hz, C15), 154.71 (dd, ¹JC-F=257.5, ²JC-F=15.7 Hz, C7), 149.10 (dd, ¹JC-F=250.9, ²JC-F=15.2 Hz, C6) | CDCl₃ |[1] | | | ¹⁹F | -115.23 (C¹⁵F), -127.02 (C⁷F), -137.06 (C⁶F) | CDCl₃ |[1] |

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental technique. The following sections provide standardized protocols for the analysis of 6-fluoroquinoline derivatives.

Protocol 1: UV-Vis Absorption Spectroscopy
  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the 6-fluoroquinoline derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a suitable buffer).

    • Create a series of dilutions from the stock solution. The final concentrations should yield absorbance values between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

    • Use matched quartz cuvettes (1 cm path length) for all measurements.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance spectrum of each sample solution over the desired wavelength range (typically 200-500 nm).

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Protocol 2: Fluorescence Spectroscopy (Quantum Yield Determination)

The relative method, comparing the sample to a known standard, is most common for determining fluorescence quantum yield (ΦF).

  • Instrumentation: A calibrated spectrofluorometer.

  • Materials:

    • 6-fluoroquinoline derivative (test sample).

    • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.55).

    • Spectroscopic grade solvent.

  • Procedure:

    • Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Set the spectrofluorometer to the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, integrating the area under the emission curve.

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear.

  • Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and the standard, respectively.

Protocol 3: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer equipped for ¹H, ¹³C, and ¹⁹F nuclei.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. If not, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • Data Acquisition:

    • Tune and shim the spectrometer for the specific sample and nucleus.

    • For ¹⁹F NMR, define the appropriate spectral width to cover the expected chemical shift range.

    • Acquire the spectra using standard pulse sequences. For quantitative analysis, ensure a sufficient relaxation delay (5 times the longest T₁) is used between scans.

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Visualization of Workflows and Concepts

Diagrams created using Graphviz help to visualize the experimental processes and the relationships between molecular structure and spectroscopic output.

Spectroscopic Characterization Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 6-Fluoroquinoline Derivative dissolution Dissolution in Spectroscopic Grade Solvent synthesis->dissolution dilution Serial Dilutions dissolution->dilution nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) dissolution->nmr uv_vis UV-Vis Spectroscopy (λmax, ε) dilution->uv_vis fluorescence Fluorescence Spectroscopy (λem, ΦF) dilution->fluorescence properties Photophysical Properties uv_vis->properties fluorescence->properties structure Structure Elucidation nmr->structure comparison Structure-Property Relationship structure->comparison properties->comparison

Caption: Workflow for the spectroscopic characterization of 6-fluoroquinoline derivatives.

Structure-Property Relationships

G cluster_substituents Substituent Effects cluster_properties Spectroscopic Properties core 6-Fluoroquinoline Core edg Electron-Donating Group (e.g., -OH, -NH2) ewg Electron-Withdrawing Group (e.g., -NO2) uv_shift UV-Vis Shift (λmax) edg->uv_shift Bathochromic Shift (Red Shift) fluor_qy Fluorescence (Quantum Yield, ΦF) edg->fluor_qy Often Increases ΦF nmr_shift NMR Chemical Shift (δ) edg->nmr_shift Shielding (Upfield Shift) ewg->uv_shift Hypsochromic Shift (Blue Shift) ewg->fluor_qy Often Decreases ΦF (Quenching) ewg->nmr_shift Deshielding (Downfield Shift)

Caption: Influence of substituents on the spectroscopic properties of the 6-fluoroquinoline core.

Conclusion

The spectroscopic characterization of 6-fluoroquinoline derivatives is a cornerstone of their development for pharmaceutical and material science applications. UV-Vis and fluorescence spectroscopy provide essential information on their electronic and photophysical properties, which are critical for applications like fluorescent probes and photosensitizers. Meanwhile, ¹H, ¹³C, and especially ¹⁹F NMR spectroscopy offer unparalleled detail for structural confirmation and purity assessment. By systematically applying these techniques and understanding the structure-property relationships, researchers can accelerate the design and synthesis of novel 6-fluoroquinoline derivatives with tailored functionalities.

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A Comparative Guide to the Biological Activity of 6-Fluoroquinoline-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of antibacterial agents, the 6-fluoroquinoline-3-carboxylic acid scaffold represents a cornerstone of modern antibiotic therapy. However, the true efficacy and specificity of compounds derived from this core structure are profoundly influenced by their isomeric forms. This guide provides an in-depth, objective comparison of the biological activities of key isomers, moving beyond a simple listing of data to explain the causality behind their differential effects. We will focus on the well-documented stereoisomers of ofloxacin—levofloxacin and its dextrorotatory counterpart—as a prime example of how chirality dictates therapeutic potential.

The Decisive Role of Chirality in Fluoroquinolone Efficacy

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a significant breakthrough, dramatically enhancing the antibacterial potency of this class of compounds.[1][2] Further modifications at the N-1, C-7, and C-8 positions have given rise to a multitude of clinically significant fluoroquinolones.[2] Among these, ofloxacin, a racemic mixture, presents a compelling case study in the importance of stereochemistry. Ofloxacin exists as two enantiomers: the S-(-)-isomer, known as levofloxacin, and the R-(+)-isomer.[3] It is the spatial arrangement of the methyl group on the oxazine ring that defines these isomers and, consequently, their biological activity.[4]

The antibacterial prowess of the ofloxacin racemate is almost entirely attributable to levofloxacin.[5] The R-(+)-isomer is largely inactive, exhibiting 8 to 128 times less antibacterial activity than levofloxacin.[6] This stark difference underscores the highly specific nature of the interaction between the fluoroquinolone molecule and its bacterial targets.

Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and bacterial DNA, fluoroquinolones stabilize the DNA strand breaks created by the topoisomerases, thereby blocking the progression of the replication fork and leading to cell death.[7][9]

The differential activity of ofloxacin's enantiomers is rooted in their interaction with this enzyme-DNA complex.[6] The S-(-)-isomer, levofloxacin, binds to the DNA gyrase-DNA complex with approximately 12-fold greater affinity than the R-(+)-isomer.[6] This enhanced binding affinity is the primary determinant of its superior antibacterial potency. Molecular modeling suggests that while both isomers have similar DNA binding affinities, the S-isomer is capable of saturating the binding pocket more effectively.[6]

The interaction is highly specific, involving a water-metal ion bridge that coordinates the fluoroquinolone with key amino acid residues, such as serine and aspartate, within the GyrA and ParC subunits of the topoisomerases.[7][10] The stereochemistry of levofloxacin allows for an optimal fit within this complex, maximizing its inhibitory effect.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_enzymes Target Enzymes FQ Fluoroquinolone (e.g., Levofloxacin) Complex Ternary Complex: Fluoroquinolone-Enzyme-DNA FQ->Complex Binds to ReplicationFork Blocked DNA Replication Fork Complex->ReplicationFork Stabilizes DNA breaks, leading to CellDeath Bacterial Cell Death ReplicationFork->CellDeath Results in DNAGyrase DNA Gyrase DNAGyrase->Complex TopoIV Topoisomerase IV TopoIV->Complex DNA Bacterial DNA DNA->Complex MIC_Workflow A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate Wells with Bacteria and Compounds A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solutions: Dissolve the test compounds (e.g., levofloxacin, ofloxacin) in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agents with the standardized bacterial inoculum. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cytotoxicity Assessment in Mammalian Cells

Evaluating the potential toxicity of a new antimicrobial agent to host cells is a critical step in drug development. The MTT assay is a common colorimetric method to assess cell viability.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., human corneal epithelial cells, bone marrow mesenchymal stem cells) in a 96-well plate and allow them to adhere overnight. [11][12]2. Compound Exposure: Treat the cells with various concentrations of the test compounds (e.g., levofloxacin, ofloxacin) for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration of the compound that causes 50% inhibition of cell viability).

Studies have shown that some fluoroquinolones can exhibit cytotoxicity in a time- and concentration-dependent manner. For instance, levofloxacin has been observed to induce apoptosis in rat bone marrow mesenchymal stem cells. [12]Comparative studies on corneal epithelial cells have suggested that levofloxacin may have a better safety profile than some other fourth-generation fluoroquinolones. [11]

Conclusion and Future Perspectives

The case of ofloxacin and its isomers, levofloxacin and the inactive R-(+)-isomer, provides a clear and compelling demonstration of the critical role of stereochemistry in the biological activity of this compound derivatives. The superior antibacterial potency of levofloxacin is a direct consequence of its specific three-dimensional structure, which allows for a more favorable interaction with the bacterial DNA gyrase and topoisomerase IV enzymes.

For researchers in the field, this underscores the importance of considering isomeric purity during the design, synthesis, and evaluation of new antimicrobial agents. The development of stereoselective synthetic routes is paramount to maximizing therapeutic efficacy and potentially reducing off-target effects. As bacterial resistance to existing fluoroquinolones continues to emerge, a deeper understanding of the structure-activity relationships, including the subtle yet significant impact of isomerism, will be crucial in the quest for the next generation of effective antibacterial therapies.

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  • Stefani, S., Varaldo, P. E., & Schito, G. C. (2002). Comparative in vitro activity of levofloxacin and ciprofloxacin against bacterial isolates from neutropenic patients. Chemotherapy, 48(3), 134–137. [Link]

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From Precursor to Powerhouse: A Comparative Guide to the Antibacterial Spectrum of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antibacterial spectra of foundational quinolone antibiotics and their modern fluoroquinolone derivatives. We will explore the pivotal chemical modifications that transformed a narrow-spectrum precursor into a class of broad-spectrum therapeutic agents. This content is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial discovery.

Introduction: The Genesis of a "Floxacin"

The quinolones are a major class of synthetic broad-spectrum antibacterial agents.[1][2] Their story begins with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[][4] While effective, nalidixic acid, the first-generation quinolone, possessed a limited spectrum of activity, primarily against Gram-negative bacteria, and was largely restricted to treating urinary tract infections.[5][6][7]

The significant breakthrough came with the introduction of a fluorine atom at the C-6 position of the core quinolone structure, giving rise to the "fluoroquinolones".[][8] This single modification dramatically enhanced the potency and expanded the antibacterial spectrum. Subsequent modifications at other positions, particularly N-1 and C-7, have yielded successive generations of fluoroquinolones with progressively broader activity against Gram-positive, atypical, and even anaerobic bacteria.[4][8][9] This guide will dissect the evolution of this antibacterial spectrum, starting from the original precursor, nalidixic acid, and comparing it to its more advanced successors.

Mechanism of Action: A Dual-Target Assault on Bacterial DNA

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to irreversible double-strand breaks and subsequent cell death.[10][12]

A critical aspect of the fluoroquinolone mechanism is the differential targeting of these enzymes in different bacterial types:

  • In Gram-negative bacteria , the primary target is generally DNA gyrase.[][11][13]

  • In Gram-positive bacteria , topoisomerase IV is typically the more sensitive target.[][11][13]

This dual-target mechanism is a key factor in their broad-spectrum activity. Newer generations of fluoroquinolones often exhibit more balanced activity against both enzymes, which may help to reduce the frequency of resistance selection.[12]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_targets Fluoroquinolone Targets DNA Bacterial DNA DNAGyrase DNA Gyrase (Primary in Gram-Negative) DNA->DNAGyrase Enzyme Action (Supercoiling/Decatenation) TopoIV Topoisomerase IV (Primary in Gram-Positive) DNA->TopoIV Enzyme Action (Supercoiling/Decatenation) ReplicationFork Replication Fork Blocked CellDeath Bacterial Cell Death ReplicationFork->CellDeath FQ Fluoroquinolone FQ->DNAGyrase Inhibition FQ->TopoIV Inhibition DNAGyrase->DNA DNA Cleavage & Re-ligation DNAGyrase->ReplicationFork Forms Stable Drug-Enzyme-DNA Complex TopoIV->DNA DNA Cleavage & Re-ligation TopoIV->ReplicationFork Forms Stable Drug-Enzyme-DNA Complex

Figure 1: Mechanism of Fluoroquinolone Action.

Methodology for Determining Antibacterial Spectrum

The primary quantitative measure of a drug's antibacterial spectrum is the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The gold-standard method for determining MIC values is the broth microdilution assay, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution Assay

The choice of this protocol is based on its high reproducibility, scalability, and ability to provide quantitative data, which is essential for comparing the potency of different compounds.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This specific density ensures that the bacterial challenge is consistent across all tests.

  • Serial Dilution of Antibiotics: The fluoroquinolone precursors and derivatives are serially diluted (typically two-fold) in CAMHB across the wells of a 96-well microtiter plate. This creates a gradient of antibiotic concentrations to pinpoint the exact MIC value.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria, no antibiotic) to ensure bacterial viability and a negative control (broth only) to check for sterility.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours. This standard incubation period allows for sufficient bacterial growth in the absence of inhibition.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C 3. Inoculate Wells with Bacteria A->C B 2. Serially Dilute Fluoroquinolones in Microtiter Plate B->C D 4. Incubate Plate (35°C, 18-24h) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F

Figure 2: Workflow for MIC Determination.

Comparative Analysis of Antibacterial Spectra

The evolution from nalidixic acid to modern fluoroquinolones is marked by a dramatic expansion of the antibacterial spectrum. The following table summarizes the typical in vitro activity (MIC₅₀ values, in µg/mL) of representative compounds against key bacterial pathogens. MIC₅₀ represents the concentration required to inhibit 50% of the tested isolates.

Antibiotic (Generation)E. coli (Gram-)P. aeruginosa (Gram-)S. aureus (MSSA, Gram+)S. pneumoniae (Gram+)L. pneumophila (Atypical)
Nalidixic Acid (1st)4[14]Resistant[15]Resistant[14]ResistantResistant
Ciprofloxacin (2nd)≤0.0150.250.251.00.06
Levofloxacin (3rd)≤0.031.0[16]0.51.00.06
Moxifloxacin (4th)0.062.00.12[17]0.250.06

Note: Values are compiled and representative, and may vary between studies. "Resistant" indicates MIC values are generally outside the clinically achievable range.

Analysis of Spectrum Evolution:

  • Nalidixic Acid: As the foundational precursor, its activity is confined to certain Gram-negative Enterobacteriaceae.[6][7][15] It lacks meaningful activity against P. aeruginosa, Gram-positive cocci, and atypical pathogens.[5][15]

  • Ciprofloxacin (Second Generation): The addition of a fluorine atom and a piperazine ring at C-7 dramatically boosts potency against Gram-negative bacteria, including excellent activity against P. aeruginosa.[18][19] Its Gram-positive activity is moderate.

  • Levofloxacin (Third Generation): This agent maintains strong Gram-negative coverage while demonstrating enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[18][19] It is often referred to as a "respiratory fluoroquinolone" for this reason.

  • Moxifloxacin (Fourth Generation): Moxifloxacin further improves upon Gram-positive activity and also gains significant activity against anaerobic bacteria (not shown in table).[18][20] This comes at the cost of slightly reduced potency against P. aeruginosa compared to ciprofloxacin.[19] All fluoroquinolones show excellent activity against atypical pathogens like Legionella, Mycoplasma, and Chlamydia species.[21][22][23]

Structure-Activity Relationship (SAR): The Chemistry Behind the Spectrum

The expansion of the antibacterial spectrum is a direct result of specific chemical modifications to the original quinolone scaffold.[9][24]

  • N-1 Substituent: The addition of a cyclopropyl group at the N-1 position (as seen in ciprofloxacin) significantly enhances potency against Gram-negative bacteria compared to the ethyl group of nalidixic acid.[8]

  • C-6 Fluorine: This is the hallmark modification of all fluoroquinolones. The fluorine atom improves cell penetration and dramatically increases the inhibitory activity against DNA gyrase.[][9]

  • C-7 Substituent: This position is a major determinant of the antibacterial spectrum and potency.

    • A simple piperazine ring (as in ciprofloxacin) confers excellent Gram-negative activity.[4]

    • Larger, more complex substituents, such as the pyrrolidine ring in moxifloxacin, tend to improve activity against Gram-positive bacteria and anaerobes, likely by enhancing interaction with topoisomerase IV.[4]

  • C-8 Position: Adding a halogen (Cl or F) or a methoxy group at this position can further increase activity against Gram-positive and anaerobic bacteria.[25]

These SAR insights demonstrate how rational, targeted modifications of a precursor molecule can systematically broaden and enhance its biological activity, transforming a limited-spectrum agent into a powerful therapeutic class.[26][27]

Conclusion

The journey from nalidixic acid to modern fourth-generation fluoroquinolones is a testament to the power of medicinal chemistry in overcoming therapeutic limitations. By understanding the core mechanism of action and the structure-activity relationships of the quinolone scaffold, scientists have systematically engineered molecules with progressively broader and more potent antibacterial activity. The foundational precursor, while limited in its own right, provided the essential framework for developing a class of antibiotics that remains critically important in treating a wide array of bacterial infections, from urinary tract and respiratory infections to systemic and multi-drug resistant pathogens.[28] Future development in this area will continue to leverage these principles to address the ongoing challenge of antimicrobial resistance.

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A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of 6-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Fluoroquinoline-3-carboxylic acid quantification, a key intermediate in the synthesis of various pharmaceuticals. Grounded in the principles of scientific integrity and regulatory compliance, this document offers practical, field-proven insights into making informed decisions for your analytical needs. The methodologies discussed are benchmarked against the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines to ensure a robust and defensible analytical approach.[1][2][3][4]

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[5] This process ensures the reliability, consistency, and accuracy of the data generated, which is paramount in drug development for regulatory submissions and quality control. The core parameters of method validation, as stipulated by ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[3][4]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for quantifying this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation Execution cluster_Documentation Phase 3: Documentation Define_Purpose Define Analytical Purpose (e.g., QC, stability, bioanalysis) Select_Method Select Appropriate Technique (HPLC, LC-MS, UV-Vis) Method_Development Initial Method Development & Optimization Select_Method->Method_Development leads to Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol defines parameters for Specificity Specificity/ Selectivity Validation_Report Generate Validation Report Specificity->Validation_Report data for Linearity Linearity & Range Linearity->Validation_Report data for Accuracy Accuracy (Recovery) Accuracy->Validation_Report data for Precision Precision (Repeatability & Intermediate) Precision->Validation_Report data for LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Report data for Robustness Robustness Robustness->Validation_Report data for Execute_Protocol Execute Protocol & Collect Data Validation_Protocol->Execute_Protocol Execute_Protocol->Specificity Execute_Protocol->Linearity Execute_Protocol->Accuracy Execute_Protocol->Precision Execute_Protocol->LOD_LOQ Execute_Protocol->Robustness

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small molecules in pharmaceutical analysis.[6] It offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Principle: This method separates this compound from other components in a sample mixture based on its interaction with a stationary phase (e.g., a C18 column) and a mobile phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

Experimental Protocol: HPLC-UV Method Validation
  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 30:70 v/v).[7] The exact ratio should be optimized for ideal peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning a standard solution of this compound across the UV spectrum to find the wavelength of maximum absorbance (λmax), which is typically around 280 nm for fluoroquinolones.[7]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Validation Steps:

    • Specificity: Inject a blank (diluent), a placebo (matrix without the analyte), and a standard solution of this compound. The retention time of the analyte peak should be unique, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.

    • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 1, 5, 10, 20, 50 µg/mL). Inject each concentration in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The RSD should also be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). The system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) should remain within acceptable limits.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex matrices like biological fluids, LC-MS/MS is the gold standard.[6][8]

Principle: Similar to HPLC, LC separates the analyte. However, detection is achieved using a mass spectrometer, which ionizes the analyte and then fragments it. By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM), unparalleled selectivity and sensitivity can be achieved.[8]

Experimental Protocol: LC-MS/MS Method Validation
  • LC-MS/MS Conditions (Starting Point):

    • LC System: Utilize a UHPLC system for faster analysis times.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9] A typical gradient might run from 5% B to 95% B over a few minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for fluoroquinolones.[10]

    • MRM Transitions: Infuse a standard solution of this compound to determine the precursor ion (parent ion) and the most abundant product ions (daughter ions) for quantification and qualification.

  • Validation Steps:

    • The validation parameters are similar to HPLC-UV, but with more stringent acceptance criteria for bioanalytical methods as per FDA guidelines.[1][2]

    • Matrix Effect: This is a critical parameter for LC-MS/MS. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

    • Recovery: The extraction efficiency of the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must be determined.[11]

Logical Relationship of Validation Parameters

Validation Parameters Interrelationship Interrelationship of Core Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures no interference Accuracy Accuracy Linearity->Accuracy defines concentration range for Precision Precision Linearity->Precision defines concentration range for Range Range Linearity->Range establishes Accuracy->Precision assessed at multiple levels Range->Accuracy must be accurate within Range->Precision must be precise within LOD LOD LOQ LOQ LOD->LOQ is lower than LOQ->Linearity is the lower limit of

Caption: The interconnectedness of key analytical method validation parameters.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to chromatography. However, its major limitation is the lack of specificity.

Principle: This method relies on the direct measurement of the absorbance of a solution containing this compound at its λmax.[12]

Experimental Protocol: UV-Vis Spectrophotometry Method Validation
  • Methodology:

    • Solvent: Select a solvent in which the analyte is stable and soluble (e.g., 0.1 M HCl or methanol).[13]

    • Wavelength Selection: Scan a standard solution of the analyte from 200-400 nm to determine the λmax.[13]

    • Validation:

      • Linearity: Prepare a series of concentrations and measure their absorbance. Plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

      • Accuracy and Precision: Similar to the HPLC method, perform recovery studies and replicate measurements.

      • Specificity: This is the main challenge. The method is only suitable for pure samples of this compound. Any impurity that absorbs at the same wavelength will interfere with the quantification.[14]

Performance Comparison

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity (LOQ) ng/mL rangepg/mL to low ng/mL rangeµg/mL range
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.995Typically ≥ 0.999
Precision (%RSD) ≤ 2%≤ 15% (bioanalytical)≤ 2%
Accuracy (% Recovery) 98-102%85-115% (bioanalytical)98-102%
Sample Throughput ModerateHigh (with UHPLC)Very High
Cost ModerateHighLow
Ideal Application Purity and assay of bulk drug and formulationsBioanalysis, impurity profiling, trace analysisQuick assay of pure substance

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control of the bulk drug or simple formulations , where the concentration is high and the matrix is clean, HPLC-UV provides a validated, robust, and cost-effective solution. Its high precision and accuracy make it ideal for release testing.

  • For the analysis of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity quantification , the superior sensitivity and selectivity of LC-MS/MS are indispensable. While the initial investment is higher, the quality of the data for pharmacokinetic and toxicokinetic studies is unparalleled.

  • UV-Vis Spectrophotometry should be reserved for preliminary, non-regulatory, or in-process checks of the pure substance where speed is critical and potential interferences are known to be absent. Its lack of specificity makes it unsuitable for stability studies or the analysis of complex mixtures.

Ultimately, a well-validated analytical method is a non-negotiable component of the drug development lifecycle. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select and validate a method that ensures data integrity and meets regulatory expectations.

References

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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 6-Fluoroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Fluoroquinolone Scaffold

The 6-fluoroquinolone-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful antibacterial agents.[] The strategic placement of the fluorine atom at the C-6 position is known to significantly enhance gyrase inhibition and cell membrane permeability, boosting antimicrobial efficacy.[] However, the therapeutic potential of this scaffold is not limited to infectious diseases. Recent research has demonstrated that modifications, particularly at the C-3 carboxylic acid and C-7 piperazinyl positions, can pivot the biological activity towards potent anticancer effects.[2][3] This dual potential makes the 6-fluoroquinolone scaffold a highly attractive starting point for novel drug discovery programs.

This guide provides a comprehensive framework for the in vitro evaluation of a hypothetical series of novel compounds (FC-101 , FC-102 , and FC-103 ) synthesized from a 6-fluoroquinoline-3-carboxylic acid precursor. We will detail a logical, multi-tiered screening approach to objectively assess both their anticancer and antibacterial activities, comparing their performance against established clinical standards. The methodologies herein are designed to be robust, reproducible, and provide the foundational data necessary for advancing lead candidates.

The In Vitro Evaluation Workflow: A Dual-Pronged Strategy

Given the scaffold's known dual activity, a bifurcated screening cascade is the most efficient approach. This ensures that we thoroughly investigate both potential therapeutic avenues—anticancer and antibacterial—from the outset. The overall workflow is designed to move from broad primary screening to more focused mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Analysis & Lead Selection start Novel Compounds (FC-101, FC-102, FC-103) cytotoxicity MTT Cytotoxicity Assay (MCF-7, A549, HCT116) start->cytotoxicity mic MIC Determination (S. aureus, E. coli) start->mic apoptosis Caspase-3/7 Activation Assay cytotoxicity->apoptosis If Active analysis Comparative Analysis: IC50 & MIC Values mic->analysis topo_inhibition Topoisomerase II Inhibition Assay apoptosis->topo_inhibition If Apoptotic topo_inhibition->analysis lead_selection Lead Candidate Selection analysis->lead_selection

Caption: High-level workflow for the dual-pronged in vitro evaluation of novel compounds.

Anticancer Activity Evaluation

The primary hypothesis for the anticancer activity of quinolone derivatives often involves the inhibition of human topoisomerase II, an enzyme critical for DNA replication and a validated target for many chemotherapeutics.[4] Our evaluation strategy is therefore centered on assessing cytotoxicity, the induction of apoptosis, and direct target engagement.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay [5][8]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the test compounds (FC-101, FC-102, FC-103) and the reference drug, Doxorubicin, in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a buffered SDS solution) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

A key mechanism of effective anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases 3 and 7 are key executioner caspases in this pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7 to release aminoluciferin, generating a quantifiable light signal.[9][10]

Experimental Protocol: Caspase-Glo® 3/7 Assay [9][11]

  • Cell Treatment: Seed and treat cells with the test compounds and a positive control (e.g., Staurosporine) in white-walled 96-well plates as described for the MTT assay.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer and allow it to equilibrate to room temperature.[12]

  • Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation & Measurement: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours. Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.

Mechanistic Target Validation: Topoisomerase II Inhibition Assay

To confirm if the cytotoxic effects are mediated through the hypothesized target, a direct enzymatic assay is crucial. The Topoisomerase II decatenation assay assesses the enzyme's ability to resolve interlinked DNA circles (catenated kinetoplast DNA, kDNA) into individual monomers.[13] Inhibitors will prevent this process, leaving the kDNA in its catenated form, which can be separated from the decatenated product by agarose gel electrophoresis.[13]

Experimental Protocol: Topoisomerase II Decatenation Assay [13][14][15]

  • Reaction Setup: On ice, assemble reaction mixtures in microcentrifuge tubes containing reaction buffer, 200 ng of kDNA substrate, and varying concentrations of the test compounds or a known Topo II inhibitor (e.g., Etoposide).

  • Enzyme Addition: Add 2-4 units of purified human Topoisomerase IIα enzyme to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and Proteinase K.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative). Run the gel at 80-100V until adequate separation is achieved.

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in or near the loading well, while decatenated DNA will migrate into the gel as distinct bands.

  • Analysis: Assess the concentration-dependent inhibition of kDNA decatenation by the test compounds compared to the controls.

G cluster_0 Mechanism of Fluoroquinolone Antibacterial Action DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiling TopoIV Topoisomerase IV DNA->TopoIV Decatenation Replication DNA Replication & Cell Division Gyrase->Replication Death Bacterial Cell Death Gyrase->Death TopoIV->Replication TopoIV->Death Replication->DNA Compound Fluoroquinolone Compound Compound->Gyrase Inhibits Compound->TopoIV Inhibits

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, blocking DNA replication.[][16][17][18]

Antibacterial Activity Evaluation

The classic mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16][18][19] This leads to a halt in cellular processes and ultimately, bacterial cell death.[] Our primary evaluation will determine the potency of our novel compounds against representative Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21][22] The broth microdilution method is a standardized and widely used technique for determining MIC values.[20]

Experimental Protocol: Broth Microdilution MIC Test [20][22][23]

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the reference drug, Ciprofloxacin, in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Reading: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed. A colorimetric indicator like resazurin can also be used for a more objective endpoint.

  • Analysis: Record the MIC value for each compound against each bacterial strain.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data for our novel compounds compared to standard reference agents. This format allows for a clear, objective comparison of performance.

Table 1: Anticancer Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
FC-101 5.28.16.5
FC-102 1.8 2.5 2.1
FC-103 15.722.418.9
Doxorubicin 0.91.20.8

Data represents the mean from three independent experiments. Lower values indicate higher potency.

Table 2: Apoptosis Induction and Topo II Inhibition

CompoundCaspase-3/7 Activation (Fold Change vs. Vehicle)Topo II Inhibition (IC50 in µM)
FC-101 3.865.1
FC-102 6.2 55.8
FC-103 1.5>100
Etoposide N/A58.9

Caspase data from MCF-7 cells treated at 2x IC50 concentration for 24 hours.

Table 3: Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)
FC-101 816
FC-102 >64>64
FC-103 0.5 1
Ciprofloxacin 0.250.125

Data represents the modal value from three independent experiments.

Conclusion and Future Directions

Based on this hypothetical dataset, compound FC-102 emerges as a promising lead candidate for further anticancer development. It demonstrates potent cytotoxicity across multiple cell lines, effectively induces apoptosis, and inhibits Topoisomerase II at a concentration comparable to the reference drug, Etoposide. Conversely, FC-103 shows significant potential as an antibacterial agent, with MIC values approaching those of Ciprofloxacin, warranting further investigation against a broader panel of bacterial strains, including resistant isolates.

This guide outlines a foundational in vitro screening strategy. Subsequent steps for a lead compound like FC-102 would include cell cycle analysis, Western blotting for key apoptotic markers, and evaluation in 3D spheroid models before advancing to in vivo studies. For an antibacterial lead like FC-103, time-kill kinetics and resistance frequency studies would be logical next steps.

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A Comparative Kinetic Analysis of Quinolone Synthesis: From Classical Heat to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including potent antibacterial and anticancer drugs. The synthetic route chosen to construct this vital heterocyclic system has profound implications for reaction efficiency, scalability, and ultimately, the economic viability of drug development. This guide provides a comparative study of the reaction kinetics of prominent quinolone syntheses, offering insights into the mechanistic nuances that govern their rates and outcomes. We will explore the classical thermal cyclizations of Gould-Jacobs, Conrad-Limpach-Knorr, and Camps, and contrast them with modern, kinetically favorable methods such as microwave-assisted and palladium-catalyzed syntheses.

The Classical Approaches: A Tale of Thermal Demand

The traditional syntheses of quinolones, developed in the late 19th and early 20th centuries, are robust and versatile. However, they are often characterized by harsh reaction conditions, particularly high temperatures, which are a direct consequence of their reaction kinetics and the stability of key intermediates.

The Gould-Jacobs Reaction: A Stepwise Thermal Cyclization

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][2]

Reaction Mechanism and Kinetics:

The reaction proceeds via two key stages:

  • Condensation: A nucleophilic attack by the aniline on the electron-deficient alkene of the malonate derivative, followed by the elimination of an alcohol, forms a stable anilidomethylenemalonate intermediate.[1][2] This initial step is typically faster and proceeds at lower temperatures (100-130 °C).[1]

  • Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically >250 °C) to overcome the activation barrier for a 6-electron electrocyclization.[1] The high temperature is necessary to promote the formation of the quinoline ring system.

The kinetics of the Gould-Jacobs reaction are thus dominated by the high activation energy of the thermal cyclization step. Prolonged reaction times at these elevated temperatures can lead to product degradation, necessitating a careful balance between reaction completion and yield.[3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which can facilitate the electrophilic cyclization.[1][2]

Experimental Protocol: Classical Gould-Jacobs Synthesis [1]

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a high-boiling point solvent such as diphenyl ether. Heat the solution to reflux (around 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like hexane to aid precipitation.

  • Hydrolysis and Decarboxylation (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by decarboxylation at high temperature to yield the 4-hydroxyquinoline.[1][2]

The Conrad-Limpach-Knorr Synthesis: A Dichotomy of Kinetic and Thermodynamic Control

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters and is a classic example of how reaction conditions can dictate the kinetic versus thermodynamic product distribution.[4][5] This provides a fascinating insight into the competing reaction pathways and their respective activation energies.

Reaction Mechanism and Kinetics:

The reaction can proceed via two distinct pathways depending on the temperature:

  • Kinetic Control (Conrad-Limpach Pathway): At lower temperatures, the more nucleophilic nitrogen of the aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. This is the kinetically favored pathway, leading to a β-aminoacrylate intermediate which then undergoes thermal cyclization at high temperatures (~250 °C) to form a 4-hydroxyquinoline .[4][5] The cyclization step is typically the rate-determining step.[4]

  • Thermodynamic Control (Knorr Pathway): At higher temperatures (around 140 °C), the reaction becomes reversible. The initial attack on the ketone is still faster, but the reverse reaction is also facile. Over time, the reaction favors the attack of the aniline at the less reactive ester carbonyl, leading to the more stable β-ketoanilide intermediate. This intermediate then cyclizes to form a 2-hydroxyquinoline , the thermodynamically favored product.[4]

This selectivity highlights the causal relationship between temperature and reaction pathway, a fundamental concept in chemical kinetics. The choice of a high-boiling, inert solvent like mineral oil is crucial for achieving high yields in the Conrad-Limpach cyclization by ensuring a consistent high temperature and preventing side reactions.[4]

Experimental Workflow: Conrad-Limpach-Knorr Synthesis

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach-Knorr synthesis.

The Camps Cyclization: Base-Catalyzed Intramolecular Condensation

The Camps cyclization is the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[6][7] The kinetics of this reaction are heavily influenced by the choice of base, which dictates the regioselectivity of the cyclization.

Reaction Mechanism and Kinetics:

The reaction proceeds via an intramolecular aldol-type condensation. The base abstracts a proton to form an enolate, which then attacks a carbonyl group within the same molecule. The regiochemical outcome, and thus the product distribution, is a direct consequence of which proton is abstracted, a process governed by the strength of the base:

  • Strong Base (e.g., NaOH): A strong base will preferentially deprotonate the more acidic α-proton of the ketone, leading to the formation of a 4-quinolone .[8]

  • Weaker Base: A weaker base may favor deprotonation at the less acidic position, potentially leading to the formation of a 2-quinolone .[8]

The rate of the Camps cyclization is therefore dependent on the concentration and strength of the base, as well as the temperature.

Experimental Protocol: Base-Mediated Camps Cyclization [9]

  • Preparation of the N-(2-ketoaryl)amide: Synthesize the starting material by reacting an o-haloacetophenone with an appropriate amide in the presence of a copper catalyst (e.g., CuI) and a ligand.

  • Cyclization: To the crude N-(2-ketoaryl)amide, add a solution of the chosen base (e.g., aqueous sodium hydroxide). Heat the reaction mixture to promote intramolecular cyclization.

  • Workup and Isolation: After the reaction is complete, cool the mixture and neutralize with acid. The quinolone product often precipitates and can be isolated by filtration.

Modern Methods: Accelerating Quinolone Synthesis

Modern synthetic methods aim to overcome the kinetic limitations of the classical approaches, offering faster reaction times, milder conditions, and often improved yields and selectivity.

Microwave-Assisted Synthesis: A Quantum Leap in Reaction Rate

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and quinolone synthesis is no exception. By directly heating the solvent and reactants, microwave synthesis can dramatically reduce reaction times compared to conventional heating.[3][10][11]

Kinetic Advantages:

The primary advantage of microwave synthesis is the rapid and efficient energy transfer, which leads to a significant increase in the reaction rate. This is particularly beneficial for reactions with high activation energies, such as the thermal cyclization step in the Gould-Jacobs synthesis.

Comparative Data: Microwave-Assisted Gould-Jacobs Synthesis [3]

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250101
23001037
3250201
43002028
5300547

As the data clearly indicates, increasing the temperature from 250 °C to 300 °C under microwave irradiation drastically improves the yield, a testament to the high activation energy of the cyclization step.[3] Furthermore, a shorter reaction time at the higher temperature provides the optimal yield, highlighting the ability of microwave heating to rapidly achieve the necessary thermal energy while minimizing product degradation.[3]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [3]

  • Reaction Setup: In a microwave-safe vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess malonate derivative can act as a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) for a short duration (e.g., 5 minutes).

  • Isolation: After cooling, the product often precipitates and can be isolated by filtration and washing with a suitable solvent like cold acetonitrile.

Palladium-Catalyzed Syntheses: Mild Conditions and High Efficiency

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including quinolones. These methods often proceed under much milder conditions than the classical thermal cyclizations and offer a high degree of control over the reaction.[12][13][14]

Kinetic Advantages:

Palladium catalysts provide alternative, lower-energy reaction pathways. For instance, the palladium-catalyzed coupling of o-iodoanilines with alkynes, followed by cyclization, avoids the need for high-temperature thermal cyclization.[12][14] The kinetics of these reactions are influenced by factors such as the choice of palladium catalyst, ligand, base, and solvent. The reaction rates are typically much faster than their classical counterparts.

General Workflow: Palladium-Catalyzed Quinolone Synthesis

G A o-Iodoaniline + Terminal Alkyne C Oxidative Addition A->C B Pd(0) Catalyst, Ligand, Base B->C D Sonogashira Coupling C->D E Intramolecular Cyclization D->E F Quinolone Product E->F

Caption: A generalized workflow for palladium-catalyzed quinolone synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Quinolines [12]

  • Reaction Setup: In a reaction vessel, combine the o-iodoaniline (1.0 eq), the terminal acetylenic carbinol (1.1 eq), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride), and a base (e.g., triethylamine) in a suitable solvent.

  • Coupling Reaction: Stir the mixture at room temperature until the coupling is complete (monitor by TLC).

  • Cyclization: Add a base such as sodium ethoxide in ethanol to the reaction mixture to induce cyclization.

  • Isolation: After completion, perform an aqueous workup and purify the product by chromatography.

Comparative Summary and Outlook

The choice of a synthetic route for quinolones is a critical decision in the drug development process, with significant implications for reaction kinetics and overall efficiency.

Synthesis MethodKey Kinetic FeatureTypical TemperatureTypical Reaction TimeKey AdvantagesKey Disadvantages
Gould-Jacobs High activation energy for thermal cyclization>250 °CSeveral hoursVersatile, well-establishedHarsh conditions, long reaction times
Conrad-Limpach-Knorr Kinetic vs. thermodynamic product control140-250 °CSeveral hoursAccess to 2- and 4-hydroxyquinolinesHigh temperatures, potential for mixed products
Camps Cyclization Base-catalyzed, regioselectivity dependent on base strengthVariableVariableGood for substituted quinolonesRequires specific starting materials
Microwave-Assisted Rapid heating, significant rate acceleration250-300 °CMinutesDrastically reduced reaction times, improved yieldsRequires specialized equipment
Palladium-Catalyzed Low-energy catalytic pathwayRoom temp. to 100 °CVariesMild conditions, high efficiency, broad scopeCatalyst cost and removal

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Gach-Janczak, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1033. [Link]

  • ResearchGate. (2007). CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides. [Link]

  • Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines. [Link]

  • ResearchGate. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • Semantic Scholar. (1998). The Chemistry of the Quinolones: Methods of Synthesizing the Quinolone Ring System. [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]

  • Organic Chemistry Portal. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]

  • ACS Publications. (2022). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]

  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

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  • Chem-Station. (2017). Camps Quinoline Synthesis. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 6-Fluoroquinoline-3-carboxylic acid (CAS No. 116293-90-4). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals actively working with this and similar chemical compounds.

Core Principle: Hazard-Aware Waste Management

This compound, like many quinoline derivatives used in pharmaceutical research and pesticide development, must be treated as hazardous waste from the moment it is designated for disposal.[1] The foundational principle of its disposal is rigorous containment and segregation. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[2][3] Environmental regulations from agencies like the U.S. Environmental Protection Agency (EPA) do not base disposal decisions on quantity; even trace amounts of chemical waste must be collected and managed properly.[2]

Hazard Profile and Immediate Safety Precautions

Understanding the specific hazards of this compound is the first step in mitigating risk. The compound is classified under the Globally Harmonized System (GHS) with the following key identifiers.

Hazard Identification Details Source
GHS Pictogram GHS07 (Exclamation Mark)[4][5]
Signal Word Warning [4][5][6]
Hazard Statement H319: Causes serious eye irritation.[4][5][6]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

The primary, documented risk is serious eye irritation.[4][5] However, due to the nature of quinoline-based structures, skin and respiratory irritation should also be considered potential hazards during handling.[7][8]

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling this compound, from initial use through final disposal.

Equipment Specification Purpose & Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a direct barrier against skin contact. Gloves must be inspected for degradation or punctures before use and disposed of as contaminated solid waste after handling.[3][9]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder, addressing the primary H319 hazard.[9][10]
Body Protection Standard Laboratory CoatProtects skin and personal clothing from contamination.[9]
Respiratory Protection N95 Particulate RespiratorRecommended when handling the solid, powdered form to prevent inhalation of dust particles. All handling of the solid should occur within a certified chemical fume hood.[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure this compound and materials contaminated with it. The process must adhere to the hazardous waste regulations set forth by agencies like the EPA.[11]

Step 1: Designate a Satellite Accumulation Area (SAA)

For safety and compliance, all hazardous waste must be stored in a designated SAA.[2] This is the area in the laboratory where the waste is generated and stored before being moved to a central storage location. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

Step 2: Waste Container Selection and Labeling

Proper labeling is critical for safety and regulatory compliance.[12]

  • For Solid Waste: Use a sealable, chemically compatible container (e.g., a wide-mouth HDPE bottle). This container is for the disposal of the pure solid compound, as well as contaminated consumables such as gloves, weigh boats, and wipes.[9]

  • For Liquid Waste: If the compound is in solution, use a separate, clearly marked liquid waste container. Segregate waste streams based on solvent compatibility (e.g., halogenated vs. non-halogenated solvents).

  • Labeling: Every waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste "[2][11]

    • The full chemical name: "This compound "

    • A clear indication of the hazards (e.g., "Irritant")[11]

    • The date accumulation started (the date the first waste was added to the container).

Step 3: Waste Transfer
  • Preparation: Perform all waste transfers inside a certified chemical fume hood while wearing the mandatory PPE detailed in Section 3.

  • Solid Waste Transfer: Carefully transfer the solid this compound into the designated solid hazardous waste container. Sweep up any residual powder with a chemical wipe and place it in the container.

  • Contaminated Materials: Place all single-use items that have come into contact with the chemical, including gloves, weigh paper, and plasticware, into the same solid waste container.[9]

  • Liquid Waste Transfer: Using a funnel, carefully pour solutions containing the compound into the designated liquid hazardous waste container.

  • Seal the Container: Securely close the container lid. Do not overfill containers.

Step 4: Storage and Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in your designated SAA.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor to arrange for the pickup and final disposal of the waste.[13] Laboratories must have an identified waste broker or an equivalent internal process for profiling and manifesting waste for shipment to a certified treatment, storage, and disposal facility (TSDF).[13]

The entire process, from generation to final disposal, must be tracked to ensure a compliant "cradle-to-grave" management of the hazardous chemical.[11]

G Figure 1. Decision Workflow for this compound Disposal start Start: Unwanted Material (this compound) waste_type Identify Waste Form start->waste_type solid_node Pure Solid or Contaminated Labware (gloves, wipes, etc.) waste_type->solid_node Solid liquid_node Aqueous or Solvent Solution waste_type->liquid_node Liquid solid_container Select Labeled SOLID Hazardous Waste Container solid_node->solid_container liquid_container Select Labeled LIQUID Hazardous Waste Container (Segregated by Solvent) liquid_node->liquid_container transfer Transfer Waste into Container inside a Chemical Fume Hood solid_container->transfer liquid_container->transfer seal Securely Seal Container & Place in Designated SAA transfer->seal pickup Arrange for Pickup by EH&S or Licensed Waste Contractor seal->pickup

Caption: Disposal decision workflow from waste identification to final pickup.

Emergency Procedures for Spills and Exposure

In the event of an accident, prompt and correct action is essential.

Small-Scale Spill (Inside a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup: Wear full PPE. Gently cover the spilled solid with an absorbent pad or paper towels to avoid raising dust.[3] Carefully scoop the material and contaminated absorbent into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Place all cleaning materials in the hazardous waste container.[9]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10][14] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with soap and plenty of water.[10][14] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10][14] Call a poison control center or doctor immediately.

By integrating these safety and disposal protocols into your standard laboratory operations, you can ensure a secure environment for both your personnel and your groundbreaking research.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • PubChem. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810. [Link]

  • PubMed. Quinoline Derivatives in Discovery and Development of Pesticides. [Link]

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Essential Safety and Handling Guide: Personal Protective Equipment for 6-Fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step instructions for the safe handling of 6-Fluoroquinoline-3-carboxylic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining the integrity of your research. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in established scientific principles and regulatory standards.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 116293-90-4) is a solid organic compound. A thorough risk assessment is the foundational step in any safe handling protocol.

Known and Potential Hazards:

  • Eye Irritation: The compound is classified as a serious eye irritant (GHS Hazard statement H319). Direct contact with the eyes can cause significant irritation and potential damage.

  • Skin Irritation: A structurally similar compound, 6-Fluoroquinoline-2-carboxylic acid, is a known skin irritant.[1] Therefore, it is prudent to treat this compound as a potential skin irritant. Prolonged or repeated contact may lead to redness, itching, and inflammation.

  • Respiratory Tract Irritation: The analogue, 6-Fluoroquinoline-2-carboxylic acid, is also classified as a respiratory irritant.[1] Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

  • Photosensitivity: Some quinolone compounds have been associated with photosensitization, where skin exposure to the chemical followed by exposure to UV light can cause an exaggerated sunburn-like reaction.[2]

Due to these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Engineering Controls: Your First Line of Defense

Before relying on PPE, engineering controls must be in place to minimize exposure. PPE should be seen as the final barrier between you and the hazardous substance.

  • Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood.[3][4] This is the most effective way to control airborne particles and prevent inhalation.

  • Ventilated Balance Enclosure: If a fume hood is not feasible for weighing, a ventilated balance enclosure (also known as a powder hood) is an acceptable alternative.[3]

  • Designated Work Area: All work with this compound should be performed in a designated area.[3] This area should be clearly marked and kept clean and uncluttered to facilitate easy decontamination.

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for handling this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

PPE Selection Summary
PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Provides robust protection against incidental contact. Double-gloving minimizes contamination risk during doffing. Nitrile offers good resistance to weak acids and many laboratory chemicals.[5][6]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A face shield worn over goggles.Goggles provide a seal around the eyes to protect against airborne powder and splashes.[7] A face shield offers an additional layer of protection for the entire face.[4]
Body Protection A clean, buttoned lab coat. Consider a disposable gown for larger quantities or tasks with a higher splash potential.Protects skin and personal clothing from contamination.[4] Disposable gowns can be easily removed and disposed of if contamination occurs.
Respiratory Protection Required if handling outside of a fume hood or ventilated enclosure. An N95 or higher-rated respirator.Protects against inhalation of fine powders. Surgical masks are not a substitute and offer no protection.[3] A full respiratory protection program, including fit-testing, is required.
Step-by-Step PPE Workflow

The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Work Handle Chemical in Fume Hood Don5->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 End Wash Hands Thoroughly Doff5->End Start Before Entering Lab Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.[4]

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare your designated workspace by covering the surface with disposable bench paper.

    • Have labeled waste containers ready for both solid chemical waste and contaminated disposable PPE.

  • Handling the Solid Compound:

    • Don PPE in the correct order as illustrated in the workflow diagram.

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize the risk of inhaling the powder.[3][4]

    • Handle the compound gently to avoid creating dust.

    • If weighing, tare a sealed container, add the compound inside the fume hood, and then re-seal the container before moving it back to the balance.[7]

    • Keep containers of the chemical closed when not in use.

  • After Handling:

    • Decontaminate any non-disposable equipment used.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Doff PPE in the correct order to avoid cross-contamination. Be particularly careful when removing the outer, potentially contaminated gloves.

    • Dispose of all single-use PPE in the designated hazardous waste container.[7]

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Managing Contaminated Materials

Proper waste management is a critical component of laboratory safety.

  • Contaminated PPE: All disposable items that have come into contact with this compound, including gloves, bench paper, and disposable gowns, must be considered hazardous waste.

    • Place these items in a dedicated, clearly labeled, and sealed 6-mil polyethylene bag.[8]

    • This bag should then be placed in the laboratory's solid hazardous waste container.

  • Chemical Waste: Unused or waste this compound must not be disposed of in the regular trash or down the drain.[9]

    • It should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • The primary recommended method for disposal is incineration by a licensed professional waste disposal service.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.[2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: For a small spill of the solid, carefully scoop the material into a labeled container for hazardous waste disposal. Clean the area with a wet cloth or paper towel (avoid dry sweeping which can create dust). All cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these robust safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Standard Operating Procedure for Hazardous Chemicals Handling of Nanomaterials. (2020, July 6). Retrieved from [Link]

  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • DailyMed. (n.d.). Label: ENROPRO SILVER OTIC- enrofloxacin/silver sulfadiazine emulsion. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

  • MDPI. (n.d.). Fluoroquinolones for Dermatologists: A Practical Guide to Clinical Use and Risk Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.